An In-depth Technical Guide to the L-Histidine Biosynthesis Pathway in E. coli
Audience: Researchers, scientists, and drug development professionals. Introduction The biosynthesis of L-histidine in Escherichia coli is a fundamental and energetically expensive metabolic pathway, involving ten enzyma...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
The biosynthesis of L-histidine in Escherichia coli is a fundamental and energetically expensive metabolic pathway, involving ten enzymatic steps to convert phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP) into the amino acid histidine.[1][2] This pathway is a classic model system for studying gene regulation and enzyme function.[2][3] Its absence in animals makes it an attractive target for the development of novel antimicrobial agents and herbicides.[4] This guide provides a comprehensive overview of the enzymatic reactions, genetic regulation, quantitative parameters, and experimental methodologies associated with this essential pathway.
The L-Histidine Biosynthesis Pathway
The L-histidine biosynthesis pathway is an unbranched series of ten reactions catalyzed by eight enzymes, several of which are bifunctional.[1][2] The genes encoding these enzymes are organized into the his operon.[2] The intermediates of this pathway are often unstable, and the enzymes catalyze a number of chemically complex reactions.[5]
The overall pathway is as follows:
ATP phosphoribosyltransferase (HisG) catalyzes the condensation of ATP and PRPP to form N'-5'-phosphoribosyl-ATP (PR-ATP). This is the first and rate-limiting step of the pathway.[1][2][4][6]
Phosphoribosyl-ATP pyrophosphatase (HisI, C-terminus) hydrolyzes PR-ATP to phosphoribosyl-AMP (PRAMP).[1][7]
Phosphoribosyl-AMP cyclohydrolase (HisI, N-terminus) opens the purine (B94841) ring of PRAMP to produce 5'-phosphoribosyl-formimino-5-aminoimidazole-4-carboxamide ribonucleotide (ProFAR).[1][7]
ProFAR isomerase (HisA) catalyzes the isomerization of ProFAR to N'-[(5'-phosphoribosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR).[2][7]
Histidinol-phosphate phosphatase (HisB, N-terminus) dephosphorylates L-histidinol phosphate to yield L-histidinol.[1]
Histidinol (B1595749) dehydrogenase (HisD) , a bifunctional enzyme, carries out a two-step NAD-dependent oxidation of L-histidinol to L-histidinaldehyde.[11][12]
Histidinol dehydrogenase (HisD) then oxidizes L-histidinaldehyde to the final product, L-histidine.[11][12]
The Pivotal Role of L-Histidine in Enzyme Catalytic Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals L-Histidine, a unique amino acid with an imidazole (B134444) side chain, is a cornerstone of enzyme catalysis. Its remarkable versatility allows it to parti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
L-Histidine, a unique amino acid with an imidazole (B134444) side chain, is a cornerstone of enzyme catalysis. Its remarkable versatility allows it to participate in a wide array of catalytic mechanisms, making it a frequent and critical component of enzyme active sites. The pKa of histidine's imidazole side chain is approximately 6.0, which means it can readily act as both a proton donor and acceptor at physiological pH.[][2] This property, along with its ability to act as a nucleophile and a metal ion ligand, underpins its central role in facilitating a vast number of biochemical reactions.[3][4] This technical guide provides an in-depth exploration of the multifaceted roles of L-histidine in enzyme catalysis, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Catalytic Functions of L-Histidine
The imidazole side chain of histidine allows it to perform several essential functions within an enzyme's active site:
General Acid-Base Catalysis: Histidine is adept at shuttling protons, a fundamental step in many enzymatic reactions.[5] In its protonated (imidazolium) form, it can donate a proton, acting as a general acid. In its neutral form, the lone pair of electrons on one of its nitrogen atoms can accept a proton, functioning as a general base. This dual capability is crucial for stabilizing transition states and facilitating reactions that involve proton transfer.[3][4]
Nucleophilic Catalysis: The nitrogen atoms in the imidazole ring can act as nucleophiles, directly attacking a substrate to form a transient covalent intermediate. This is a key step in the mechanism of enzymes like serine proteases.
Metal Ion Coordination: Histidine residues are frequently involved in coordinating metal ions within the active sites of metalloenzymes. The imidazole side chain is an excellent ligand for divalent metal ions such as Zn²⁺, Cu²⁺, and Ni²⁺.[4] This interaction can help to properly orient the substrate, stabilize charged intermediates, or activate a water molecule for nucleophilic attack.
Proton Shuttle: In some enzymes, a histidine residue acts as a "proton shuttle," rapidly transferring protons between the active site and the bulk solvent.[4] This is essential for regenerating the active form of the enzyme and maintaining a high catalytic turnover rate.[4]
L-Histidine in Action: Key Enzymatic Examples
The catalytic prowess of L-histidine is exemplified in the mechanisms of several well-studied enzymes.
Chymotrypsin: The Catalytic Triad
Chymotrypsin, a serine protease, utilizes a classic "catalytic triad" of serine-195, histidine-57, and aspartate-102 in its active site to hydrolyze peptide bonds.[6] In this arrangement, the aspartate residue orients and polarizes the histidine.[7] The histidine then acts as a general base, accepting a proton from the serine's hydroxyl group.[8][9] This enhances the nucleophilicity of the serine oxygen, enabling it to attack the carbonyl carbon of the substrate's peptide bond.[9] Later in the mechanism, the now-protonated histidine acts as a general acid to donate a proton to the leaving group.[9]
Carbonic Anhydrase: A Proton Shuttle and Metal Ion Coordination
Human Carbonic Anhydrase II, one of the most efficient enzymes known, catalyzes the reversible hydration of carbon dioxide. Its active site contains a zinc ion coordinated by three histidine residues.[10] A fourth histidine, His-64, is not directly bound to the zinc but plays a crucial role as a proton shuttle.[10] It transfers protons between the zinc-bound water molecule and the surrounding buffer, regenerating the zinc-bound hydroxide (B78521) ion necessary for the next catalytic cycle.[10] Site-directed mutagenesis studies replacing His-64 with alanine (B10760859) have shown a significant decrease in the catalytic rate, highlighting the importance of this proton shuttle.[10][11]
Ribonuclease A: A Duo of Catalytic Histidines
Ribonuclease A (RNase A) employs two histidine residues, His-12 and His-119, in its active site to catalyze the cleavage of RNA.[12][13][14] In the transphosphorylation step, His-12 acts as a general base, abstracting a proton from the 2'-hydroxyl group of the ribose, which then attacks the adjacent phosphorus atom.[14] Simultaneously, His-119 acts as a general acid, donating a proton to the 5'-oxygen of the leaving group to facilitate its departure.[14] In the subsequent hydrolysis step, the roles of the two histidines are reversed.
Quantitative Analysis of Histidine's Role
The critical contribution of histidine to enzyme catalysis is quantitatively demonstrated by the dramatic loss of activity observed when it is replaced through site-directed mutagenesis. The following tables summarize kinetic data for wild-type enzymes and their histidine-mutated variants.
Table 1: Kinetic Parameters for Wild-Type and Histidine-Mutant Ribonuclease A
Enzyme
Substrate
kcat (s⁻¹)
Km (mM)
kcat/Km (M⁻¹s⁻¹)
Fold Decrease in kcat/Km
Wild-Type RNase A
poly(C)
1.4 x 10³
1.2
1.2 x 10⁶
-
H12A RNase A
poly(C)
1.1 x 10⁻¹
1.1
1.0 x 10²
1.2 x 10⁴
H119A RNase A
poly(C)
1.5 x 10⁻¹
1.5
1.0 x 10²
1.2 x 10⁴
Wild-Type RNase A
UpA
1.9 x 10³
1.1
1.7 x 10⁶
-
H12A RNase A
UpA
1.3 x 10⁻¹
0.9
1.4 x 10²
1.2 x 10⁴
H119A RNase A
UpA
1.8 x 10⁻¹
1.2
1.5 x 10²
1.1 x 10⁴
Data compiled from literature.[14] Note that substitution of either His12 or His119 with alanine results in a greater than 10,000-fold decrease in catalytic efficiency (kcat/Km).[12][13][14]
Table 2: Kinetic Parameters for Wild-Type and Histidine-Mutant Carbonic Anhydrase II
Enzyme
Assay
Relative Activity (%)
Fold Decrease in Activity
Wild-Type HCA II
CO₂ Hydration
100
-
H64A HCA II
CO₂ Hydration
~2-5
20-50
Data compiled from literature.[10][11] The mutation of His-64 to Alanine significantly impairs the proton transfer step, leading to a substantial reduction in the overall catalytic rate.
Experimental Protocols
Investigating the role of specific amino acid residues like histidine in enzyme catalysis relies on a combination of techniques. Below are detailed methodologies for two key experimental approaches.
Site-Directed Mutagenesis of a Histidine Residue
This protocol outlines the general steps for replacing a histidine residue with an alanine using PCR-based site-directed mutagenesis.
1. Primer Design:
Design two complementary mutagenic primers, typically 25-45 bases in length.
The desired mutation (histidine codon to alanine codon, e.g., CAC to GCC) should be in the middle of the primers.
Ensure the primers have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[15]
The primers should terminate in one or more G or C bases.[15]
2. PCR Amplification:
Set up a PCR reaction in a total volume of 50 µL containing:
5-50 ng of template plasmid DNA
125 ng of forward primer
125 ng of reverse primer
1 µL of dNTP mix
5 µL of 10x reaction buffer
1 µL of high-fidelity DNA polymerase
Nuclease-free water to 50 µL
Perform PCR with the following cycling conditions:
Initial denaturation: 95°C for 30 seconds
16-18 cycles of:
Denaturation: 95°C for 30 seconds
Annealing: 55°C for 1 minute
Extension: 68°C for 1 minute/kb of plasmid length
Final extension: 68°C for 7 minutes
3. DpnI Digestion:
Add 1 µL of DpnI restriction enzyme directly to the amplification product.
Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[15][16]
4. Transformation:
Transform competent E. coli cells with 1-2 µL of the DpnI-treated DNA.
Plate the transformed cells on a selective agar (B569324) plate (e.g., LB agar with the appropriate antibiotic).
Incubate overnight at 37°C.
5. Verification:
Isolate plasmid DNA from the resulting colonies.
Verify the desired mutation by DNA sequencing.
Stopped-Flow Enzyme Kinetics
This protocol describes the general procedure for measuring pre-steady-state enzyme kinetics using a stopped-flow instrument, for example, to study the hydrolysis of p-Nitrophenyl acetate (B1210297) by α-chymotrypsin.
1. Reagent Preparation:
Prepare a solution of α-chymotrypsin (e.g., 60 µM) in a suitable buffer (e.g., 20 mM Phosphate buffer, pH 7.3) containing a co-solvent if necessary (e.g., 20% Isopropyl alcohol).[17]
Prepare a series of substrate solutions (p-Nitrophenyl acetate) at various concentrations (e.g., 250 µM to 8 mM) in the same buffer and co-solvent.[17]
2. Instrument Setup:
Use a stopped-flow spectrometer (e.g., an SX20) equipped with a suitable light source (e.g., 150W xenon lamp) and detector (e.g., photomultiplier tube).[17]
Set the observation wavelength to monitor the formation of the product, p-Nitrophenolate (400 nm).[17]
Set the acquisition parameters, such as the total acquisition time (e.g., 60 seconds) and the number of data points (e.g., 1000).[17]
3. Data Acquisition:
Load the enzyme and substrate solutions into separate drive syringes.
Initiate the run. The instrument will rapidly mix the two solutions and stop the flow, triggering data collection.
Record the change in absorbance at 400 nm over time.
Repeat the experiment for each substrate concentration.
4. Data Analysis:
Fit the resulting kinetic traces to an appropriate equation (e.g., a single or double exponential function) to determine the observed rate constants.
Analyze the dependence of the rate constants on the substrate concentration to determine kinetic parameters such as kcat and Km.
Visualizing Histidine's Role in Biological Systems
Diagrams are essential for conceptualizing the complex roles of L-histidine in biological processes.
Logical Relationships in Histidine-Mediated Catalysis
Caption: The multifaceted catalytic roles of L-Histidine in various enzymes.
Experimental Workflow for Investigating Histidine's Function
Caption: A typical workflow for studying the role of histidine via site-directed mutagenesis.
Two-Component Signal Transduction Pathway
Caption: A generalized two-component signal transduction pathway involving a histidine kinase.
Conclusion
L-Histidine's unique chemical properties make it an exceptionally versatile and indispensable residue in enzyme catalysis. Its ability to function as a general acid-base catalyst, a nucleophile, a metal ion ligand, and a proton shuttle is fundamental to the mechanisms of a vast number of enzymes. Understanding the precise role of histidine in these mechanisms is a critical aspect of biochemical research and has profound implications for drug development. By targeting or mimicking the function of catalytic histidines, it is possible to design potent and specific enzyme inhibitors or to engineer novel biocatalysts for a variety of applications. The continued application of techniques such as site-directed mutagenesis, rapid kinetics, and structural biology will undoubtedly continue to unravel the intricate and elegant ways in which L-histidine facilitates the chemistry of life.
The Intricate Dance of Metal Ions and L-Histidine: A Technical Guide to Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals L-Histidine, a unique amino acid with its imidazole (B134444) side chain, plays a pivotal role in a myriad of biological processes, largely dictated by its...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
L-Histidine, a unique amino acid with its imidazole (B134444) side chain, plays a pivotal role in a myriad of biological processes, largely dictated by its remarkable ability to coordinate with a diverse range of metal ions. This technical guide delves into the core principles of L-Histidine's metal ion coordination chemistry, offering a comprehensive overview of its binding modes, the stability of its complexes, and the experimental methodologies used to elucidate these interactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in fields where the interplay between metal ions and biological molecules is of paramount importance.
Coordination Modes of L-Histidine
L-Histidine is a versatile ligand capable of coordinating with metal ions in several ways, primarily dictated by the pH of the medium, which influences the protonation state of its functional groups: the α-amino group, the α-carboxylate group, and the imidazole side chain. The imidazole ring, with its two nitrogen atoms (Nτ and Nπ), is particularly crucial to its coordinating ability.[1][2]
L-Histidine can act as a bidentate or a tridentate ligand.
Bidentate Coordination:
Histamine-like: Coordination occurs through the amino group and the Nτ nitrogen of the imidazole ring, forming a stable five-membered chelate ring.
Glycine-like: Involves the amino and carboxylate groups, which is more prevalent at lower pH values.
Tridentate Coordination: At physiological pH, L-Histidine typically acts as a tridentate ligand, coordinating through the amino group, the carboxylate group, and one of the imidazole nitrogen atoms.[3] This mode of coordination is fundamental to the structure and function of many metalloproteins.
The specific nitrogen atom of the imidazole ring involved in coordination (Nτ or Nπ) can also vary depending on the metal ion and the steric environment.
Stability of Metal-Histidine Complexes
The stability of metal-histidine complexes is a critical factor in their biological function and is quantified by stability constants (log β). These constants are influenced by factors such as the nature of the metal ion, pH, temperature, and ionic strength of the medium.[4][5] The Irving-Williams series, which describes the relative stabilities of complexes with divalent metal ions, is generally followed, with the stability of histidine complexes often increasing in the order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
Table 1: Stability Constants (log β) for Selected Divalent Metal Ion-Histidine Complexes
Metal Ion
log β₁ (ML)
log β₂ (ML₂)
Conditions
Cu(II)
10.2
18.3
25 °C, 0.1 M KCl
Ni(II)
8.7
15.6
25 °C, 0.1 M KCl
Zn(II)
6.5
12.0
25 °C, 0.1 M KCl
Co(II)
6.9
12.4
25 °C, 0.1 M KCl
Ca(II)
1.4
-
37 °C, 0.16 M NaCl
Mg(II)
2.9
-
37 °C, 0.16 M NaCl
Note: The values presented are indicative and can vary with experimental conditions. Data compiled from various sources.
Table 2: Selected Bond Lengths in Metal-Histidine Complexes from Crystallographic Data
Complex
Metal-Donor Atom
Bond Length (Å)
[Cu(L-His)(2,2'-bipyridyl)]ClO₄·1.5H₂O
Cu-N(amino)
1.995(8)
Cu-N(imidazole)
2.140(6)
Cu-O(carboxylate)
2.009(5)
[Zn(L-His)₂]
Zn-N(amino)
~2.1
Zn-N(imidazole)
~2.0
Zn-O(carboxylate)
~2.1
Note: Bond lengths are dependent on the specific crystal structure and coordination geometry. Data compiled from various crystallographic studies.[6][7]
Experimental Protocols
A variety of experimental techniques are employed to synthesize and characterize metal-histidine complexes. Below are detailed methodologies for key experiments.
Synthesis of a Copper(II)-Histidine Complex
This protocol describes a general method for the synthesis of a Cu(II)-Histidine complex.[8]
Dissolve 1.0 mmol of L-Histidine in 20 mL of a 1:1 methanol/water solution.
In a separate beaker, dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL of ethanol.
Slowly add the copper(II) chloride solution to the L-Histidine solution with constant stirring.
Adjust the pH of the resulting solution to approximately 5-6 by adding a saturated solution of sodium acetate dropwise.
A blue precipitate will form. Continue stirring the mixture at room temperature for 1 hour.
Collect the precipitate by vacuum filtration and wash it with small portions of cold ethanol and then diethyl ether.
Dry the resulting solid in a desiccator over anhydrous calcium chloride.
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a classical and accurate method for determining the stability constants of metal complexes in solution.[9]
Materials and Equipment:
Calibrated pH meter with a combination glass electrode
Thermostated titration vessel
Microburette
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free)
L-Histidine
Metal salt (e.g., NiCl₂)
Inert salt for maintaining constant ionic strength (e.g., 0.1 M KCl)
High-purity deionized water
Procedure:
Calibration: Calibrate the pH electrode using standard buffer solutions at the desired experimental temperature.
Ligand Protonation Constants: Titrate a solution containing a known concentration of L-Histidine and the inert salt with the standardized strong base. Record the pH after each addition of titrant.
Complex Formation Titration: Prepare a solution containing the same concentration of L-Histidine and inert salt as in the previous step, but also include a known concentration of the metal salt. Titrate this solution with the standardized strong base, recording the pH at regular intervals.
Data Analysis: The titration data are used to calculate the protonation constants of the ligand and the stability constants of the metal complexes. This is typically done using specialized software that fits the experimental data to a theoretical model of the equilibria in solution.
Characterization by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).[10][11][12]
Materials and Equipment:
Isothermal Titration Calorimeter
Solutions of the metal ion and L-Histidine prepared in the same, well-matched buffer.
Procedure:
Sample Preparation: Prepare a solution of the macromolecule (e.g., a histidine-rich protein) in the sample cell and a solution of the ligand (metal ion) in the injection syringe. Both solutions must be in the exact same buffer to minimize heats of dilution. Degas both solutions prior to loading.
Experimental Setup: Set the experimental temperature and other parameters, such as the injection volume and spacing between injections.
Titration: Perform a series of injections of the metal ion solution into the protein solution. The instrument measures the heat released or absorbed after each injection.
Control Experiment: Perform a control titration by injecting the metal ion solution into the buffer alone to determine the heat of dilution.
Data Analysis: Subtract the heat of dilution from the binding data. The resulting binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.
Spectroscopic Characterization
UV-Visible (UV-Vis) Spectroscopy: This technique is used to monitor the formation of metal-histidine complexes. The coordination of a metal ion to histidine often results in a shift in the absorption spectrum.[13][14][15]
Protocol: Prepare a series of solutions with a constant concentration of L-Histidine and varying concentrations of the metal ion. Record the UV-Vis spectrum for each solution. The appearance of new absorption bands or shifts in existing bands can be used to determine the stoichiometry and formation constant of the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of metal-histidine complexes in solution. 1H, 13C, and 15N NMR can provide information about the specific atoms involved in coordination.[16][17][18]
Protocol: Acquire NMR spectra of L-Histidine in the absence and presence of a diamagnetic metal ion (e.g., Zn²⁺). Changes in the chemical shifts and coupling constants of the protons and carbons of the amino acid upon metal binding reveal the coordination sites. For paramagnetic metal ions, changes in the relaxation rates of the nuclei can be used to probe the metal's proximity.
Biological Significance and Signaling Pathways
The coordination of metal ions by histidine residues is fundamental to the function of a vast array of proteins and enzymes. Histidine residues are frequently found in the active sites of metalloenzymes, where they play a direct role in catalysis.[1][2] Furthermore, histidine-rich proteins are involved in metal ion transport and storage.
A key example of histidine's role in signaling is found in two-component systems , which are prevalent in bacteria and allow them to respond to environmental stimuli, including changes in metal ion concentrations.[19][20][21][22]
Histidine Kinase-Mediated Metal Ion Sensing
In a typical two-component system, a transmembrane sensor histidine kinase (HK) detects an external signal, such as the presence of a specific metal ion. This binding event triggers a conformational change in the HK, leading to its autophosphorylation on a conserved histidine residue. The phosphoryl group is then transferred to a cognate response regulator (RR) , which in turn modulates the expression of genes that enable the cell to adapt to the new environment.
A simplified diagram of a two-component signaling pathway involving a metal-sensing histidine kinase.
Conclusion
The coordination chemistry of L-Histidine with metal ions is a rich and complex field with profound implications for biology and medicine. A thorough understanding of the principles governing these interactions is essential for researchers in drug development, enzymology, and bioinorganic chemistry. The experimental techniques outlined in this guide provide a robust framework for investigating the structure, stability, and function of metal-histidine complexes, paving the way for the design of novel therapeutics and a deeper understanding of the intricate roles of metals in biological systems.
L-Histidine as a Precursor for Histamine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Histamine (B1213489), a critical biogenic amine, plays a pivotal role in a myriad of physiological and pathological processes, including allergic r...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histamine (B1213489), a critical biogenic amine, plays a pivotal role in a myriad of physiological and pathological processes, including allergic responses, gastric acid secretion, and neurotransmission.[1] Its synthesis is exclusively dependent on the precursor amino acid, L-histidine, through a single enzymatic step catalyzed by histidine decarboxylase (HDC). Understanding the intricacies of this conversion, the regulation of HDC, and the downstream signaling cascades initiated by histamine is paramount for the development of novel therapeutics targeting a range of conditions from allergies to neurological disorders. This technical guide provides an in-depth exploration of the biochemical conversion of L-histidine to histamine, detailed experimental protocols for its study, and a comprehensive overview of the associated signaling pathways.
The Biochemical Conversion of L-Histidine to Histamine
The synthesis of histamine from L-histidine is a one-step decarboxylation reaction catalyzed by the enzyme L-histidine decarboxylase (EC 4.1.1.22).[2] This enzyme utilizes pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, as an essential cofactor.[1] The reaction involves the formation of a Schiff base intermediate between the L-histidine substrate and PLP, facilitating the removal of the carboxyl group as carbon dioxide to yield histamine.[2]
Histidine decarboxylase is the rate-limiting enzyme in histamine synthesis, and its expression and activity are tightly regulated.[3] HDC is primarily found in mast cells, basophils, enterochromaffin-like (ECL) cells of the stomach, and histaminergic neurons in the brain.[3] The expression of the HDC gene can be induced by various stimuli, including cytokines such as Interleukin-3 (IL-3), IL-18, and granulocyte-macrophage colony-stimulating factor (GM-CSF), as well as by the crosslinking of FcεRI receptors on mast cells and basophils.[4]
Quantitative Data
Table 1: Kinetic Parameters of Mammalian Histidine Decarboxylase
Parameter
Value
Species/Cell Type
Conditions
Km for L-histidine
0.1 - 0.3 mM
Rat Brain Homogenate
pH 6.8
Vmax
Varies significantly
-
Dependent on enzyme purity and assay conditions.
Optimal pH
~6.8
Mammalian HDC
-
Note: The Vmax for mammalian HDC is difficult to standardize due to the enzyme's instability and challenges in purification to homogeneity.[5]
Table 2: Histamine Receptor Binding Affinities (Ki values)
Table 3: IC50 Values of Selected Histidine Decarboxylase Inhibitors
Inhibitor
IC50 (µM)
Assay Method
α-Fluoromethylhistidine
5
Fluorescence Polarization
Histidine Methyl Ester
9
Fluorescence Polarization
Epicatechin gallate (ECG)
10 (Ki)
Recombinant human HDC assay
Histamine Signaling Pathways
Histamine exerts its diverse physiological effects by binding to four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[7] Each receptor subtype is coupled to different intracellular signaling cascades, leading to varied cellular responses.
H1 Receptor Signaling
The H1 receptor primarily couples to Gq/11 proteins.[8] Upon activation, Gq/11 stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is central to allergic and inflammatory responses, leading to smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.[8]
H1 Receptor Signaling Pathway
H2 Receptor Signaling
The H2 receptor is coupled to Gs proteins.[9] Activation of Gs leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[9] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to responses such as increased gastric acid secretion and smooth muscle relaxation.[9]
H2 Receptor Signaling Pathway
H3 Receptor Signaling
H3 Receptor Signaling Pathway
H4 Receptor Signaling
The H4 receptor also couples to Gi/o proteins and is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T-cells.[7] Similar to the H3 receptor, its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[12] This pathway is involved in modulating immune responses, including chemotaxis and cytokine production.[12]
H4 Receptor Signaling Pathway
Experimental Protocols
Measurement of Histidine Decarboxylase Activity
A common method for determining HDC activity involves measuring the conversion of radiolabeled L-histidine to radiolabeled histamine.
Prepare cell or tissue homogenates in a suitable buffer on ice.
Set up reaction tubes containing the homogenate, PLP solution, and phosphate buffer.
Initiate the reaction by adding [³H]-L-histidine.
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
Stop the reaction by adding TCA.
Separate the [³H]-histamine product from the unreacted [³H]-L-histidine substrate using cation-exchange chromatography or solvent extraction.
Quantify the amount of [³H]-histamine by liquid scintillation counting.
Calculate HDC activity, typically expressed as pmol of histamine formed per minute per mg of protein.
Quantification of Histamine by High-Performance Liquid Chromatography (HPLC)
HPLC with pre-column derivatization is a sensitive and specific method for quantifying histamine in biological samples.
Materials:
Sample supernatant (e.g., from cell culture or tissue extract)
Perchloric acid
o-Phthalaldehyde (OPA) derivatizing agent
HPLC system with a fluorescence detector
Reversed-phase C18 column
Mobile phase (e.g., phosphate buffer:acetonitrile gradient)
Histamine standards
Protocol:
Deproteinate the sample by adding perchloric acid and centrifuging.
Take an aliquot of the supernatant and adjust the pH.
Add the OPA derivatizing agent and allow the reaction to proceed in the dark.
Inject the derivatized sample onto the HPLC system.
Separate the OPA-histamine derivative using a C18 column with a suitable mobile phase gradient.
Detect the fluorescent derivative using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).
Quantify the histamine concentration by comparing the peak area to a standard curve generated with known concentrations of histamine.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effect of a stimulus on L-histidine-dependent histamine synthesis and release from mast cells.
Workflow for Histamine Synthesis and Release Assay
Conclusion
The conversion of L-histidine to histamine is a fundamental biological process with far-reaching implications for health and disease. A thorough understanding of the enzymatic machinery, its regulation, and the subsequent signaling events is crucial for researchers and drug development professionals. The methodologies and data presented in this guide offer a comprehensive resource for the study of this important pathway, paving the way for the identification of new therapeutic targets and the development of innovative treatments for a wide range of histamine-mediated disorders.
The Multifaceted Roles of L-Histidine in Neurobiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract L-histidine, an essential amino acid, plays a pivotal and multifaceted role in the central nervous system (CNS). Beyond its fundamental function in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-histidine, an essential amino acid, plays a pivotal and multifaceted role in the central nervous system (CNS). Beyond its fundamental function in protein synthesis, L-histidine is a critical precursor to the neurotransmitter histamine (B1213489) and the neuroprotective dipeptide carnosine. Furthermore, it is integral to metal ion homeostasis and exhibits direct neuromodulatory effects. This technical guide provides an in-depth exploration of the physiological roles of L-histidine in neurobiology, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to support advanced research and therapeutic development.
Introduction
The unique biochemical properties of L-histidine, conferred by its imidazole (B134444) side chain, position it as a key molecule in a variety of neurological processes.[1] Its ability to act as a proton shuttle, metal ion chelator, and precursor to neuroactive compounds underscores its importance in maintaining brain health and function.[1][2] Dysregulation of L-histidine metabolism has been implicated in several neurological and psychiatric disorders, making it a compelling target for further investigation.[3][4] This guide aims to provide a comprehensive resource for professionals in the field, detailing the core neurobiological functions of L-histidine and the methodologies to study them.
L-Histidine as a Precursor to Neuroactive Compounds
The Histaminergic System
L-histidine is the sole precursor for the synthesis of histamine, a critical neurotransmitter in the brain.[4] This conversion is catalyzed by the enzyme L-histidine decarboxylase (HDC).[5] Histaminergic neurons, located primarily in the tuberomammillary nucleus (TMN) of the hypothalamus, project throughout the brain to regulate arousal, sleep-wake cycles, cognition, and appetite.[3]
Diagram: Biosynthesis of Histamine from L-Histidine
Caption: Enzymatic conversion of L-histidine to histamine.
Carnosine Synthesis and its Neuroprotective Functions
In the brain, L-histidine combines with β-alanine to form the dipeptide carnosine, a reaction catalyzed by carnosine synthase.[6] Carnosine is a potent antioxidant, antiglycating agent, and metal ion chelator, exhibiting significant neuroprotective properties.[1] It is found in high concentrations in various brain regions and is implicated in the protection against oxidative stress-induced neuronal damage.
Diagram: Biosynthesis of Carnosine
Caption: Synthesis of carnosine from L-histidine and β-alanine.
Quantitative Data on L-Histidine and its Derivatives in the CNS
The concentration and activity of L-histidine and its metabolites vary across different brain regions and are crucial for normal neurological function. The following tables summarize key quantitative data from various studies.
Table 1: L-Histidine and Histamine Concentrations in Different Brain Regions
Histamine exerts its effects through four G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. Each receptor is coupled to distinct intracellular signaling cascades.
Diagram: Histamine H1 Receptor Signaling Pathway
Caption: H1 receptor activation of the Gq/PLC pathway.
The Attenuation-Dominated Regulation of the L-Histidine Operon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the genetic regulation of the L-Histidine (his) operon in prokaryotes, with a primary foc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the genetic regulation of the L-Histidine (his) operon in prokaryotes, with a primary focus on the well-studied model organism Salmonella typhimurium. The regulation of the his operon is a classic example of a finely tuned biosynthetic pathway controlled predominantly by a transcriptional attenuation mechanism, which responds to the intracellular concentration of charged histidyl-tRNA. This document details the molecular mechanisms, presents quantitative data on operon expression, provides detailed experimental protocols for key assays, and visualizes the core regulatory pathways.
The primary mode of regulation for the his operon is a leader-peptide-dependent transcriptional attenuation mechanism. This intricate system allows the cell to modulate the expression of the histidine biosynthetic genes in direct response to the availability of histidine. Unlike classic repressor-operator models, the his operon's expression is controlled by the rate of translation of a short leader peptide encoded by the his leader RNA. This leader peptide contains seven consecutive histidine codons, making its translation highly sensitive to the levels of charged histidyl-tRNA (His-tRNAHis).
The leader RNA can fold into two mutually exclusive secondary structures: a terminator hairpin and an anti-terminator hairpin. The formation of these structures is dictated by the position of the ribosome translating the leader peptide.
Under High Histidine Conditions: When intracellular levels of His-tRNAHis are high, the ribosome rapidly translates the leader peptide and falls off at the stop codon. This allows the terminator hairpin to form, which signals the RNA polymerase to terminate transcription prematurely, before it reaches the structural genes of the operon.
Under Low Histidine Conditions: When His-tRNAHis levels are low, the ribosome stalls at the consecutive histidine codons in the leader peptide due to the scarcity of charged tRNA. This stalling of the ribosome prevents the formation of the terminator hairpin and instead favors the formation of the anti-terminator hairpin. The anti-terminator structure allows the RNA polymerase to continue transcription through the attenuator region and into the structural genes, leading to the synthesis of the histidine biosynthetic enzymes.
Signaling Pathways and Logical Relationships
The regulatory logic of the his operon attenuation can be visualized as a molecular switch controlled by the availability of charged histidyl-tRNA.
Foundational
The Unsung Hero of Metalloproteins: A Technical Guide to the Structural Importance of L-Histidine
For Researchers, Scientists, and Drug Development Professionals Introduction In the intricate world of metalloproteins, which constitute a substantial portion of the proteome, the amino acid L-histidine holds a place of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of metalloproteins, which constitute a substantial portion of the proteome, the amino acid L-histidine holds a place of paramount importance.[1] Its unique imidazole (B134444) side chain, with a pKa near physiological pH, allows it to act as a versatile coordinator of metal ions, a proficient proton donor and acceptor in catalysis, and a crucial component in electron transfer chains.[2] This technical guide provides an in-depth exploration of the structural and functional significance of L-histidine in metalloproteins, offering a valuable resource for researchers, scientists, and professionals involved in drug development. We will delve into the coordination chemistry, catalytic mechanisms, and electron transfer functions mediated by this remarkable amino acid, supported by quantitative data and detailed experimental protocols.
The Coordination Chemistry of L-Histidine: A Versatile Metal Ligand
The imidazole side chain of histidine is the key to its coordinating prowess. It contains two nitrogen atoms, Nδ1 (ND1) and Nε2 (NE2), both of which can act as ligands for metal ions.[3][4] The protonation state of the imidazole ring, which is dependent on the local environment and pH, dictates its coordination properties.
Tautomeric States and Metal Ion Preference
The neutral imidazole ring of histidine can exist in two tautomeric forms.[3] While the Nε2-protonated form is generally preferred in the absence of metal ions, the Nδ1-protonated form becomes predominant upon metal binding, making Nε2 the primary ligand atom.[3][4][5][6] Coordination through Nδ1 can also occur, though it may induce steric strain, shifting the side chain's torsional angle.[3][4][5][6]
Geometry of Metal-Histidine Interactions
The geometry of the metal-histidine bond is critical for the protein's structure and function. Metal ions typically lie in the plane of the imidazole ring, aligning with the lone pair of electrons on the coordinating nitrogen atom.[3][4][5][6] The orientation of the histidine residue is often stabilized by hydrogen bonds with neighboring residues.[3][4][5][6]
Data Presentation: Geometric Parameters of Metal-Histidine Coordination
The following table summarizes average bond distances for common metal ions coordinated by histidine in proteins. These values are crucial for computational modeling and structural analysis.
Metal Ion
Average M-N Bond Distance (Å)
Fe(II/III)
2.1 (± 0.1)
Cu(I/II)
2.09 (± 0.07)
Zn(II)
2.06 (± 0.08)
Data sourced from Chakrabarti, P. (1990). Protein Engineering, 4(1), 57-63.[3]
Caption: Coordination of a metal ion by the Nε2 atom of a histidine residue.
The Role of L-Histidine in Diverse Metalloproteins
Histidine's versatility as a metal ligand is reflected in its presence in a wide array of metalloproteins, where it plays critical roles in oxygen transport, structural integrity, and enzymatic activity.
Heme Proteins: Oxygen Transport and Electron Transfer
In hemoglobin and myoglobin, histidine residues are essential for oxygen binding and transport.[7] The "proximal histidine" forms a direct coordination bond with the heme iron, anchoring the heme group to the protein.[8][9][10] The "distal histidine," while not directly bonded to the iron, is positioned to stabilize the bound oxygen molecule through hydrogen bonding.[8][9] In cytochromes, histidine often serves as an axial ligand to the heme iron, facilitating electron transfer by modulating the redox potential of the iron center.[1]
Zinc Finger Proteins: Structural Scaffolding
Zinc finger motifs are crucial for DNA recognition, RNA packaging, and transcriptional regulation.[11] In these structures, a zinc ion is typically coordinated by a combination of cysteine and histidine residues, creating a stable fold essential for the protein's function.[11][12] The Cys2His2 zinc finger is a classic example where two cysteine and two histidine residues tetrahedrally coordinate a zinc ion.[13]
Copper-Binding Proteins: Catalysis and Electron Transport
Histidine is a predominant ligand in copper-containing proteins.[14] In Type 1 copper centers, such as those in plastocyanin and azurin, the copper ion is coordinated by two histidine residues and a cysteine residue.[4] In Type 3 copper proteins like tyrosinase, pairs of copper ions are each coordinated by three histidine residues, forming the catalytic core for melanin (B1238610) biosynthesis.[4][15]
Other Notable Examples
Carbonic Anhydrase: A zinc-containing enzyme where three histidine residues coordinate the catalytic zinc ion, which is essential for the hydration of carbon dioxide.[7]
Urease: A nickel-containing enzyme where histidine residues are involved in coordinating the nickel ions at the active site, facilitating the hydrolysis of urea.
Histidine-rich Glycoprotein (HRG): A plasma protein with a high affinity for metal ions like zinc and copper, mediated by its numerous histidine residues.[7][16]
Data Presentation: Binding Affinities of Metal Ions to Histidine-Containing Peptides/Proteins
The following table provides examples of dissociation constants (Kd) for metal ion binding to histidine-rich systems, illustrating the strength of these interactions.
Experimental Protocols for Studying Histidine-Metal Interactions
A variety of biophysical and biochemical techniques are employed to elucidate the structural and functional roles of histidine in metalloproteins.
X-Ray Crystallography
This technique provides high-resolution three-dimensional structures of metalloproteins, allowing for the precise determination of metal-histidine coordination geometries, including bond lengths and angles.
Detailed Methodology:
Protein Expression and Purification: The metalloprotein of interest is overexpressed, often in a bacterial or yeast system, and purified to homogeneity using chromatographic techniques.
Crystallization: The purified protein is crystallized by screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) to find the optimal conditions for crystal growth.
Data Collection: The protein crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded as the crystal is rotated.
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the protein. A model of the protein is then built into this map and refined to best fit the experimental data. For metalloproteins, anomalous dispersion data can be collected at the absorption edge of the metal to aid in phasing and metal identification.[1][7][14][18]
Mandatory Visualization: Experimental Workflow for X-Ray Crystallography
Caption: A generalized workflow for determining the structure of a metalloprotein.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure and dynamics of metalloproteins in solution. It can provide information on the protonation state of histidine residues, identify the coordinating nitrogen atom, and characterize the geometry of the metal-binding site.[3][9][17][19][20][21]
Detailed Methodology:
Sample Preparation: The protein is isotopically labeled (e.g., with ¹⁵N and ¹³C) to enhance NMR sensitivity and facilitate resonance assignment. The protein is dissolved in a suitable buffer, and the metal ion of interest is added.
Data Acquisition: A series of NMR experiments (e.g., HSQC, HNCO, HNCACB) are performed to assign the chemical shifts of the protein's backbone and side-chain atoms.
Analysis of Histidine Residues: The chemical shifts of the histidine imidazole ring protons and nitrogens are particularly sensitive to their environment. Changes in these chemical shifts upon metal binding can identify the coordinating residues.
Structural Restraints: Nuclear Overhauser effect (NOE) data can provide distance restraints between protons, which are used to calculate a three-dimensional structure of the protein. For paramagnetic metal ions, additional structural information can be obtained from their effect on the relaxation rates of nearby nuclei.
Site-Directed Mutagenesis
This technique is used to investigate the importance of specific histidine residues by replacing them with other amino acids (e.g., alanine (B10760859) or asparagine). The effect of the mutation on metal binding, protein stability, and enzymatic activity can then be assessed.
Detailed Methodology:
Primer Design: Mutagenic oligonucleotide primers are designed to introduce the desired mutation into the gene encoding the protein of interest.[22] These primers contain the mutated sequence and are complementary to the template DNA.[22]
PCR Amplification: A polymerase chain reaction (PCR) is performed using the mutagenic primers and a plasmid containing the wild-type gene as a template.[15] This reaction amplifies the entire plasmid, incorporating the desired mutation.
Template DNA Digestion: The parental, non-mutated DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (the template plasmid is methylated, while the newly synthesized PCR product is not).[22]
Transformation and Sequencing: The mutated plasmid is transformed into competent bacterial cells for replication.[23] The plasmid DNA is then isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation.
Protein Expression and Characterization: The mutated protein is expressed, purified, and characterized to determine the effects of the histidine substitution.
Mandatory Visualization: Logical Flow of Site-Directed Mutagenesis
Caption: Key steps in investigating the role of a histidine residue via mutagenesis.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a metal ion to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.[24][25][26]
Detailed Methodology:
Sample Preparation: The purified protein is placed in the sample cell of the calorimeter, and a solution of the metal ion is loaded into the titration syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.
Titration: Small aliquots of the metal ion solution are injected into the protein solution at a constant temperature. The heat released or absorbed upon binding is measured for each injection.
Data Analysis: The heat changes are plotted against the molar ratio of metal to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.
Conclusion and Future Directions
L-histidine is undeniably a cornerstone of metalloprotein structure and function. Its ability to coordinate a wide range of metal ions with varying geometries, coupled with its catalytic proficiency, makes it an indispensable component of numerous biological processes. A thorough understanding of the principles governing histidine-metal interactions is therefore crucial for advancing our knowledge of metalloprotein enzymology and for the rational design of novel therapeutics that target these essential proteins.
Future research will likely focus on the more subtle aspects of histidine's role, such as the influence of the second coordination sphere on its properties, the dynamics of histidine side-chain movements during catalysis, and the development of more sophisticated computational models to predict metal-binding sites and affinities. The continued application and refinement of the experimental techniques outlined in this guide will be instrumental in these endeavors, further solidifying our understanding of this truly heroic amino acid.
L-Histidine metabolism and its impact on human health
An In-depth Technical Guide to L-Histidine Metabolism and its Impact on Human Health For Researchers, Scientists, and Drug Development Professionals L-histidine, an essential amino acid, is a cornerstone of numerous phys...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to L-Histidine Metabolism and its Impact on Human Health
For Researchers, Scientists, and Drug Development Professionals
L-histidine, an essential amino acid, is a cornerstone of numerous physiological processes critical to human health. Its unique imidazole (B134444) side chain confers upon it versatile roles in enzymatic catalysis, metal ion chelation, and proton buffering. Beyond its fundamental role in protein synthesis, L-histidine is a precursor to several vital bioactive molecules, including the neurotransmitter histamine (B1213489) and the antioxidant dipeptide carnosine. Dysregulation of L-histidine metabolism is implicated in a range of pathological conditions, from inherited metabolic disorders to complex inflammatory and neurological diseases. This technical guide provides a comprehensive overview of L-histidine metabolism, its intricate signaling pathways, and its profound impact on human health. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development, fostering a deeper understanding of this multifaceted amino acid and its therapeutic potential.
Core Metabolic Pathways of L-Histidine
L-histidine metabolism is primarily categorized into three major pathways: degradation into glutamate (B1630785), conversion to histamine, and synthesis of carnosine.
The principal catabolic route for L-histidine in the liver and skin involves its conversion to glutamate, which can then enter the citric acid cycle for energy production or be used in other metabolic processes.[1][2]
The key enzymatic steps are as follows:
Histidase (Histidine Ammonia-Lyase, HAL): This is the first and rate-limiting enzyme in the pathway, catalyzing the non-oxidative deamination of L-histidine to produce trans-urocanic acid and ammonia.[3][4]
Urocanase: In the liver, urocanase hydrates trans-urocanic acid to form 4-imidazolone-5-propionate.[5]
Imidazolonepropionase: This enzyme hydrolyzes 4-imidazolone-5-propionate to N-formiminoglutamate (FIGLU).[6]
Formiminotransferase Cyclodeaminase (FTCD): This bifunctional enzyme transfers the formimino group from FIGLU to tetrahydrofolate (THF), yielding glutamate and 5-formiminotetrahydrofolate. The latter is then converted to 5,10-methenyltetrahydrofolate and ammonia, thus linking histidine catabolism to one-carbon metabolism.[7][8]
Histamine Biosynthesis and Metabolism
Histamine is a potent biogenic amine synthesized from L-histidine via decarboxylation, a reaction catalyzed by the enzyme L-histidine decarboxylase (HDC) , which requires pyridoxal (B1214274)phosphate (B84403) as a cofactor.[3][9] This process primarily occurs in mast cells, basophils, enterochromaffin-like cells of the stomach, and histaminergic neurons in the brain.[9][10] Histamine plays a crucial role in allergic and inflammatory responses, gastric acid secretion, and neurotransmission.[10]
Once synthesized, histamine is either stored in granules or rapidly inactivated through two main pathways:
N-methylation: Catalyzed by histamine-N-methyltransferase (HNMT), this is the primary degradation pathway in the central nervous system.[11]
Oxidative deamination: Mediated by diamine oxidase (DAO), this is a key pathway in other tissues.[11]
Carnosine Synthesis
Carnosine (β-alanyl-L-histidine) is a dipeptide synthesized predominantly in muscle and brain tissue from L-histidine and β-alanine. This reaction is catalyzed by carnosine synthase (CARNS1) , an ATP-dependent enzyme.[3] Carnosine functions as a potent antioxidant, pH buffer, and metal ion chelator.[12]
Quantitative Data on L-Histidine Metabolism and Health Impact
The following tables summarize key quantitative data related to L-histidine metabolism and its physiological and pathological relevance.
Table 1: Concentrations and Kinetic Parameters of L-Histidine and its Metabolites.
Condition
Study Population
L-Histidine Dosage
Duration
Key Findings
Reference(s)
Rheumatoid Arthritis
59 patients
4.5 g/day
30 weeks
No significant advantage over placebo in clinical measurements. Small decrease in rheumatoid factor titer and increase in hematocrit in the histidine group.
Table 2: Summary of Clinical Trials Involving L-Histidine Supplementation.
Impact on Human Health and Disease
Inherited Metabolic Disorders
Histidinemia: An autosomal recessive disorder caused by a deficiency of the enzyme histidase.[13] It is characterized by elevated levels of histidine in the blood and urine.[13][14] While initially thought to be associated with developmental delays and speech problems, it is now considered a largely benign condition.[13]
Glutamate Formiminotransferase Deficiency: A rare autosomal recessive disorder resulting from mutations in the FTCD gene, leading to impaired activity of the formiminotransferase cyclodeaminase enzyme.[19][20] This deficiency causes an accumulation of FIGLU, especially after a histidine load, and can range from a benign biochemical phenotype to a severe form with developmental delay and megaloblastic anemia.[20][21]
Inflammatory and Autoimmune Diseases
Rheumatoid Arthritis: Patients with rheumatoid arthritis often exhibit lower than normal serum histidine levels.[16][22] However, clinical trials on L-histidine supplementation for rheumatoid arthritis have yielded inconclusive results, with one double-blind, placebo-controlled trial showing no significant clinical advantage over placebo.[11][17]
Neurological and Cognitive Function
Histamine, derived from histidine, acts as a neurotransmitter that regulates the sleep-wake cycle, appetite, and memory.[3] Some studies suggest that L-histidine supplementation may improve cognitive function and reduce mental fatigue.[12]
Skin Health
In the skin, histidine is a precursor to trans-urocanic acid, which acts as a natural sunscreen by absorbing UVB radiation.[5] Histidine is also a component of filaggrin, a protein essential for skin barrier function.[18] L-histidine supplementation has shown promise in improving the symptoms of atopic dermatitis.[18]
Metabolic Syndrome
L-histidine supplementation has been shown to improve insulin sensitivity, reduce body mass index, and decrease markers of inflammation in individuals with metabolic syndrome.[5]
Experimental Protocols
Quantification of L-Histidine and its Metabolites in Plasma
Method: Capillary Electrophoresis with UV-detection.[23]
Principle: This method allows for the separation and quantification of histidine and its methylated derivatives based on their electrophoretic mobility in a capillary filled with a run buffer under the influence of an electric field.
Procedure:
Sample Preparation:
Precipitate plasma proteins using a mixture of acetonitrile/ammonia (80:20).
Centrifuge to pellet the precipitated proteins.
Collect the supernatant for analysis.
Capillary Electrophoresis:
Capillary: Fused-silica capillary.
Run Buffer: 60 mmol/L Tris-phosphate buffer, pH 2.2.
Injection: Hydrodynamic injection of the sample.
Separation Voltage: Applied voltage to drive the separation.
Detection: UV detection at a specific wavelength (e.g., 200 nm).
Quantification:
Generate a standard curve using known concentrations of L-histidine, 1-methylhistidine, and 3-methylhistidine.
Determine the concentration of the analytes in the plasma samples by comparing their peak areas to the standard curve.
Principle: This sensitive assay measures the conversion of radiolabeled L-histidine to histamine by HDC. The histamine produced is then methylated in situ by histamine N-methyltransferase (HNMT) to form radiolabeled N-tele-methylhistamine, which is then separated and quantified.
Procedure:
Reaction Mixture:
Tissue homogenate or enzyme preparation.
[³H]L-histidine (substrate).
Histamine N-methyltransferase (coupling enzyme).
S-adenosyl-L-methionine (methyl donor for HNMT).
Appropriate buffer and cofactors (e.g., pyridoxal phosphate).
Incubation: Incubate the reaction mixture at 37°C for a defined period.
Separation of Product:
Stop the reaction.
Separate the radiolabeled N-tele-methylhistamine from the unreacted [³H]L-histidine using a combination of:
Chloroform extraction.
Ion-exchange chromatography.
Liquid cation-exchange extraction.
Quantification:
Measure the radioactivity of the purified N-tele-methylhistamine using liquid scintillation counting.
Calculate the HDC activity based on the amount of product formed per unit of time and protein concentration.
In Vitro Assessment of Antioxidant Capacity of L-Histidine
Principle: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured by a decrease in absorbance.
Prepare a series of concentrations of L-histidine and a positive control (e.g., ascorbic acid or Trolox).
Reaction:
In a 96-well microplate or cuvettes, mix a specific volume of the L-histidine solution with a fixed volume of the DPPH solution.
Incubate the mixture in the dark at room temperature for 30 minutes.
Measurement:
Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.
Calculation:
Calculate the percentage of DPPH radical scavenging activity using the formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the L-histidine sample.
L-Histidine in Drug Development
The multifaceted roles of L-histidine and its metabolites present several avenues for drug development:
Enzyme Inhibitors/Activators: Targeting enzymes in the histidine metabolic pathways, such as HDC or histidase, could be a therapeutic strategy for conditions involving aberrant histamine levels or histidine accumulation.
Supplementation and Nutraceuticals: L-histidine supplementation is being explored for its therapeutic potential in a variety of conditions, including metabolic syndrome, atopic dermatitis, and cognitive enhancement.[5][12][18]
Drug Delivery: The unique properties of the imidazole group of histidine can be exploited in drug design to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
Conclusion
L-histidine is a critically important amino acid with a complex and far-reaching metabolism that influences a wide array of physiological and pathological processes. A thorough understanding of its metabolic pathways, the enzymes involved, and the functional roles of its derivatives is essential for advancing our knowledge of human health and disease. This guide has provided a detailed overview of L-histidine metabolism, supported by quantitative data and experimental protocols, to serve as a valuable resource for the scientific and drug development communities. Further research into the intricacies of L-histidine metabolism holds the promise of uncovering novel therapeutic targets and strategies for a range of human diseases.
The Unveiling of a Necessity: An In-depth Technical Guide to the Discovery and History of L-Histidine as an Essential Amino Acid
For Immediate Release A comprehensive technical guide detailing the pivotal discovery and historical establishment of L-histidine as an essential amino acid. This document provides researchers, scientists, and drug devel...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
A comprehensive technical guide detailing the pivotal discovery and historical establishment of L-histidine as an essential amino acid. This document provides researchers, scientists, and drug development professionals with a thorough understanding of the key experiments, methodologies, and signaling pathways that defined histidine's indispensable role in human nutrition.
Introduction
L-histidine, a unique amino acid bearing an imidazole (B134444) side chain, plays a critical role in various physiological processes. Its journey from a seemingly dispensable nutrient for adults to a recognized essential amino acid for all life stages is a compelling narrative of scientific inquiry and evolving experimental techniques. This guide delves into the core scientific evidence that cemented its status, providing a technical overview for the modern researcher.
The Dawn of Discovery: Albrecht Kossel and the First Isolation
In 1896, the German biochemist Albrecht Kossel first isolated a novel basic substance from the hydrolysis of sturine, a protamine found in fish sperm. He named this compound "histidine," derived from the Greek word "histos," meaning tissue, reflecting its presence in biological matter. This initial discovery laid the groundwork for future investigations into its structure and function.
Early Investigations and the "Semi-Essential" Conundrum
For decades following its discovery, the nutritional essentiality of histidine remained a subject of debate. Early nutritional studies, primarily conducted on rats, yielded conflicting results. The groundbreaking work of William Cumming Rose in the 1930s, which systematically classified amino acids as either "essential" or "non-essential" for rats, initially placed histidine in a somewhat ambiguous position. While its absence in the diet of young, growing rats clearly hampered growth, initial short-term studies on adults suggested it might not be required.
The Pivotal Experiments: Establishing Essentiality in Humans
The definitive answer to histidine's essentiality in humans came from two landmark series of studies, focusing on infants and adults, respectively. These experiments relied heavily on the meticulous methodology of nitrogen balance studies and the use of synthetic diets.
The Indispensable Role in Infancy: The Work of Snyderman and Holt
Pioneering studies led by Selma E. Snyderman and L. Emmett Holt Jr. in the mid-20th century provided the first conclusive evidence for histidine's essentiality in humans. Their research on infants was critical due to the rapid growth and high protein turnover characteristic of this life stage.
The core of Snyderman and Holt's methodology involved feeding infants synthetic diets in which the amino acid composition could be precisely controlled.
Diet Composition: The diets were formulated to provide adequate calories, vitamins, and minerals. The nitrogen source was a mixture of 18 L-amino acids, simulating the composition of human milk. Glycine (B1666218) was often used to adjust the total nitrogen intake when a specific amino acid was removed.
Nitrogen Balance Measurement: The principle of nitrogen balance dictates that in a state of equilibrium, nitrogen intake equals nitrogen output. A positive nitrogen balance (intake > output) indicates tissue growth, while a negative balance (intake < output) signifies a net loss of body protein.
Nitrogen Intake: The total nitrogen content of the consumed formula was meticulously calculated.
Nitrogen Output: Nitrogen excretion was measured in both urine and feces. The Kjeldahl method was the standard technique for determining total nitrogen content in these samples.
Experimental Workflow:
Control Period: Infants were first stabilized on a complete synthetic diet containing all amino acids, including histidine, to establish a baseline positive nitrogen balance and steady weight gain.
Histidine Depletion: Histidine was then completely removed from the diet, with glycine added to maintain an isonitrogenous intake.
Observation Period: During this phase, researchers closely monitored:
Daily weight gain.
Nitrogen balance through regular collection of urine and feces.
Clinical symptoms.
Histidine Repletion: Histidine was gradually reintroduced into the diet at varying levels to determine the minimum amount required to restore normal growth and a positive nitrogen balance.
Experimental Workflow for Infant Histidine Essentiality Studies
Caption: A flowchart illustrating the sequential phases of the infant nitrogen balance studies.
The results of these studies were unequivocal. The omission of histidine from the infants' diets led to a consistent and marked decrease in weight gain and a shift towards a less positive or even negative nitrogen balance. Furthermore, a characteristic skin rash was observed in some infants, which resolved upon histidine reintroduction.
Parameter
Complete Diet (with Histidine)
Histidine-Deficient Diet
Average Daily Weight Gain
Positive and steady
Markedly reduced or ceased
Nitrogen Balance
Consistently positive
Decreased, often becoming negative
Clinical Observations
Normal growth and development
Failure to thrive, appearance of skin rash
Table 1: Summary of qualitative results from infant studies on histidine deficiency.
The studies established a minimum histidine requirement for infants to be in the range of 16 to 34 mg per kilogram of body weight per day.
Confirming Essentiality in Adulthood: The Long-Term Studies
For a considerable time, the scientific consensus, largely influenced by the work of William C. Rose, was that adults could synthesize sufficient histidine. Rose's initial experiments on adult males, which were of shorter duration, did not show a negative nitrogen balance when histidine was omitted from their diet. However, later, longer-term studies revealed a different picture.
The methodology for adult studies mirrored that of the infant studies but required longer depletion periods to observe effects due to the larger body reserves of histidine in adults, primarily in hemoglobin.
Diet Composition: Similar to the infant studies, adult subjects were fed synthetic diets composed of purified amino acids, carbohydrates, fats, vitamins, and minerals.
Nitrogen Balance Measurement: The Kjeldahl method was again the standard for measuring nitrogen in the diet, urine, and feces.
Experimental Workflow:
Baseline Period: Subjects consumed a diet containing a complete amino acid mixture to establish nitrogen equilibrium.
Histidine-Free Period: A prolonged period (several weeks) where histidine was omitted from the diet.
Monitoring: Key parameters monitored included nitrogen balance, plasma amino acid levels, and hematological changes.
Experimental Workflow for Adult Histidine Essentiality Studies
Caption: A simplified workflow of the long-term nitrogen balance studies in adults.
Long-term studies demonstrated that adults on a histidine-free diet eventually developed a negative nitrogen balance. Additionally, a significant drop in plasma histidine levels and a decrease in hemoglobin concentration were observed, indicating that endogenous synthesis was insufficient to meet metabolic demands.
Parameter
Control Diet (with Histidine)
Long-Term Histidine-Deficient Diet
Nitrogen Balance
Equilibrium (Intake ≈ Output)
Gradual shift to negative balance
Plasma Histidine Levels
Normal range
Significantly decreased
Hemoglobin Levels
Stable
Gradual decrease
Table 2: Summary of key findings from long-term adult studies on histidine deficiency.
These findings conclusively overturned the earlier notion and established L-histidine as an essential amino acid for adults as well as infants.
Early Analytical Methodologies
The success of these foundational studies was heavily reliant on the analytical techniques available at the time for quantifying nitrogen and separating amino acids.
Kjeldahl Method for Total Nitrogen Determination
Developed by Johan Kjeldahl in 1883, this method became the gold standard for determining the total nitrogen content in organic substances.
Protocol Overview:
Digestion: The sample (e.g., food, urine, feces) is heated with concentrated sulfuric acid, which converts all organic nitrogen into ammonium (B1175870)sulfate (B86663). A catalyst, such as copper sulfate or selenium, is used to accelerate the digestion.
Distillation: The digested sample is made alkaline with sodium hydroxide, which converts the ammonium sulfate into ammonia (B1221849) gas. The ammonia is then distilled and collected in a standard acid solution (e.g., boric acid or a known concentration of sulfuric or hydrochloric acid).
Titration: The amount of ammonia captured is determined by titration with a standard solution of acid or base, depending on the collection solution used. The total nitrogen content is then calculated from the amount of ammonia.
Paper Chromatography for Amino Acid Separation
Paper chromatography was a crucial technique for the qualitative and semi-quantitative analysis of amino acids in biological fluids before the advent of more sophisticated methods.
Protocol Overview:
Sample Application: A small spot of the sample (e.g., protein hydrolysate or plasma) is applied to a strip of filter paper.
Development: The edge of the paper is dipped into a solvent mixture in a sealed chamber. The solvent moves up the paper by capillary action, carrying the amino acids with it.
Separation: Different amino acids travel at different rates depending on their polarity and solubility in the solvent, resulting in their separation into distinct spots.
Visualization: The paper is dried and sprayed with a visualizing agent, most commonly ninhydrin, which reacts with the amino acids to produce colored spots (typically purple).
Identification: The amino acids are identified by comparing the distance they traveled (Rf value) to that of known amino acid standards run on the same chromatogram.
Histidine's Role in Key Signaling Pathways
Modern research has elucidated the molecular mechanisms through which histidine exerts its effects, far beyond its role as a simple building block of proteins.
Precursor to Histamine
Histidine is the direct precursor to histamine, a vital biogenic amine involved in local immune responses, gastric acid secretion, and neurotransmission.
Histamine Synthesis Pathway
Caption: The enzymatic conversion of L-histidine to histamine.
Involvement in mTOR Signaling
The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and protein synthesis. The availability of amino acids, including histidine, is a critical input for the activation of the mTOR complex 1 (mTORC1). While leucine (B10760876) is considered a primary activator, a balanced supply of all essential amino acids is necessary for robust and sustained mTORC1 signaling. Histidine, along with other amino acids, contributes to the activation of Rag GTPases, which are essential for recruiting mTORC1 to the lysosomal surface, a key step in its activation.
Simplified Histidine-mTORC1 Signaling
Caption: The role of amino acids, including histidine, in mTORC1 activation.
Conclusion
The journey to understanding the essentiality of L-histidine is a testament to the power of rigorous scientific investigation. From its initial isolation by Albrecht Kossel to the definitive nitrogen balance studies of Snyderman, Holt, and the later long-term studies in adults, the evidence has unequivocally demonstrated its indispensable role in human nutrition for all ages. The early, meticulous experimental protocols, though technologically simpler than today's methods, laid a robust foundation for our current understanding of amino acid metabolism. Modern research continues to build upon this legacy, revealing the intricate signaling pathways, such as the mTOR pathway, through which histidine governs fundamental cellular processes. This in-depth guide serves as a valuable resource for researchers, providing a clear and technical overview of the historical and scientific milestones that have shaped our knowledge of this essential amino acid.
Protocols & Analytical Methods
Method
Application Notes and Protocols for L-Histidine Supplementation in Mammalian Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals Introduction L-Histidine is an essential amino acid crucial for the growth and productivity of mammalian cells in culture. Its unique imidazole (B134444) si...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Histidine is an essential amino acid crucial for the growth and productivity of mammalian cells in culture. Its unique imidazole (B134444) side chain, with a pKa near physiological pH, allows it to participate in a variety of biological functions beyond being a simple building block for proteins. In the context of biopharmaceutical production, particularly with Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells, optimizing L-Histidine concentration in the culture media can lead to significant improvements in cell growth, viability, and the yield of recombinant proteins and monoclonal antibodies (mAbs). Furthermore, L-Histidine plays a role in reducing protein aggregation and is involved in cellular signaling pathways that regulate protein synthesis, such as the mTOR pathway.[1]
These application notes provide a comprehensive overview of the role of L-Histidine in mammalian cell culture, along with detailed protocols for its supplementation and analysis.
Key Functions of L-Histidine in Mammalian Cell Culture
Protein Synthesis: As a proteinogenic amino acid, L-Histidine is a fundamental component for the synthesis of cellular and recombinant proteins.[2][3]
pH Buffering: The imidazole side chain of histidine has a pKa of approximately 6.0, which allows it to act as a proton donor or acceptor at physiological pH, contributing to the buffering capacity of the culture medium.
Nucleic Acid Synthesis: The biosynthesis of histidine is linked to nucleotide formation pathways, indicating its role in nucleic acid synthesis.
Reduction of Protein Aggregation: L-Histidine is widely used in mAb formulations to reduce aggregation and enhance stability by shielding solvent-exposed hydrophobic regions on the protein surface.[1]
Precursor to Important Molecules: L-Histidine is a precursor for the synthesis of histamine, a signaling molecule, and carnosine, a dipeptide with antioxidant properties.
Cell Signaling: Amino acids, including histidine, are known to activate the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[4][5]
Data Presentation: Impact of L-Histidine on CHO Cell Culture Performance
While specific public data on the dose-dependent effects of L-Histidine alone is limited, the following table illustrates the expected trends based on general amino acid supplementation studies in CHO fed-batch cultures. This data is hypothetical and serves as a guide for designing optimization experiments.
L-Histidine Concentration (mM)
Peak Viable Cell Density (x 10^6 cells/mL)
Viability (%)
Monoclonal Antibody Titer (g/L)
0.2 (Basal)
12.5
85
1.8
1.0
15.2
90
2.5
2.0 (Optimal)
18.1
92
3.2
4.0
17.5
88
2.9
8.0
14.8
82
2.4
Note: The optimal concentration of L-Histidine can vary significantly depending on the cell line, the specific recombinant protein being expressed, the basal medium composition, and the overall feeding strategy.
Signaling Pathways
L-Histidine and the mTORC1 Signaling Pathway
L-Histidine, along with other amino acids, plays a crucial role in activating the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway, a master regulator of protein synthesis and cell growth. The activation of mTORC1 by amino acids is primarily mediated by the Rag GTPases.
Amino acid sensing and mTORC1 activation.
Experimental Protocols
Protocol 1: Preparation of L-Histidine Stock Solution
Objective: To prepare a sterile, concentrated stock solution of L-Histidine for supplementation into mammalian cell culture media.
Materials:
L-Histidine powder (cell culture grade)
Nuclease-free water or cell culture grade water
Sterile conical tubes (15 mL or 50 mL)
Sterile-filterable flasks and 0.22 µm sterile filters
pH meter
1 M NaOH and 1 M HCl for pH adjustment
Procedure:
In a sterile biosafety cabinet, weigh the desired amount of L-Histidine powder. To prepare a 100 mM stock solution, use 1.55 g of L-Histidine per 100 mL of water.
Add the L-Histidine powder to a sterile container with a magnetic stir bar.
Add approximately 80% of the final volume of nuclease-free water.
Stir the solution until the L-Histidine is completely dissolved. Gentle warming may be required.
Adjust the pH of the solution to 7.2-7.4 using 1 M NaOH or 1 M HCl.
Bring the solution to the final volume with nuclease-free water.
Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile container.
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C.
Protocol 2: Dose-Response Study of L-Histidine in a Fed-Batch CHO Culture (Shake Flask Model)
Objective: To determine the optimal concentration of L-Histidine for maximizing viable cell density, viability, and recombinant protein production in a CHO fed-batch culture.
Materials:
CHO cell line producing a recombinant protein (e.g., a monoclonal antibody)
Chemically defined basal medium and feed medium
Sterile shake flasks (e.g., 125 mL or 250 mL)
Sterile L-Histidine stock solution (e.g., 100 mM)
Cell counting instrument (e.g., automated cell counter or hemocytometer with trypan blue)
Assay for quantifying the recombinant protein (e.g., ELISA, HPLC)
Shaking incubator with temperature and CO2 control
Experimental Workflow:
Workflow for L-Histidine dose-response study.
Procedure:
Cell Culture Preparation:
Thaw and expand the CHO cell line in the basal medium according to standard protocols.
Ensure the cells are in the exponential growth phase with high viability (>95%) before starting the experiment.
Media Preparation:
Prepare shake flasks with the basal medium.
Create a series of L-Histidine concentrations to be tested (e.g., 0.2 mM [control], 0.5 mM, 1.0 mM, 2.0 mM, 4.0 mM, 8.0 mM).
For each concentration, calculate the volume of the L-Histidine stock solution needed to supplement both the initial basal medium and the daily feed to maintain the target concentration.
Inoculation and Culture:
Inoculate the shake flasks at a seeding density of 0.3-0.5 x 10^6 viable cells/mL.
Incubate the flasks at 37°C with 5-8% CO2 and agitation (e.g., 120-140 rpm).
Feeding and Supplementation:
Beginning on day 3 (or as determined by your standard process), add the appropriate volume of feed medium to each flask daily.
Concurrently, add the calculated volume of the L-Histidine stock solution to each flask to maintain the desired concentration. For the control group, add an equivalent volume of sterile water.
Sampling and Analysis:
Take a daily sample from each shake flask under sterile conditions.
Measure the viable cell density (VCD) and viability using an automated cell counter or a hemocytometer with trypan blue exclusion.
Centrifuge a portion of the sample to collect the supernatant. Store the supernatant at -20°C or colder for later analysis.
At the end of the culture (e.g., day 14 or when viability drops below 60%), measure the concentration of the recombinant protein in the collected supernatants using an appropriate assay (e.g., ELISA, Protein A HPLC).
Data Analysis:
Plot the VCD, viability, and protein titer over time for each L-Histidine concentration.
Compare the peak VCD, culture duration, and final protein titer across the different conditions to determine the optimal L-Histidine concentration.
Conclusion
Optimizing the L-Histidine concentration in mammalian cell culture media is a critical step in process development for the production of recombinant proteins and monoclonal antibodies. By systematically evaluating the impact of L-Histidine on cell growth, viability, and productivity, researchers can significantly enhance the performance of their cell culture processes. The protocols and information provided in these application notes serve as a valuable resource for scientists and engineers working to improve the efficiency and yield of biopharmaceutical manufacturing.
L-Histidine as a Versatile Buffer in Biochemical Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction L-Histidine, a proteinogenic amino acid, is widely employed as a biological buffer in a multitude of biochemical assays and pharmaceutical form...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Histidine, a proteinogenic amino acid, is widely employed as a biological buffer in a multitude of biochemical assays and pharmaceutical formulations. Its imidazole (B134444) side chain possesses a pKa value near physiological pH, rendering it an effective buffer in the range of pH 5.5 to 7.4. This characteristic is particularly advantageous for maintaining the stability and activity of proteins and enzymes, which are often sensitive to pH fluctuations. This document provides detailed application notes and protocols for the utilization of L-Histidine as a buffer in various biochemical assays.
Properties of L-Histidine Buffer
L-Histidine's efficacy as a buffer stems from the ionization of its imidazole side chain. The pKa of this group is approximately 6.0, allowing it to buffer effectively in a pH range that is relevant for many biological processes.
Key Advantages:
Physiological pH Range: Its buffering capacity is centered around the physiological pH, making it ideal for experiments involving biological macromolecules.
Protein Stabilization: L-Histidine has been shown to enhance the stability of proteins, including monoclonal antibodies, by minimizing aggregation and protecting against physical stresses like freeze-thawing.[1][2]
Reduced Interaction: It generally exhibits minimal interaction with proteins, thereby preserving their native conformation and function.
Lyophilization and Freezing Stability: L-Histidine buffers are known to maintain a relatively stable pH during freezing and lyophilization processes, a crucial attribute for the long-term storage of protein therapeutics.[3]
Metal Ion Chelation: The imidazole ring can chelate metal ions, which can be beneficial in assays where metal-catalyzed reactions are a concern.[4]
Limitations:
Temperature-Dependent pKa: The pKa of L-Histidine is sensitive to temperature changes. As temperature increases, the pKa decreases, which can lead to a downward shift in the buffer's pH.[5][6]
Potential for Modification: The imidazole ring can be susceptible to photo-oxidation and other chemical modifications under certain conditions.
Quantitative Data Summary
The following tables summarize key quantitative data for L-Histidine as a buffer.
Table 1: Physicochemical Properties of L-Histidine
0.1 M L-Histidine (base) solution: Dissolve 1.5515 g of L-Histidine in deionized water and bring the final volume to 100 mL.
0.1 M L-Histidine HCl (acid) solution: Dissolve 2.0963 g of L-Histidine monohydrochloride monohydrate in deionized water and bring the final volume to 100 mL.
Buffer Preparation:
To prepare 100 mL of 10 mM L-Histidine buffer, pH 6.0, start with approximately 80 mL of deionized water.
Add a calculated volume of the 0.1 M L-Histidine stock solution. The exact volume will depend on the starting pH of the water and the desired final pH. A good starting point is to add a volume that results in a slightly basic solution.
Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.
Slowly titrate with the 0.1 M L-Histidine HCl solution while continuously monitoring the pH.
Continue adding the acidic solution dropwise until the pH reaches exactly 6.0.
Transfer the solution to a 100 mL volumetric flask and add deionized water to the mark.
Final Steps:
Mix the solution thoroughly.
If a sterile buffer is required, filter it through a 0.22 µm sterile filter.
Store the buffer at 4°C.
Protocol 2: Protein Stability Analysis using Dynamic Light Scattering (DLS)
This protocol outlines the use of L-Histidine buffer for assessing protein aggregation and stability via DLS.
Materials:
Purified protein of interest
10 mM L-Histidine buffer, pH 6.0 (prepared as in Protocol 1)
Dynamic Light Scattering (DLS) instrument
Low-volume cuvettes
Microcentrifuge
Procedure:
Sample Preparation:
Dialyze or buffer-exchange the purified protein into the 10 mM L-Histidine buffer, pH 6.0.
Determine the protein concentration using a suitable method (e.g., Bradford assay or UV absorbance at 280 nm).
Adjust the protein concentration to the desired level (typically 0.1 - 1.0 mg/mL for DLS).
Centrifuge the protein sample at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to remove any pre-existing large aggregates.
DLS Measurement:
Carefully transfer the supernatant of the centrifuged sample into a clean, dust-free DLS cuvette.
Place the cuvette into the DLS instrument.
Allow the sample to equilibrate to the desired measurement temperature (e.g., 25°C).
Set the instrument parameters (e.g., laser wavelength, scattering angle, acquisition time).
Initiate the DLS measurement to obtain the size distribution profile of the protein.
Data Analysis:
Analyze the DLS data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the protein.
A monomodal peak with a low PDI (<0.2) is indicative of a homogenous, non-aggregated sample.
The presence of larger species or a high PDI suggests protein aggregation.
To assess stability under stress, incubate the protein sample under desired stress conditions (e.g., elevated temperature, freeze-thaw cycles) and repeat the DLS measurement at various time points.
Protocol 3: Size Exclusion Chromatography (SEC) for Protein Purity and Aggregation Analysis
This protocol describes the use of L-Histidine buffer as a mobile phase in SEC to separate protein monomers from aggregates.
Materials:
Purified protein sample
SEC column appropriate for the molecular weight range of the protein
HPLC or FPLC system
Mobile Phase: 10 mM L-Histidine, 150 mM NaCl, pH 7.0 (The addition of salt is crucial to prevent non-specific ionic interactions with the column matrix).
0.22 µm filter
Procedure:
System Preparation:
Prepare the mobile phase and degas it thoroughly.
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved, as monitored by UV absorbance (typically at 280 nm).
Sample Preparation:
Prepare the protein sample in the mobile phase.
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
Chromatographic Run:
Inject a defined volume of the prepared protein sample onto the equilibrated SEC column.
Run the chromatography at a constant flow rate.
Monitor the elution profile by UV absorbance at 280 nm.
Data Analysis:
Analyze the resulting chromatogram. The main peak corresponds to the monomeric protein.
Earlier eluting peaks represent higher molecular weight species, such as dimers, trimers, and larger aggregates.
Later eluting peaks may correspond to smaller fragments or buffer components.
Calculate the percentage of monomer and aggregates by integrating the respective peak areas.
Visualizations
Fig. 1: General experimental workflow for using L-Histidine buffer.
Fig. 2: Role of L-Histidine in maintaining protein stability.
Conclusion
L-Histidine is a valuable and versatile buffer for a wide range of biochemical assays, particularly those involving sensitive protein and enzyme systems. Its ability to buffer effectively within the physiological pH range and its proven stabilizing effects on proteins make it a superior choice for many applications in research, drug development, and bioprocessing. The protocols and data provided in this document serve as a comprehensive guide for the effective utilization of L-Histidine buffer in the laboratory.
Application Notes and Protocols for Immobilized Metal Affinity Chromatography (IMAC) using Poly-histidine Tags
For Researchers, Scientists, and Drug Development Professionals Introduction Immobilized Metal Affinity Chromatography (IMAC) is a widely utilized and highly effective method for the purification of recombinant proteins....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immobilized Metal Affinity Chromatography (IMAC) is a widely utilized and highly effective method for the purification of recombinant proteins. This technique leverages the specific interaction between a polyhistidine tag (His-tag), engineered onto the N- or C-terminus of a protein, and divalent metal ions immobilized on a chromatography resin.[1][2] The small size and low immunogenicity of the His-tag often eliminate the need for its removal, making IMAC a streamlined and efficient purification strategy.[1] This document provides detailed protocols, quantitative data, and troubleshooting guidance to enable researchers to optimize the purification of His-tagged proteins for a variety of downstream applications.
Principle of IMAC
IMAC is based on the principle of affinity chromatography where the separation of molecules is based on a specific and reversible interaction. In the case of His-tagged protein purification, the key interaction is between the imidazole (B134444) rings of the histidine residues in the polyhistidine tag and transition metal ions, such as Nickel (Ni²⁺) or Cobalt (Co²⁺), which are chelated to a solid support matrix.[1][3]
The process typically involves four main steps:
Binding: The crude cell lysate containing the His-tagged protein is passed through the IMAC column. The His-tagged protein binds to the immobilized metal ions, while most other proteins do not and pass through the column.
Washing: The column is washed with a buffer containing a low concentration of a competing agent, typically imidazole, to remove weakly and non-specifically bound proteins.
Elution: The bound His-tagged protein is eluted from the column by using a buffer with a high concentration of imidazole, which competes with the His-tag for binding to the metal ions, or by lowering the pH to protonate the histidine residues and disrupt the binding.[4]
Regeneration: The column is stripped of metal ions and recharged for subsequent purification runs.
Data Presentation: Quantitative Comparison of IMAC Resins
The choice of IMAC resin can significantly impact the purity and yield of the purified protein. The following tables provide a summary of key quantitative parameters for commonly used IMAC resins and metal ions.
Resuspend the cell pellet in 2-5 mL of ice-cold Lysis Buffer per gram of wet cell paste.[5]
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[5]
Add protease inhibitor cocktail according to the manufacturer's instructions.
Sonicate the cell suspension on ice to complete lysis. The solution should become less viscous.
Add DNase I to a final concentration of 5 µg/mL and incubate on ice for 10-15 minutes to digest DNA.
Centrifuge the lysate at >10,000 x g for 30 minutes at 4°C to pellet cell debris.
Carefully collect the supernatant (cleared lysate).
Column Preparation and Equilibration:
Add the appropriate amount of IMAC resin slurry to a gravity-flow column. Allow the storage buffer to drain.
Equilibrate the resin by washing with 5-10 column volumes (CV) of Lysis Buffer.
Binding:
Apply the cleared lysate to the equilibrated column.
Allow the lysate to flow through the column by gravity. Collect the flow-through to analyze for unbound protein.
Washing:
Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
Elution:
Elute the His-tagged protein with 5-10 CV of Elution Buffer.
Collect the eluate in fractions (e.g., 1 mL fractions).
Analysis:
Analyze the collected fractions for the presence of the target protein by SDS-PAGE.
Pool the fractions containing the purified protein.
Protocol 2: FPLC-Based Purification of His-tagged Proteins
This protocol is designed for automated and high-resolution purification of His-tagged proteins.
Materials:
Binding Buffer (Buffer A): 50 mM Tris-HCl, 500 mM NaCl, 10 mM imidazole, pH 7.5.[8]
Elution Buffer (Buffer B): 50 mM Tris-HCl, 500 mM NaCl, 500 mM imidazole, pH 7.5.[8]
Pre-packed IMAC column (e.g., HisTrap FF).
FPLC system.
0.22 µm syringe filter.
Procedure:
Sample Preparation:
Prepare the cleared cell lysate as described in Protocol 1.
Filter the cleared lysate through a 0.22 µm syringe filter to prevent clogging the FPLC column.[9]
FPLC System Preparation:
Connect the pre-packed IMAC column to the FPLC system.
Prime the pumps with the Binding Buffer and Elution Buffer.
Purification Program:
Create a purification method with the following steps:
Equilibration: Equilibrate the column with 5-10 CV of Binding Buffer (100% Buffer A).[10]
Sample Loading: Load the filtered lysate onto the column at a recommended flow rate (e.g., 1 mL/min for a 1 mL column).
Wash: Wash the column with 10-15 CV of Binding Buffer (100% Buffer A) until the UV absorbance at 280 nm returns to baseline.[10]
Elution: Elute the bound protein using a linear gradient of 0-100% Elution Buffer (0-100% Buffer B) over 10-20 CV. A step elution can also be used.[10]
Regeneration: Wash the column with 5 CV of Elution Buffer followed by 5 CV of water and then 5 CV of Binding Buffer for storage in 20% ethanol.
Fraction Collection and Analysis:
Collect fractions throughout the elution step.
Monitor the chromatogram (UV absorbance at 280 nm) to identify the peak corresponding to the eluted protein.
Analyze the collected fractions by SDS-PAGE to confirm the purity of the target protein.
Pool the fractions containing the pure protein.
Troubleshooting
Table 3: Common Problems and Solutions in His-tag Protein Purification
Problem
Possible Cause
Recommended Solution
No or low yield of target protein
His-tag is inaccessible or hidden within the folded protein.
Purify under denaturing conditions (e.g., with 6M guanidine-HCl or 8M urea).[11]
Protein is insoluble (in inclusion bodies).
Solubilize inclusion bodies with denaturants and purify under denaturing conditions.
Low expression level of the target protein.
Optimize expression conditions or consider a batch purification method to handle larger volumes.[12][13]
Metal ions stripped from the resin by chelating agents (e.g., EDTA).
Use EDTA-compatible resins or perform buffer exchange to remove chelating agents before loading.[14]
Target protein is in the flow-through
Imidazole concentration in the binding buffer is too high.
Reduce or remove imidazole from the binding buffer.[11]
pH of the binding buffer is too low.
Ensure the pH of the binding buffer is between 7.5 and 8.0.[15]
Co-elution of contaminant proteins
Non-specific binding of host proteins.
Increase the imidazole concentration in the wash buffer (e.g., up to 50 mM).[15]
Contaminants are associated with the target protein.
Add non-ionic detergents (e.g., 0.1% Triton X-100) or increase the salt concentration in the wash buffer.
Protein precipitates after elution
High protein concentration in the elution buffer.
Elute with a linear gradient instead of a step elution to reduce the protein concentration in the fractions.
Buffer conditions are not optimal for protein stability.
Perform buffer exchange into a suitable storage buffer immediately after elution.
Conclusion
IMAC is a powerful and versatile technique for the purification of His-tagged recombinant proteins. By understanding the principles of the method, carefully selecting the appropriate resin and metal ion, and optimizing the buffer conditions, researchers can achieve high yields of pure protein suitable for a wide range of downstream applications. The protocols and troubleshooting guide provided in these application notes serve as a comprehensive resource for both novice and experienced users to successfully purify their proteins of interest.
Colorimetric Assay for L-Histidine Detection Using Copper Ions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction L-Histidine, an essential amino acid, plays a critical role in various biological processes and is a vital component in the formulation of many...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Histidine, an essential amino acid, plays a critical role in various biological processes and is a vital component in the formulation of many biopharmaceuticals, including monoclonal antibodies. Its imidazole (B134444) sidechain provides a buffering capacity near physiological pH and contributes to the stability of protein-based drugs. Accurate quantification of L-Histidine is crucial for formulation development, quality control, and stability testing of these therapeutic products. This document provides detailed application notes and protocols for a rapid and sensitive colorimetric assay for the detection of L-Histidine using copper ions. The primary method described is based on the inhibition of the copper(II)-catalyzed oxidation of 3,3’,5,5’-tetramethylbenzidine (TMB) by L-Histidine.
Principle of the Assay
The colorimetric detection of L-Histidine is based on the ability of L-Histidine to form a stable complex with copper(II) ions, thereby inhibiting the intrinsic peroxidase-like activity of Cu(II). In the absence of L-Histidine, copper ions catalyze the oxidation of a chromogenic substrate, such as TMB, by hydrogen peroxide (H₂O₂), resulting in a distinct color change (typically blue). The intensity of the color is directly proportional to the amount of oxidized TMB.
When L-Histidine is present, it preferentially chelates with the copper ions through its imidazole ring and carboxyl group, forming a stable L-Histidine-Cu(II) complex.[][2][3][4][5] This complexation sequesters the copper ions, preventing them from catalyzing the oxidation of TMB. Consequently, the color development is inhibited, and the solution remains colorless or exhibits a significantly reduced color intensity. The decrease in absorbance is directly proportional to the concentration of L-Histidine in the sample, allowing for its quantification.
Signaling Pathway Diagram
Caption: Mechanism of the colorimetric L-Histidine assay.
Materials and Reagents
L-Histidine standard solution
Copper(II) sulfate (B86663) (CuSO₄) or other soluble Cu(II) salt
3,3’,5,5’-Tetramethylbenzidine (TMB)
Hydrogen peroxide (H₂O₂) (30% solution)
Phosphate-buffered saline (PBS) or other suitable buffer (e.g., acetate (B1210297) buffer)
Deionized water
Microplate reader or spectrophotometer
96-well microplates or cuvettes
Experimental Protocols
Preparation of Reagents
L-Histidine Standard Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of L-Histidine in deionized water to prepare a 10 mM stock solution. Further dilute with the assay buffer to prepare working standards of desired concentrations.
Copper(II) Sulfate Solution (e.g., 420 µM): Dissolve the required amount of CuSO₄ in deionized water to prepare the working solution.[]
TMB Solution (e.g., 160 mM in DMSO or ethanol): Dissolve TMB in a suitable organic solvent like DMSO or ethanol. This solution should be stored protected from light.[]
Hydrogen Peroxide Solution (e.g., 300 mM): Dilute the 30% H₂O₂ stock solution in deionized water to the desired working concentration. Prepare this solution fresh.[]
Assay Buffer: A phosphate (B84403) buffer saline (PBS) with a pH of 5.7 is reported to be optimal for this reaction.[]
Assay Procedure (Based on TMB-H₂O₂ Inhibition)
This protocol is adapted from a published method and can be optimized for specific applications.[]
Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, add the following reagents in order:
2 mL of PBS buffer (0.1 M, pH 5.7)
200 µL of the L-Histidine standard or sample solution
40 µL of 160 mM TMB solution
200 µL of 420 µM Cu²⁺ solution
Initiate the Reaction: Add 40 µL of 300 mM H₂O₂ solution to the mixture to start the colorimetric reaction.
Incubation: Incubate the mixture at 45°C for 20 minutes.[]
Measurement: After incubation, measure the absorbance of the solution at 652 nm using a microplate reader or spectrophotometer.[]
Data Analysis: The absorbance of the solution will decrease with an increasing concentration of L-Histidine. A standard curve can be generated by plotting the absorbance values against the corresponding L-Histidine concentrations. The concentration of L-Histidine in unknown samples can then be determined from this standard curve.
Experimental Workflow
Caption: Step-by-step workflow of the colorimetric assay.
Data Presentation
The performance of the colorimetric assay for L-Histidine detection using copper ions is summarized in the table below. This data is compiled from a representative study and illustrates the typical performance characteristics of the TMB-H₂O₂ inhibition method.
The accurate quantification of L-Histidine is of paramount importance in the development and manufacturing of biopharmaceuticals. L-Histidine is widely used as a buffering agent and a stabilizer in protein-based drug formulations, particularly for monoclonal antibodies.[6][7][8] Its role is to maintain the pH of the formulation within a narrow range to ensure the stability and efficacy of the therapeutic protein.
This colorimetric assay can be a valuable tool in various stages of drug development:
Formulation Development: Rapidly screen and optimize the concentration of L-Histidine in different formulation buffers.
Quality Control: Ensure the correct concentration of L-Histidine as an excipient in the final drug product, meeting regulatory requirements.
Stability Studies: Monitor the concentration of L-Histidine over time to assess the stability of the drug formulation under different storage conditions.
Process Development: Monitor L-Histidine levels during various manufacturing steps to ensure consistency and product quality.
The simplicity, speed, and sensitivity of this colorimetric method make it a suitable alternative to more complex and time-consuming analytical techniques like high-performance liquid chromatography (HPLC).
Selectivity and Interferences
The selectivity of the assay is a critical parameter, especially when analyzing complex biological or pharmaceutical samples. Studies have shown that this colorimetric method exhibits high selectivity for L-Histidine over other amino acids. The unique ability of the imidazole ring in L-Histidine to coordinate with copper ions is the basis for this selectivity. Other amino acids that lack this functional group do not significantly interfere with the assay.[]
Potential interfering substances in pharmaceutical formulations should be evaluated on a case-by-case basis. It is always recommended to perform spike and recovery experiments in the specific sample matrix to validate the assay's accuracy and rule out any matrix effects.
Logical Relationship of Assay Components
Caption: Interdependence of key assay components.
Conclusion
The colorimetric assay for L-Histidine detection using copper ions provides a simple, rapid, and sensitive method for the quantification of this important amino acid. Its straightforward protocol and high selectivity make it a valuable tool for researchers, scientists, and drug development professionals involved in the formulation and quality control of biopharmaceuticals. The detailed protocols and application notes provided herein serve as a comprehensive guide for the successful implementation of this assay in a laboratory setting.
Application Notes and Protocols for the Fluorimetric Determination of L-Histidine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the quantitative determination of L-Histidine in various biological samples using fluori...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of L-Histidine in various biological samples using fluorimetric methods. The following sections outline three distinct assays, each with its unique advantages in terms of sensitivity, selectivity, and throughput.
Application Note 1: Enzymatic Fluorimetric Assay for L-Histidine
This method offers high specificity for L-Histidine through an enzyme-coupled reaction, making it suitable for complex biological matrices where high selectivity is crucial.
Principle
The assay is based on the enzymatic decarboxylation of L-Histidine to histamine (B1213489). The subsequent metabolism of histamine produces an oxidized intermediate that reacts with a fluorogenic probe to generate a stable fluorophore. The fluorescence intensity, measured at an excitation of 538 nm and an emission of 587 nm, is directly proportional to the L-Histidine concentration in the sample.[1] This method is highly sensitive and can detect L-Histidine down to 10 μM.[1]
Signaling Pathway
Caption: Enzymatic conversion of L-Histidine and subsequent fluorogenic detection.
This protocol is adapted from a commercially available assay kit.[1]
Materials:
Histidine Assay Buffer
Histidine Probe
Histidine Enzyme Mix
Converter Mix
Developer Mix
L-Histidine Standard (10 mM)
96-well black plates with flat bottom
Multiwell fluorescence microplate reader
10 kDa Spin Columns (for protein removal)
Reagent Preparation:
Histidine Assay Buffer: Ready to use.
Histidine Probe: Ready to use.
Histidine Enzyme Mix, Converter Mix, Developer Mix: Reconstitute each vial with the appropriate volume of ddH₂O or specified buffer as per the kit instructions. Aliquot and store at -20°C, protected from light.[1]
L-Histidine Standard: Reconstitute the 10 mM stock solution with ddH₂O. Prepare a 100 µM working solution by diluting the stock solution with Histidine Assay Buffer.[1]
Sample Preparation:
Serum/Plasma: Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.[1] Use a 10 kDa spin column to deproteinize the sample.
Urine: Centrifuge to remove particulates. Dilute as necessary with Histidine Assay Buffer.
Perform a pilot experiment to ensure the sample concentration falls within the linear range of the standard curve.
Assay Procedure:
Standard Curve Preparation: Prepare a serial dilution of the 100 µM L-Histidine standard to create standards ranging from 0 to 10 nmol/well. Add 50 µL of each standard to different wells of a 96-well plate.
Sample Preparation: Add 2-50 µL of the prepared biological sample to the wells. Adjust the volume to 50 µL with Histidine Assay Buffer.
Reaction Mix Preparation: For each standard and sample, prepare a Reaction Mix containing:
44 µL Histidine Assay Buffer
2 µL Histidine Probe
2 µL Histidine Enzyme Mix
2 µL Converter Mix
Background Control: For each sample, prepare a Sample Background Mix containing all components except the Histidine Enzyme Mix.
Incubation: Add 50 µL of the appropriate Reaction Mix to each well. Add 50 µL of the Sample Background Mix to the corresponding background control wells.
Measurement: Incubate the plate at 37°C for 1 hour, protected from light. Measure the fluorescence at Ex/Em = 538/587 nm in endpoint mode.[1]
Calculation: Subtract the background reading from the sample reading. Determine the L-Histidine concentration from the standard curve.
Experimental Workflow
Caption: Workflow for the enzymatic fluorimetric determination of L-Histidine.
Application Note 2: OPA-Based Fluorimetric Assay for L-Histidine in Urine
This method utilizes the classic reaction between o-phthalaldehyde (B127526) (OPA) and primary amines in the presence of a thiol to form a fluorescent product. It is a rapid and cost-effective method suitable for high-throughput screening.
Principle
L-Histidine reacts with o-phthalaldehyde (OPA) in a mildly basic medium (pH 7.5) to yield a highly fluorescent derivative.[2] The reaction is fast and allows for the sensitive detection of L-Histidine with excitation at 360 nm and emission at 440 nm.[2] This method has been adapted for high-throughput analysis in 96-well plates and even for smartphone-based detection.[3][4]
Reaction Scheme
Caption: Reaction of L-Histidine with OPA to form a fluorescent product.
L-Histidine Stock Solution (1000 µmol·L⁻¹): Prepare daily by dissolving the appropriate amount of L-Histidine in deionized water. Prepare working solutions by serial dilution.[2]
OPA Reagent (10 mmol·L⁻¹): Dissolve OPA in a small amount of methanol and then dilute with water. This solution is stable for 3-4 days when stored at 4°C in an amber vial.[2]
Phosphate Buffer (100 mmol·L⁻¹, pH 7.5): Prepare daily and adjust the pH with NaOH.[2]
Sample Preparation:
Urine Samples: Dilute 25-fold with deionized water.[3]
Assay Procedure (96-well plate format):
Standard Curve: Add 100 µL of each L-Histidine working standard (ranging from 10 to 100 µM) to different wells.
Samples: Add 100 µL of the diluted urine samples to other wells.
Reagent Addition: Add 100 µL of the OPA reagent to all wells.
Incubation: Allow the reaction to proceed for a practical time, typically between 5-30 minutes, as optimized.[3]
Detection:
Plate Reader: Measure the fluorescence at λex/λem = 360/440 nm.[2]
Smartphone: Illuminate the plate with a UV lamp (365 nm) and capture an image with a smartphone.[3][4] Analyze the image to quantify the fluorescence intensity.
Quantification: Determine the L-Histidine concentration in the samples from the calibration curve.
Experimental Workflow
Caption: High-throughput workflow for the OPA-based determination of L-Histidine.
Application Note 3: "Turn-On" Fluorescence Sensor for L-Histidine
This novel method utilizes DNA-stabilized silver nanoclusters (DNA-AgNCs) and their interaction with copper ions (Cu²⁺) for the highly selective and sensitive detection of L-Histidine.
Principle
The fluorescence of DNA-AgNCs is initially quenched by the presence of Cu²⁺ ions. L-Histidine, with its strong affinity for Cu²⁺ via its imidazole (B134444) group, selectively removes the Cu²⁺ from the nanoclusters. This restores the fluorescence of the DNA-AgNCs, creating a "turn-on" sensor where the increase in fluorescence is proportional to the L-Histidine concentration.[5][6] This method boasts a very low limit of detection.[5]
Sensing Mechanism
Caption: "Turn-on" fluorescence sensing mechanism for L-Histidine.
DNA-AgNCs Synthesis: Synthesize the DNA-AgNCs according to established protocols, which typically involve the reduction of AgNO₃ by NaBH₄ in the presence of the DNA template.
Cu²⁺ Solution (400 nM): Prepare a stock solution of CuSO₄ and dilute to the working concentration in phosphate buffer.
L-Histidine Standards: Prepare a series of L-Histidine standards in phosphate buffer.
Sample Preparation:
Urine: Dilute human urine samples 100-fold with the phosphate buffer.[7]
Assay Procedure:
Complex Formation: In a reaction tube, mix different concentrations of L-Histidine (or the diluted urine sample) with 400 nM Cu²⁺ in phosphate buffer.
Incubation 1: Incubate the mixture for a set time (e.g., 210 minutes) to allow for the chelation of Cu²⁺ by L-Histidine.[7]
Sensor Addition: Add the prepared DNA-AgNCs solution to the mixture.
Incubation 2: Allow the reaction to proceed for a shorter period (e.g., 15 minutes) at room temperature.[7]
Measurement: Measure the fluorescence intensity at the characteristic excitation and emission wavelengths of the specific DNA-AgNCs used.
Quantification: The increase in fluorescence intensity (F/F₀, where F₀ is the fluorescence in the absence of L-Histidine) is plotted against the L-Histidine concentration to create a calibration curve.
Experimental Workflow
Caption: Workflow for the DNA-AgNCs based "turn-on" sensor for L-Histidine.
L-Histidine as a Therapeutic Agent in Neurological Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction L-Histidine, a semi-essential amino acid, is increasingly being investigated for its therapeutic potential in a range of neurological disorders...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Histidine, a semi-essential amino acid, is increasingly being investigated for its therapeutic potential in a range of neurological disorders. As a precursor to the neurotransmitter histamine (B1213489) and the antioxidant dipeptide carnosine, L-Histidine plays a crucial role in various physiological processes within the central nervous system (CNS).[1][2][3] Its ability to cross the blood-brain barrier allows for its conversion to histamine, which is involved in modulating wakefulness, learning, memory, and emotions.[4][5] Furthermore, L-Histidine and its derivatives exhibit neuroprotective properties through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[1][4][6] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic utility of L-Histidine in neurological disorders such as Alzheimer's disease, ischemic stroke, and age-related cognitive decline.
Therapeutic Applications and Mechanisms of Action
L-Histidine supplementation has shown promise in various neurological conditions. In the context of Alzheimer's disease , it is hypothesized to improve cognitive function by increasing cerebral blood flow, promoting neurogenesis, and enhancing the clearance of beta-amyloid protein.[7] Clinical trials are underway to evaluate the efficacy of oral L-Histidine supplementation in patients with Alzheimer's disease.[7][8]
For ischemic stroke , preclinical studies have demonstrated the neuroprotective effects of L-Histidine and its analogues.[6] These effects are attributed to the scavenging of toxic byproducts of lipid peroxidation, prevention of neuronal apoptosis, and modulation of post-ischemic inflammation.[6][9] Long-term administration of L-histidine after cerebral ischemia has been shown to reduce infarct volume and improve neurological function by promoting astrocyte migration.[10]
L-Histidine has also been investigated for its role in cognitive enhancement and reducing mental fatigue.[11][12] Studies suggest that daily intake of L-Histidine can improve working memory, clear thinking, and attentiveness, particularly in individuals experiencing high fatigue and sleep disruption.[11] The underlying mechanism is believed to be the replenishment of brain histamine levels, leading to the activation of the histaminergic nervous system.[5]
Quantitative Data Summary
The following tables summarize quantitative data from key preclinical and clinical studies on L-Histidine in neurological disorders.
Table 1: Preclinical Studies of L-Histidine and its Analogues
Neurological Disorder Model
Animal Model
L-Histidine/Analogue and Dosage
Key Findings
Reference
Focal Ischemic Stroke
C57BL/6 Mice
Histidyl hydrazide (20 mg/kg, IV)
Reduced brain damage and improved functional outcome.
The neuroprotective effects of L-Histidine are mediated through several interconnected signaling pathways. The primary pathway involves its conversion to histamine, which then acts on various histamine receptors in the brain. Additionally, L-Histidine contributes to the synthesis of carnosine, a potent antioxidant.
Application of L-Histidine in Organ Preservation Solutions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction L-Histidine is a crucial amino acid incorporated into various organ preservation solutions due to its unique physicochemical properties. Its im...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Histidine is a crucial amino acid incorporated into various organ preservation solutions due to its unique physicochemical properties. Its imidazole (B134444) side chain, with a pKa near physiological pH, provides significant buffering capacity, which is critical for mitigating acidosis during ischemic conditions. Furthermore, L-Histidine exhibits antioxidant and membrane-stabilizing effects, contributing to the overall protection of organs during the critical period between procurement and transplantation. These application notes provide a comprehensive overview of the role of L-Histidine in organ preservation, including its mechanisms of action, relevant experimental protocols, and comparative data on its efficacy.
Mechanism of Action of L-Histidine in Organ Preservation
L-Histidine contributes to organ preservation through a multi-faceted approach, primarily centered around three key functions:
pH Buffering: During ischemia, anaerobic metabolism leads to the accumulation of lactic acid and a subsequent drop in intracellular and extracellular pH. Acidosis can cause irreversible cellular damage. The imidazole group of L-Histidine has a pKa of approximately 6.0, allowing it to effectively buffer protons in the physiological pH range, thus counteracting the detrimental effects of acidosis.[1]
Antioxidant Activity: Ischemia-reperfusion injury is a major contributor to organ damage, characterized by the excessive production of reactive oxygen species (ROS). L-Histidine acts as a potent scavenger of hydroxyl radicals and singlet oxygen, mitigating oxidative stress and protecting cellular components from damage.[1]
Membrane Stabilization: L-Histidine contributes to the stabilization of cell membranes, reducing cellular edema and leakage of intracellular components during cold storage. This effect is attributed to its ability to interact with membrane phospholipids (B1166683) and proteins, maintaining their structural integrity.
A simplified representation of L-Histidine's protective mechanisms is illustrated below.
Caption: L-Histidine's protective roles in organ preservation.
Composition of Common Organ Preservation Solutions
L-Histidine is a key component of several widely used organ preservation solutions. The table below summarizes the composition of some of these solutions.
Component
HTK (Custodiol®) Solution (mmol/L)
University of Wisconsin (UW) Solution (mmol/L)
Celsior® Solution (mmol/L)
L-Histidine
198
-
30
Sodium
15
29
100
Potassium
9
125
15
Calcium
0.015
-
0.25
Magnesium
4
5
13
Chloride
50
-
40
Tryptophan
2
-
-
α-Ketoglutarate
1
-
-
Lactobionate
-
100
80
Raffinose
-
30
-
Allopurinol
-
1
-
Glutathione (reduced)
-
3
3
Adenosine
-
5
-
Mannitol
30
-
60
HES (kda)
-
50 (40)
-
pH
7.0-7.2
7.4
7.3
Osmolality (mOsm/L)
310
320
320
Quantitative Data on L-Histidine Efficacy
While comprehensive dose-response data for L-Histidine in organ preservation is limited in publicly available literature, comparative studies of preservation solutions provide insights into its effectiveness. The following table summarizes key findings from studies comparing Histidine-Tryptophan-Ketoglutarate (HTK) solution, which has a high L-Histidine concentration, with the University of Wisconsin (UW) solution, which does not contain L-Histidine.
Parameter
Organ
Finding
Reference
Graft Survival
Kidney
No significant difference in long-term graft survival between HTK and UW solutions.
HTK solution demonstrated superiority in fastening recovery and protecting the myocardium at a biochemical level compared to other cardioplegic solutions.
It is important to note that the overall composition of the preservation solution plays a significant role in its efficacy, and these findings cannot be attributed solely to the presence or absence of L-Histidine.
Experimental Protocols
To evaluate the efficacy of L-Histidine in organ preservation solutions, several key experiments are routinely performed. Detailed methodologies for these experiments are provided below.
Isolated Perfused Rat Liver Model for Assessing Preservation Efficacy
This model allows for the controlled ex vivo assessment of liver function after a period of cold storage.
Application Notes and Protocols for L-Histidine Analysis by High-Performance Liquid Chromatography (HPLC)
This document provides detailed application notes and experimental protocols for the quantitative analysis of L-Histidine using various High-Performance Liquid Chromatography (HPLC) methods. The information is intended f...
Author: BenchChem Technical Support Team. Date: December 2025
This document provides detailed application notes and experimental protocols for the quantitative analysis of L-Histidine using various High-Performance Liquid Chromatography (HPLC) methods. The information is intended for researchers, scientists, and professionals in the field of drug development and analysis.
Introduction
L-Histidine is an essential amino acid involved in various physiological processes, and its accurate quantification is crucial in pharmaceutical formulations, biological samples, and food products. HPLC is a powerful and versatile technique for the analysis of amino acids like L-Histidine, offering high resolution, sensitivity, and reproducibility. This document outlines several HPLC-based methods, including chiral separation, ion-exchange, reversed-phase, and hydrophilic interaction liquid chromatography (HILIC), to provide a comprehensive resource for L-Histidine analysis.
Chiral Separation of Histidine Enantiomers
The enantiomeric purity of L-Histidine is a critical quality attribute in pharmaceuticals. Chiral HPLC methods are employed to separate L-Histidine from its D-enantiomer.
Quantitative Data Summary
Parameter
Method Details
Column
Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based chiral column[1]
Mobile Phase
80:20 (v/v) Methanol (B129727):Water with 0.1% Formic Acid (starting point, optimization may be required)[1]
Instrumentation: Utilize an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
Mobile Phase Preparation: Prepare the mobile phase by mixing 800 mL of methanol with 200 mL of water and adding 1 mL of formic acid. Degas the solution before use.
Standard Preparation:
Prepare individual stock solutions of L-Histidine and D-Histidine in the mobile phase at a concentration of 1 mg/mL.
Prepare a racemic mixture by combining equal volumes of the L- and D-enantiomer solutions.
Prepare a series of working standards by diluting the L-Histidine stock solution to the desired concentrations for calibration.
System Equilibration: Equilibrate the Astec® CHIROBIOTIC® T column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
Analysis:
Inject the racemic mixture to determine the retention times and confirm the resolution of the enantiomers.
Inject the individual L-Histidine and D-Histidine solutions to confirm the elution order.
Inject the prepared calibration standards and sample solutions.
Data Analysis: Construct a calibration curve by plotting the peak area of L-Histidine against its concentration. Determine the concentration of L-Histidine in the samples from the calibration curve.
Experimental Workflow
Workflow for Chiral HPLC Analysis of L-Histidine.
Ion-Exchange Chromatography (IEC) for L-Histidine Analysis
Ion-exchange chromatography separates molecules based on their net charge. For basic amino acids like histidine, cation-exchange chromatography is commonly used.
Quantitative Data Summary
Parameter
Method 1: Cation-Exchange with Post-Column Derivatization
Prepare a stock solution of L-Histidine in the mobile phase.
Create a series of calibration standards by diluting the stock solution.
Prepare samples by diluting them in the mobile phase. For complex matrices like hair care products, a simple dilution may be sufficient.[3]
System Setup and Equilibration:
Install the cation-exchange column and equilibrate with the mobile phase.
Set up the post-column derivatization system to mix the column effluent with the OPA reagent before it enters the fluorescence detector.
Analysis: Inject the standards and samples into the HPLC system.
Data Analysis: Create a calibration curve from the standards and determine the L-Histidine concentration in the samples.
Experimental Workflow
Workflow for Ion-Exchange Chromatography of L-Histidine.
Reversed-Phase HPLC (RP-HPLC) with Pre-Column Derivatization
Direct analysis of the highly polar L-Histidine on traditional reversed-phase columns can be challenging.[5] Pre-column derivatization with a reagent like phenyl isothiocyanate (PITC) renders the amino acid more hydrophobic, allowing for good retention and separation on a C18 column.[6]
Instrumentation: A standard RP-HPLC system with a gradient pump, autosampler, and UV detector.
Reagent Preparation:
Prepare the Sodium Acetate buffer and adjust the pH to 6.5.
Prepare the 80% acetonitrile solution.
Prepare the PITC derivatization reagent.
Standard and Sample Derivatization:
To an aliquot of the standard or sample solution containing L-Histidine and the internal standard (Norleucine), add the PITC reagent.
Follow a validated derivatization procedure, which typically involves incubation at a specific temperature for a set time, followed by removal of excess reagent.
System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions.
Analysis: Inject the derivatized standards and samples. Run the gradient elution program.
Data Analysis: Use the internal standard method for quantification. Create a calibration curve by plotting the ratio of the peak area of L-Histidine to the peak area of the internal standard against the concentration of L-Histidine.
Experimental Workflow
Workflow for RP-HPLC with Pre-Column Derivatization.
L-Histidine in Pharmaceutical Protein Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction L-histidine, an essential amino acid, has emerged as a critical and versatile excipient in the formulation of therapeutic proteins, particularl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-histidine, an essential amino acid, has emerged as a critical and versatile excipient in the formulation of therapeutic proteins, particularly monoclonal antibodies (mAbs). Its unique physicochemical properties contribute to enhancing the stability, safety, and efficacy of biologic drugs. This document provides detailed application notes on the multifaceted roles of L-histidine and protocols for evaluating its impact on protein formulations.
The primary functions of L-histidine in protein drug formulations include:
pH Buffering: With a pKa of its imidazole (B134444) side chain around 6.0, L-histidine provides excellent buffering capacity in the physiologically relevant pH range of 5.5 to 6.5, which is often optimal for the stability of many therapeutic proteins.[1][2][3]
Protein Stabilization: L-histidine effectively minimizes protein aggregation and degradation.[4][5][6] It can enhance both the conformational and colloidal stability of proteins.[2] This stabilization is attributed to mechanisms such as direct binding to the protein and shielding solvent-exposed hydrophobic patches on the protein surface.[1][4][5][6]
Antioxidant Activity: By chelating metal ions like copper and iron, L-histidine helps prevent metal-catalyzed oxidation of the protein drug product.[1][2][7][8] The imidazole ring of histidine can also scavenge reactive oxygen species (ROS), such as hydroxyl radicals and singlet oxygen.[2][9][10]
Viscosity Reduction: In high-concentration protein formulations, which are common for subcutaneous administration, L-histidine has been shown to reduce viscosity.[2][11] This is crucial for improving manufacturability and patient compliance.[2] The proposed mechanism involves cation-π or π-π stacking interactions with aromatic residues on the protein surface.[2]
Improved Solubility: L-histidine aids in maintaining protein solubility, thereby preventing precipitation and aggregation that could compromise the drug's efficacy.[7][8]
Reduced Injection Site Pain: Formulations buffered with histidine have been shown to cause less pain upon subcutaneous injection compared to those with other buffers like citrate (B86180).[12][13][14]
Multifaceted Roles of L-Histidine in Protein Formulation
Caption: Multifaceted roles and mechanisms of L-histidine in protein drug formulations.
Quantitative Data on L-Histidine's Effects
The following tables summarize quantitative data on the effects of L-histidine in protein formulations as reported in various studies.
Table 1: Effect of L-Histidine on Protein Stability
Protein
L-Histidine Concentration (mM)
pH
Stress Condition
Analytical Method
Observed Effect
Reference
Interferon-tau
Not specified
Not specified
Heat-induced aggregation
Not specified
More stable in histidine buffer compared to Tris and phosphate (B84403) buffers.
Prepare stock solutions of L-histidine, sodium citrate, and sodium phosphate buffers (e.g., 100 mM).
Adjust the pH of each buffer to the desired value (e.g., pH 6.0) using HCl or NaOH.
Formulation Preparation:
Dialyze the protein stock solution against the desired buffer to replace the original buffer.
Alternatively, dilute the protein stock into the respective buffers to achieve the target protein concentration (e.g., 10 mg/mL) and buffer concentration (e.g., 20 mM).
Adjust the ionic strength of all formulations to be identical using NaCl if necessary.
Filter the final formulations through a 0.22 µm syringe filter.
Initial Characterization (T=0):
SEC-HPLC: Analyze the monomer purity and percentage of high molecular weight (HMW) species (aggregates).
DLS: Measure the hydrodynamic radius (Rh) and polydispersity index (PDI) to assess the initial aggregation state.
DSC: Determine the melting temperature (Tm) to evaluate the conformational stability of the protein in each buffer.
Stress Conditions:
Incubate aliquots of each formulation at an elevated temperature (e.g., 40°C) for a defined period (e.g., 4 weeks).
Include a control set stored at the recommended storage temperature (e.g., 2-8°C).
Analysis at Different Time Points (e.g., 1, 2, 4 weeks):
Repeat the SEC-HPLC and DLS analyses on the stressed and control samples.
Compare the increase in HMW species and changes in Rh and PDI across the different buffer formulations.
Expected Outcome: A lower rate of increase in aggregates and minimal change in hydrodynamic radius in the L-histidine-buffered formulation compared to others would indicate its superior stabilizing effect.
Protocol 2: Assessment of L-Histidine's Effect on Viscosity of High-Concentration Formulations
Objective: To determine the impact of L-histidine concentration on the viscosity of a high-concentration monoclonal antibody solution.
Viscometer (e.g., cone-and-plate rheometer or a microfluidic viscometer)[15][16]
Methodology:
Sample Preparation:
Prepare a series of formulations with a constant high concentration of the mAb (e.g., 150 mg/mL) and varying concentrations of L-histidine (e.g., 10, 20, 40, 80 mM).
Ensure the pH and other excipient concentrations are kept constant across all samples.
Allow the samples to equilibrate at the measurement temperature (e.g., 25°C).[15]
Viscosity Measurement:
Calibrate the viscometer according to the manufacturer's instructions.
Measure the viscosity of each formulation. For a rheometer, measurements can be taken over a range of shear rates (e.g., 100 to 1000 s⁻¹) to check for Newtonian behavior.[16] For microfluidic viscometers, follow the instrument's protocol.[15][17]
Data Analysis:
Plot the viscosity as a function of L-histidine concentration.
Determine the optimal L-histidine concentration that results in the lowest viscosity.
Expected Outcome: A decrease in viscosity with increasing L-histidine concentration, potentially reaching a plateau or minimum at a certain concentration.
Visualizing Methodologies and Mechanisms
Caption: Experimental workflow for evaluating protein stability in different buffers.
Caption: Mechanism of aggregation prevention by L-histidine via hydrophobic shielding.
Conclusion
L-histidine is a multifunctional excipient that offers significant advantages in the formulation of therapeutic proteins. Its ability to act as a buffer, stabilizer, antioxidant, and viscosity-reducing agent makes it a preferred choice for many biologic drug products. The protocols outlined above provide a framework for systematically evaluating the benefits of incorporating L-histidine into a protein formulation, thereby contributing to the development of stable, safe, and effective biopharmaceuticals. When using L-histidine, particularly at high concentrations, it is important to be aware of potential interactions with processing equipment, such as the leaching of iron from stainless steel, which could lead to solution coloration.[1][11]
Unraveling the Critical Roles of L-Histidine: Application Notes and Protocols for Site-Directed Mutagenesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing site-directed mutagenesis for the investigation of L-histidine residues in proteins. This...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing site-directed mutagenesis for the investigation of L-histidine residues in proteins. This document outlines the multifaceted functions of histidine, details experimental protocols for its study, and presents quantitative data from mutagenesis experiments to facilitate a deeper understanding of its contributions to protein structure, catalysis, and signaling.
The Versatile Role of the L-Histidine Residue
L-histidine is a unique amino acid, distinguished by its imidazole (B134444) side chain which has a pKa near physiological pH. This property allows histidine to act as both a proton donor and acceptor, making it a crucial component in a variety of biological processes.[1][2] Its versatile nature enables it to participate in:
Enzyme Catalysis: Histidine residues are frequently found in the active sites of enzymes, where they act as general acid-base catalysts.[1][]
Metal Ion Coordination: The imidazole side chain can chelate metal ions such as zinc, copper, and iron, playing a vital role in the structure and function of metalloproteins.[][4]
Protein Structure and Stability: Histidine can participate in hydrogen bonding, cation-π interactions, and π-π stacking interactions, contributing to the overall three-dimensional structure of proteins.[5]
Signaling Pathways: Histidine kinases are key components of two-component signaling systems in bacteria, where the phosphorylation of a conserved histidine residue initiates a signal transduction cascade.[6][7]
Proton Buffering: Due to its pKa, histidine contributes to the buffering capacity of proteins, helping to maintain pH homeostasis.[2]
Site-Directed Mutagenesis as a Tool to Probe Histidine Function
Site-directed mutagenesis is a powerful molecular biology technique used to make specific and intentional changes to a DNA sequence.[8][9] This method is invaluable for elucidating the precise role of individual amino acid residues, such as histidine, within a protein. By substituting a histidine with another amino acid (e.g., alanine (B10760859) for functional knockout, or an amino acid with similar size but different chemical properties), researchers can observe the resulting changes in protein function, stability, and interactions.[10][11] A specialized application, known as histidine scanning mutagenesis, involves systematically replacing residues with histidine to identify sites sensitive to pH changes or to introduce novel functionalities.[12]
Application Note 1: Investigating the Catalytic Role of a Histidine Residue in an Enzyme
This note describes a general workflow for using site-directed mutagenesis to determine if a specific histidine residue is part of an enzyme's catalytic machinery.
Experimental Workflow
Caption: Workflow for studying a catalytic histidine residue.
Protocol: Site-Directed Mutagenesis (PCR-Based)
Primer Design: Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation in the middle. Ensure a melting temperature (Tm) of ≥ 78°C. The primers should have a G/C content of at least 40% and terminate in one or more G or C bases.
PCR Reaction Setup:
5 µL of 10x reaction buffer
1 µL of template DNA (10-50 ng)
1.25 µL of forward primer (10 µM)
1.25 µL of reverse primer (10 µM)
1 µL of dNTP mix (10 mM)
1 µL of high-fidelity DNA polymerase
Add nuclease-free water to a final volume of 50 µL.
PCR Cycling:
Initial denaturation: 95°C for 2 minutes
18-25 cycles of:
Denaturation: 95°C for 30 seconds
Annealing: 55-60°C for 1 minute
Extension: 68°C for 1 minute/kb of plasmid length
Final extension: 68°C for 5 minutes
Template Digestion: Add 1 µL of DpnI restriction enzyme to the amplified product and incubate at 37°C for 1-2 hours to digest the parental, methylated DNA.
Transformation: Transform competent E. coli cells with 1-2 µL of the DpnI-treated DNA. Plate on appropriate selective media.
Verification: Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
Data Presentation: Impact of Histidine Mutation on Enzyme Kinetics
The following table summarizes the kinetic parameters of a wild-type enzyme and its histidine-mutant counterpart, demonstrating the critical role of the targeted histidine residue in catalysis.
Application Note 2: Elucidating the Role of Histidine in Protein-Ligand Interactions
This application note focuses on using site-directed mutagenesis to investigate the involvement of a histidine residue in binding to a ligand, such as a metal ion or a small molecule.
Experimental Workflow
Caption: Workflow for studying histidine's role in ligand binding.
Protocol: Isothermal Titration Calorimetry (ITC)
Sample Preparation: Dialyze the purified wild-type and mutant proteins against the same buffer to minimize buffer mismatch effects. Prepare the ligand in the same dialysis buffer.
Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters.
Loading the Cell: Load the protein solution into the sample cell.
Loading the Syringe: Load the ligand solution into the injection syringe.
Titration: Perform a series of injections of the ligand into the protein solution, measuring the heat change after each injection.
Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction.
Data Presentation: Impact of Histidine Mutation on Ligand Binding
The following table shows the change in binding affinity of human serum albumin for the drug warfarin (B611796) upon mutation of specific histidine residues.
Application Note 3: Investigating Histidine Phosphorylation in Signaling Pathways
This note outlines the use of site-directed mutagenesis to study the role of histidine phosphorylation in a two-component signaling pathway.
Signaling Pathway: Bacterial Two-Component System
Caption: A typical bacterial two-component signaling pathway.
Protocol: In Vitro Phosphorylation Assay
Mutagenesis: Create a mutant histidine kinase where the conserved histidine residue is replaced with a non-phosphorylatable amino acid (e.g., alanine or glutamine).
Protein Expression and Purification: Express and purify the wild-type and mutant histidine kinases, as well as the cognate response regulator.
Phosphorylation Reaction:
Incubate the wild-type or mutant histidine kinase with [γ-32P]ATP in a suitable reaction buffer.
At various time points, add the response regulator to aliquots of the reaction.
Stop the reaction by adding SDS-PAGE loading buffer.
Analysis:
Separate the proteins by SDS-PAGE.
Expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated proteins.
Quantify the band intensities to determine the rates of autophosphorylation and phosphotransfer.
Data Presentation: Effect of Histidine Mutation on Phosphorylation
Histidine Kinase
Autophosphorylation
Phosphotransfer to Response Regulator
Wild-Type
Yes
Yes
H(X)A Mutant
No
No
This table illustrates the expected outcome of a phosphorylation assay where the mutation of the active site histidine abolishes both autophosphorylation of the kinase and subsequent phosphotransfer to the response regulator, confirming the essential role of this residue in the signaling cascade.
Technical Support Center: Overcoming L-Histidine Solubility Challenges in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the poor solubility of L-Histidine in aqueous solutions. Frequently Asked Ques...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the poor solubility of L-Histidine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my L-Histidine not dissolving in water?
A1: The solubility of L-Histidine in water is limited and influenced by several factors. At 25°C, its solubility is approximately 41.6 to 45.6 g/L[1][2]. If you are experiencing difficulty, it could be due to:
Concentration: You may be attempting to create a solution that is above its saturation point.
pH of the solution: L-Histidine's solubility is significantly dependent on the pH.
Temperature: Room temperature water may not be sufficient for higher concentrations.
Form of L-Histidine: The free base has different solubility characteristics compared to its hydrochloride salt.
Q2: What is the effect of pH on L-Histidine solubility?
A2: The pH of the aqueous solution is a critical factor in determining the solubility of L-Histidine[3]. The imidazole (B134444) side chain of histidine has a pKa of approximately 6.0, meaning its charge state changes around this pH[4].
At its isoelectric point (pI ≈ 7.6) , L-Histidine exists as a zwitterion with no net charge, resulting in its lowest solubility.
In acidic conditions (pH < 6.0) , the imidazole ring becomes protonated, giving the molecule a net positive charge and increasing its solubility.
In basic conditions (pH > 9.2) , the amino group is deprotonated, resulting in a net negative charge and increased solubility.
Q3: Is there a difference in solubility between L-Histidine free base and L-Histidine hydrochloride?
A3: Yes, there is a significant difference. L-Histidine hydrochloride (L-His-HCl) is the salt form and is generally much more soluble in water than the L-Histidine free base[5][6][7][8]. For instance, the solubility of L-Histidine hydrochloride monohydrate in water at 20°C can be as high as 170 g/L[7]. If you require a high concentration of histidine in your solution, using the hydrochloride salt is recommended.
Q4: Can temperature be used to increase L-Histidine solubility?
A4: Yes, increasing the temperature of the solvent will generally increase the solubility of L-Histidine[3][9]. However, for applications involving sensitive biological molecules, be cautious about the maximum temperature used to avoid degradation.
Q5: Are there any other additives that can enhance solubility?
A5: The addition of certain salts has been shown to affect L-Histidine solubility. For example, some studies have shown that the presence of potassium halides can either increase or decrease solubility depending on the specific salt and its concentration.
Troubleshooting Guides
Problem: L-Histidine powder is not fully dissolving in my aqueous buffer.
Possible Cause
Troubleshooting Step
Solution is supersaturated.
1. Refer to the solubility data tables below to ensure your target concentration is achievable under your experimental conditions. 2. If possible, reduce the final concentration of L-Histidine.
pH is near the isoelectric point (pI ≈ 7.6).
1. Measure the pH of your solution. 2. Adjust the pH away from the pI. For a more soluble solution, aim for a pH below 6.0 or above 9.2 by adding a small amount of dilute acid (e.g., HCl) or base (e.g., NaOH).
Incorrect form of L-Histidine used.
1. Verify if you are using L-Histidine free base or L-Histidine hydrochloride. 2. For higher concentrations, switch to L-Histidine hydrochloride.
Insufficient temperature.
1. Gently warm the solution while stirring. 2. Be cautious with temperature-sensitive components in your formulation.
Problem: My L-Histidine solution is precipitating over time.
Possible Cause
Troubleshooting Step
Temperature fluctuations.
1. Ensure the storage temperature remains constant. A decrease in temperature can cause precipitation from a saturated solution.
pH shift.
1. Re-measure the pH of the solution. 2. If the pH has shifted towards the isoelectric point, adjust it accordingly. 3. Ensure your buffer system has adequate capacity to maintain the desired pH.
Evaporation of solvent.
1. Store the solution in a tightly sealed container to prevent solvent evaporation, which would increase the concentration of L-Histidine.
Data Presentation: Solubility of L-Histidine and its Hydrochloride Salt
Table 1: Solubility of L-Histidine (Free Base) in Water at Various Temperatures
Add a known volume of deionized water to a beaker with a magnetic stir bar.
Place the beaker in the temperature-controlled water bath set to the desired temperature.
Gradually add L-Histidine powder to the water while stirring continuously.
Continue adding L-Histidine until a small amount of undissolved solid remains, indicating that the solution is saturated.
Allow the solution to equilibrate for at least 2 hours at the set temperature with continuous stirring.
Carefully decant or filter the supernatant to remove the undissolved solid. The resulting clear solution is a saturated solution of L-Histidine at that specific temperature.
Protocol 2: Enhancing L-Histidine Solubility via pH Adjustment
Objective: To dissolve a high concentration of L-Histidine free base by adjusting the pH.
Add the desired mass of L-Histidine to a volume of deionized water that is less than the final target volume.
Begin stirring the suspension.
Slowly add 1 M HCl dropwise while monitoring the pH. As the pH decreases below 6.0, the L-Histidine will start to dissolve.
Continue adding acid until all the L-Histidine is dissolved and the desired acidic pH is reached.
Alternatively, for a basic solution, slowly add 1 M NaOH dropwise. The L-Histidine will dissolve as the pH increases above 9.2.
Once fully dissolved, adjust the final volume with deionized water.
If a specific final pH is required, carefully back-titrate with NaOH (for the acidic solution) or HCl (for the basic solution). Be aware that bringing the pH back towards the isoelectric point may cause precipitation if the concentration is too high.
Technical Support Center: Preventing Oxidative Modification of L-Histidine Residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the oxidative modification of L-Histidine re...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the oxidative modification of L-Histidine residues in protein therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is L-histidine oxidation and why is it a concern for protein therapeutics?
A1: L-histidine oxidation is a chemical modification of the imidazole (B134444) side chain of histidine residues within a protein. This modification is a significant concern for therapeutic proteins, such as monoclonal antibodies, because it can lead to loss of biological activity, increased aggregation, and altered protein structure.[1][2] The oxidation of plasma fibrinogen, for example, can result in the loss of its ability to form clots.[1] Histidine is particularly susceptible to oxidation, and its degradation can impact the safety and efficacy of a biologic drug.[3]
Q2: What are the primary mechanisms driving histidine oxidation?
A2: The two main mechanisms are metal-catalyzed oxidation (MCO) and photo-oxidation.[4]
Metal-Catalyzed Oxidation (MCO): This is a major pathway for histidine degradation.[5][6] Trace amounts of transition metals like copper (Cu²⁺) or iron (Fe²⁺) can react with sources of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), to generate highly reactive hydroxyl radicals (•OH).[1][4] These radicals then attack the imidazole ring of histidine.[4]
Photo-Oxidation: Exposure to light, particularly UV irradiation, can generate reactive species like singlet oxygen (¹O₂).[4][7] Singlet oxygen can react directly with the histidine side chain, leading to oxidation.[7] This mechanism is a concern for light-sensitive protein formulations.[7]
Q3: Which factors in my experiment or formulation could be promoting histidine oxidation?
A3: Several factors can increase the risk of histidine oxidation:
Presence of Metal Ions: Contamination with transition metals (e.g., Fe²⁺, Cu²⁺) from equipment like stainless steel containers or from reagents can catalyze oxidation.[1][2]
Reactive Oxygen Species (ROS): Sources of ROS include hydrogen peroxide (H₂O₂), which can be a impurity in excipients like polysorbates, or superoxide (B77818) radicals generated during normal cellular metabolism.[1][8][9]
Exposure to Light: Storing or handling the protein solution under light can induce photo-oxidation.[7]
High Temperatures: While less common for initiating histidine-specific oxidation compared to light stress, elevated temperatures can accelerate degradation pathways.[7]
Formulation pH: The pH of the formulation can influence the protonation state of the histidine imidazole ring, potentially affecting its susceptibility to oxidation.[4]
Buffer Degradation: L-histidine itself, when used as a buffer, can degrade into trans-urocanic acid, especially in the presence of contaminants and certain metal ions like Mn²⁺.[10]
Q4: How can I detect and quantify histidine oxidation in my protein sample?
A4: Mass spectrometry (MS) is the primary and most powerful tool for identifying and locating oxidative modifications on proteins.[11][12]
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is commonly used to analyze peptides after enzymatic digestion of the protein. Oxidized histidine residues will show a characteristic mass shift (e.g., +16 Da for 2-oxo-histidine).[11][13]
Electron Transfer Dissociation (ETD): ETD is an alternative fragmentation method in MS/MS that can be more effective than collision-induced dissociation (CID) for correctly identifying oxidation sites, especially when multiple potential sites exist in a peptide.[11]
Size-Exclusion Chromatography (SEC): This technique is used to monitor protein aggregation, which can be a secondary consequence of oxidation. It can also detect degradation products of the histidine buffer itself, such as trans-urocanic acid.[2]
Q5: What are the common products of histidine oxidation?
A5: The most common product of histidine oxidation is 2-oxo-histidine, which involves the addition of an oxygen atom (+16 Da mass shift).[4][5][6] Under certain oxidative conditions, the imidazole ring can be ruptured, leading to the formation of asparagine or aspartic acid.[3][9] Oxidation can also initiate covalent cross-linking between an oxidized histidine and other amino acid residues like lysine, cysteine, or another histidine, leading to protein dimerization and aggregation.[6][14]
Troubleshooting Guides
Problem: I'm observing unexpected protein aggregation and loss of activity. Could histidine oxidation be the cause?
Possible Cause
Troubleshooting Steps
Metal-Catalyzed Oxidation (MCO)
1. Analyze for Trace Metals: Quantify trace metal content in your formulation buffer and final product. 2. Introduce a Chelating Agent: Add a metal chelator like EDTA or DTPA to your buffer to sequester metal ions.[10][15] 3. LC-MS/MS Analysis: Use mass spectrometry to screen for specific oxidative modifications on histidine residues, such as a +16 Da mass shift.[11]
Photo-Oxidation
1. Protect from Light: Store and handle your protein in amber vials or under light-protected conditions. 2. Forced Degradation Study: Expose the protein to controlled light stress to confirm light sensitivity and identify the specific residues being modified.[7] 3. Add Antioxidants: Consider adding antioxidants known to scavenge singlet oxygen or other radical species.
Formulation Instability
1. Re-evaluate Buffer Choice: While histidine is a common stabilizing buffer, it can degrade.[16][17] Test alternative buffer systems if histidine proves problematic. 2. Optimize pH: Conduct a pH screening study to find the pH at which the protein exhibits maximum stability and minimal oxidation.[1]
Problem: My SEC analysis shows an unexpected peak near the total permeation volume, and my formulation contains L-histidine buffer. What could this be?
Possible Cause
Troubleshooting Steps
Histidine Buffer Degradation
The unknown peak may be trans-urocanic acid, a known degradant of L-histidine that absorbs at 280 nm.[10] This can be caused by microbial contamination or the presence of certain metal ions.[10] 1. Identify the Peak: Fractionate the peak using preparative SEC and analyze it by mass spectrometry to confirm its identity as trans-urocanic acid.[10] 2. Check for Contamination: Test your buffer and manufacturing environment for microbial contamination. 3. Inhibit Degradation: Add amino acids like alanine (B10760859) or cysteine to the formulation, which have been shown to significantly reduce this degradation pathway.[10]
Problem: I suspect metal-catalyzed oxidation of histidine. How do I confirm and prevent this?
Confirmation & Prevention Strategy
Detailed Steps
1. Confirmation
Forced Oxidation Study: Intentionally stress your protein with a metal-catalyzed system (e.g., H₂O₂ + Fe²⁺ or H₂O₂ + Cu²⁺).[3][8] Analyze the stressed sample using LC-MS/MS to see if you can reproduce the specific histidine oxidation products observed in your stability samples.
2. Prevention
Use High-Purity Reagents: Ensure all buffer components and excipients are of high purity with low levels of trace metals. Incorporate Chelating Agents: Add EDTA or DTPA to the formulation to bind and inactivate catalytic metal ions.[10][15] Add Sacrificial Antioxidants: Include free methionine in the formulation. Methionine can act as a scavenger, being preferentially oxidized and thus protecting the therapeutic protein.[1][3]
Quantitative Data Summary
Table 1: Common Oxidizing Agents and Their Effects on L-Histidine
Quenching agent: Catalase or free Methionine solution
Buffer for analysis (e.g., compatible with LC-MS)
Methodology:
Preparation: Dilute the protein stock to a working concentration (e.g., 1 mg/mL) in the chosen buffer. Prepare fresh dilutions of H₂O₂ and the metal salt.
Reaction Setup: In separate microcentrifuge tubes, prepare the following reactions:
Negative Control: Protein solution + Buffer
H₂O₂ Control: Protein solution + H₂O₂ (e.g., final concentration of 0.03%)
Metal Control: Protein solution + Metal salt (e.g., final concentration of 10 µM CuSO₄)
Test Condition: Protein solution + H₂O₂ + Metal salt
Incubation: Incubate all tubes at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours). Protect from light.
Quenching: Stop the reaction by adding a quenching agent. For example, add catalase to degrade excess H₂O₂ or add free methionine to scavenge remaining radicals.
Sample Preparation for Analysis: Prepare the samples for LC-MS/MS analysis. This typically involves buffer exchange, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
Analysis: Analyze the digested peptides by LC-MS/MS, specifically searching for mass shifts corresponding to histidine oxidation (+16 Da).
Protocol 2: General Method for Detection of 2-oxo-histidine by LC-MS/MS
Objective: To identify and relatively quantify oxidized histidine-containing peptides from a protein digest.
Methodology:
Protein Digestion: Digest the control and oxidized protein samples (from Protocol 1 or a stability study) with a protease like trypsin.
LC Separation:
Inject the peptide mixture onto a C18 reverse-phase HPLC column.
Elute the peptides using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[11]
For separating isomers of oxidized peptides, an isocratic separation may be necessary.[11]
Mass Spectrometry Analysis:
Couple the HPLC eluent to an ESI mass spectrometer.
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
Acquire a full MS scan followed by MS/MS scans of the most abundant precursor ions.
Data Analysis:
Use a database search engine (e.g., Mascot, Sequest) to search the MS/MS spectra against the protein's sequence.
Include variable modifications in the search parameters for histidine oxidation (+15.9949 Da).
Manually validate the MS/MS spectra for peptides identified with oxidized histidine to confirm the site of modification. The presence of specific b- and y-ions will confirm the peptide sequence and the location of the +16 Da modification. Note that oxidation can alter fragmentation patterns, often reducing preferential cleavage C-terminal to histidine.[13]
Visualizations
Caption: Workflow for investigating and mitigating histidine oxidation.
Caption: Mechanism of metal-catalyzed histidine oxidation.
Caption: Logic diagram for selecting a prevention strategy.
Technical Support Center: Improving the Stability of L-Histidine-Dependent Enzymes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenge...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the stability of L-Histidine-dependent enzymes.
Frequently Asked Questions (FAQs)
Q1: What makes L-Histidine-dependent enzymes prone to instability?
A1: L-Histidine-dependent enzymes often rely on the imidazole (B134444) side chain of histidine for their catalytic activity. The stability of these enzymes can be compromised by several factors:
pH Sensitivity: The catalytic activity of enzymes containing histidine in their active site is highly dependent on the protonation state of the imidazole ring, which has a pKa around 6.0.[1] Deviations from the optimal pH can lead to a loss of activity and conformational changes, affecting stability.
Oxidation: The imidazole ring of histidine can be susceptible to oxidation, which can inactivate the enzyme.
Metal Ion Coordination: In metalloenzymes, histidine residues are frequently involved in coordinating metal ions in the active site.[2] The loss of these metal ions or changes in their coordination sphere can lead to instability.
Conformational Flexibility: The active sites of enzymes are dynamic regions. Environmental stressors such as temperature, ionic strength, and the presence of denaturants can disrupt the delicate conformational balance required for both activity and stability.
Q2: How can L-Histidine be used to improve the stability of enzyme formulations?
A2: L-Histidine can act as a versatile excipient to enhance the stability of protein-based biopharmaceuticals.[3] Its stabilizing effects are attributed to several mechanisms:
Buffering Agent: With a pKa of approximately 6.0, histidine is an effective buffer in the pH range of 5.5-6.5, which is often optimal for the stability of many proteins.[3]
Cryo/Lyo-protectant: During freeze-drying (lyophilization), L-histidine can protect enzymes from the stresses of freezing and drying, thereby preserving their activity and structure.[4][5]
Aggregation Inhibitor: L-Histidine has been shown to reduce protein aggregation by shielding solvent-exposed hydrophobic regions on the protein surface.[6][7]
Antioxidant: The imidazole ring of histidine can act as a scavenger of reactive oxygen species, thus protecting the enzyme from oxidative damage.
Viscosity Reducer: In high-concentration protein formulations, histidine can help to reduce viscosity, which is beneficial for manufacturing and administration.[8]
Q3: What are the key experimental techniques to assess the stability of my L-Histidine-dependent enzyme?
A3: Several techniques can be employed to evaluate enzyme stability:
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA): This high-throughput method is used to determine the thermal melting temperature (Tm) of a protein. An increase in Tm in the presence of a ligand or in a specific buffer formulation indicates stabilization.
Size-Exclusion Chromatography (SEC): SEC is a powerful technique for detecting and quantifying protein aggregates. A stable enzyme preparation will show a single, sharp peak corresponding to the monomeric form.[9]
Enzyme Activity Assays: Measuring the enzyme's catalytic activity over time under various stress conditions (e.g., elevated temperature, different pH values) provides a direct assessment of its functional stability.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to monitor changes in the secondary and tertiary structure of the enzyme, providing insights into conformational stability.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with L-Histidine-dependent enzymes.
Problem 1: Loss of Enzymatic Activity Over Time
Possible Cause
Troubleshooting Steps
Suboptimal pH
Determine the optimal pH for your enzyme's activity and stability. The pKa of the catalytic histidine is a crucial factor.[1] Maintain the pH of your buffers within the optimal range.
Oxidation
Add antioxidants such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol to your buffers. Work in an oxygen-depleted environment if necessary.
Proteolytic Degradation
Add protease inhibitors to your purification and storage buffers. Ensure that all solutions and equipment are sterile.
Loss of Cofactors/Metal Ions
If your enzyme is a metalloenzyme, supplement your buffers with the appropriate metal ion at an optimal concentration.
Freeze-Thaw Cycles
Aliquot your enzyme into single-use volumes to avoid repeated freezing and thawing. Consider adding cryoprotectants like glycerol (B35011) or L-histidine to the storage buffer.
Problem 2: Enzyme Aggregation and Precipitation
Possible Cause
Troubleshooting Steps
High Protein Concentration
Work with lower protein concentrations if possible. Optimize buffer conditions (pH, ionic strength) to enhance solubility.
Hydrophobic Interactions
Add non-ionic detergents (e.g., Tween-20, Triton X-100) or other excipients like L-arginine or L-histidine to your buffers to reduce hydrophobic interactions and aggregation.[6][7]
Incorrect Buffer Composition
Screen a variety of buffers with different pH values and salt concentrations to find the optimal conditions for your enzyme's solubility and stability.
Thermal Stress
Perform all purification and handling steps at low temperatures (e.g., on ice or at 4°C). Use thermal shift assays to identify stabilizing conditions.
Problem 3: Low Yield or No Binding During His-Tag Purification
While not all L-Histidine-dependent enzymes have a His-tag, this is a common tool for purification. Instability can manifest as purification issues.
Possible Cause
Troubleshooting Steps
Inaccessible His-Tag
The His-tag may be buried within the folded protein. Try purifying under denaturing conditions (e.g., with urea (B33335) or guanidine-HCl) and then refold the protein.
Presence of Chelating or Reducing Agents
Ensure that your lysis and binding buffers do not contain high concentrations of EDTA, DTT, or other agents that can strip the metal ions from the affinity resin.
Incorrect Imidazole Concentration
Optimize the imidazole concentration in your binding and wash buffers. Too high a concentration can prevent binding, while too low a concentration may lead to non-specific binding.
Suboptimal pH of Buffers
The binding of the His-tag to the resin is pH-dependent. Ensure your buffers are at the recommended pH (usually around 7.4-8.0).
Data Presentation
Table 1: Effect of L-Histidine on Protein Stability
Protein
L-Histidine Concentration
Effect
Quantitative Measurement
Monoclonal Antibody (mAb)
1 mM - 20 mM
Increased hydrodynamic radius at pH 5.8
Hydrodynamic radius increased from ~5 nm to ~6.5 nm.[6]
Monoclonal Antibody (mAb)
4 mM vs. 6 mM
Increased stability against aggregation
Significant variation in stability in the lyophilized state.[10]
Anti-IL8 Monoclonal Antibody (ABX-IL8)
Increasing concentrations
Inhibition of high-molecular-weight species and aggregates
Lower levels of aggregates observed upon lyophilization and storage.[8]
Objective: To determine the melting temperature (Tm) of an L-Histidine-dependent enzyme and assess the stabilizing effects of different buffer conditions or ligands.
Materials:
Purified L-Histidine-dependent enzyme
SYPRO Orange dye (or other suitable fluorescent dye)
Real-time PCR instrument
96-well or 384-well PCR plates
Buffers and ligands to be tested
Methodology:
Prepare the reaction mixture: In each well of the PCR plate, combine the enzyme, the appropriate buffer, the ligand of interest (if applicable), and the fluorescent dye. The final protein concentration is typically in the low micromolar range.
Set up the instrument: Place the plate in the real-time PCR instrument. Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a defined ramp rate (e.g., 1°C/minute). The fluorescence intensity is measured at each temperature increment.
Data analysis: As the temperature increases, the enzyme will unfold, exposing its hydrophobic core. The fluorescent dye binds to these exposed hydrophobic regions, causing an increase in fluorescence. A plot of fluorescence versus temperature will yield a sigmoidal curve. The midpoint of this transition is the melting temperature (Tm). A higher Tm indicates greater thermal stability.
Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To detect and quantify aggregates of an L-Histidine-dependent enzyme.
Materials:
Purified L-Histidine-dependent enzyme sample
Size-exclusion chromatography column with an appropriate molecular weight range
HPLC or FPLC system
Mobile phase (buffer) suitable for the enzyme
Methodology:
Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved. The mobile phase should be optimized to minimize non-specific interactions between the protein and the column matrix.[9]
Sample Injection: Inject a known concentration of the enzyme sample onto the column.
Elution and Detection: The molecules will separate based on their size as they pass through the column. Larger molecules (aggregates) will elute first, followed by the monomeric protein, and then any smaller fragments. The protein elution is monitored by UV absorbance at 280 nm.
Data Analysis: The resulting chromatogram will show peaks corresponding to different species. The area under each peak is proportional to the concentration of that species. The percentage of aggregation can be calculated by dividing the area of the aggregate peaks by the total area of all peaks.
Mandatory Visualization
Diagram 1: Troubleshooting Workflow for Enzyme Instability
Caption: A flowchart guiding the systematic troubleshooting of enzyme instability issues.
Technical Support Center: Histidine-Tagged Protein Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the pu...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of histidine-tagged (His-tagged) proteins using Immobilized Metal Affinity Chromatography (IMAC).
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues.
Problem: No or Low Yield of Target Protein
Q1: Why is my His-tagged protein not binding to the IMAC resin?
There are several potential reasons for your protein failing to bind to the column:
Inaccessible His-tag: The His-tag may be buried within the three-dimensional structure of the folded protein, preventing it from interacting with the metal ions on the resin.[1] To determine if this is the issue, you can perform the purification under denaturing conditions using agents like urea (B33335) or guanidinium (B1211019) chloride.[1][2] If the protein binds under these conditions, it indicates a hidden tag. Solutions include purifying under denaturing conditions followed by on-column refolding, or re-engineering the protein to include a flexible linker between the protein and the tag, or moving the tag to the other terminus.[1][2]
Suboptimal Buffer Conditions: The composition of your binding buffer is critical.
pH: The pH of the buffer should be in the range of 7.5-8.0 to ensure the histidine residues are deprotonated and can bind to the metal ions.[3] A low pH can lead to protonation of the histidine side chains, impairing their ability to coordinate with the metal.[1][2] Remember that adding imidazole (B134444) can lower the buffer's pH, so it's crucial to readjust the pH after its addition.[1]
Imidazole Concentration: While low concentrations of imidazole (10-40 mM) in the binding and wash buffers can help reduce non-specific binding, excessively high concentrations will prevent your His-tagged protein from binding.[4] If your protein isn't binding, try reducing or removing imidazole from the binding buffer.
Presence of Chelating or Reducing Agents: Agents like EDTA and DTT can strip the metal ions (e.g., Ni²⁺) from the resin, reducing its binding capacity.[2][5] Ensure these are absent or at very low concentrations in your buffers. Some specialized resins are more resistant to these agents.[5][6]
Protein Degradation: Proteases in the cell lysate can cleave the His-tag from your protein.[7] It is crucial to work quickly, keep samples at 4°C, and use protease inhibitors throughout the purification process.[7][8]
Issues with the Resin: The resin may be old or compromised. Test the resin with a control His-tagged protein that is known to bind.
Q2: My protein binds to the column, but the final yield is very low. What could be the cause?
Low yield after elution can be due to several factors:
Inefficient Elution: The elution conditions may be too mild to effectively displace the protein from the resin.
Imidazole Concentration: The concentration of imidazole in the elution buffer may be too low. A typical elution buffer contains 250-500 mM imidazole.[9] You can try a stepwise or linear gradient of increasing imidazole concentration to determine the optimal concentration for eluting your specific protein.
pH: Lowering the pH of the elution buffer can also be used for elution, as it protonates the histidine residues.[10]
Protein Precipitation on the Column: The protein may precipitate on the column during purification. This can be caused by high protein concentration or suboptimal buffer conditions. To mitigate this, you can try eluting with a linear imidazole gradient instead of a high-concentration step, or add detergents or change the NaCl concentration in your buffers.
Protein Degradation: As mentioned before, proteolysis can lead to the loss of your target protein.[11] The use of protease inhibitors and maintaining low temperatures are essential.[11]
Problem: Presence of Contaminating Proteins
Q3: My purified protein sample contains many non-specific bands on an SDS-PAGE gel. How can I improve purity?
The co-purification of contaminants is a common issue in IMAC. Here are strategies to reduce non-specific binding:
Optimize Imidazole Concentration in Wash Buffer: Increasing the concentration of imidazole in the wash buffer is a very effective way to remove weakly bound contaminating proteins.[12][13] The optimal concentration (typically between 20-50 mM) needs to be determined empirically for each protein.[4][14]
Increase Salt Concentration: High concentrations of NaCl (up to 1 M) in the wash buffer can help disrupt non-specific ionic interactions between contaminating proteins and the resin.[14][15]
Add Detergents or Other Additives: Non-ionic detergents like Triton X-100 or Tween 20 (0.05-2%) can be added to the lysis, wash, and elution buffers to reduce hydrophobic interactions.[14][15] Glycerol (up to 50%) can also be used for this purpose.[15]
Use a Different Metal Ion: While Ni²⁺ is the most common metal ion used, Co²⁺ sometimes offers higher specificity and can result in a purer protein preparation, albeit sometimes with a lower yield.[5][16]
Reduce the Amount of Resin: Using an excessive amount of resin can lead to increased non-specific binding. Match the amount of resin to the expected yield of your His-tagged protein.[15]
Perform a Second Purification Step: For very high purity requirements, a second chromatography step, such as size exclusion or ion exchange chromatography, is often necessary.[16]
Problem: Protein is Expressed as Inclusion Bodies
Q4: My His-tagged protein is insoluble and forms inclusion bodies. How can I purify it?
Purifying proteins from inclusion bodies requires a denaturation and refolding step.
Purification under Denaturing Conditions: The inclusion bodies are first isolated and then solubilized using strong denaturants like 6 M guanidinium-HCl or 8 M urea.[17] The purification is then carried out in the presence of the denaturant. The protein is bound to the column, washed, and eluted under denaturing conditions.
On-Column Refolding: A more efficient method is on-column refolding. The solubilized, denatured protein is bound to the IMAC column. Then, a refolding buffer, often containing a gradient of decreasing denaturant concentration, is passed over the column, allowing the protein to refold while it is immobilized.[18][19] This can prevent protein aggregation that often occurs during refolding in solution.[19] Additives like detergents and cyclodextrin (B1172386) can be used to assist the refolding process.[19][20]
Data Presentation
Table 1: Recommended Reagent Concentrations for His-Tag Purification
Protocol 1: Standard His-Tagged Protein Purification under Native Conditions
Preparation of Buffers: Prepare Lysis/Binding Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0), Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0), and Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).[3][17] Add protease inhibitors to the lysis buffer immediately before use.
Cell Lysis: Resuspend the cell pellet in Lysis/Binding Buffer. Lyse the cells using a suitable method (e.g., sonication, French press). Keep the sample on ice throughout the process.
Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 10,000 x g for 30 minutes at 4°C) to pellet cell debris. Filter the supernatant through a 0.45 µm filter.
Column Equilibration: Equilibrate the IMAC column with 5-10 column volumes (CV) of Lysis/Binding Buffer.[23]
Sample Loading: Load the clarified lysate onto the equilibrated column. Collect the flow-through to check for unbound protein.
Washing: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.[10]
Elution: Elute the His-tagged protein with 5-10 CV of Elution Buffer.[17] Collect fractions and analyze them by SDS-PAGE to identify the fractions containing the purified protein.
Buffer Exchange: If necessary, remove the imidazole from the purified protein sample by dialysis or buffer exchange chromatography.
Protocol 2: On-Column Refolding of His-Tagged Proteins from Inclusion Bodies
Isolation of Inclusion Bodies: Lyse the cells as described above and centrifuge to pellet the inclusion bodies. Wash the pellet with a buffer containing a low concentration of detergent (e.g., Triton X-100) to remove membrane contaminants.
Solubilization: Solubilize the washed inclusion bodies in a binding buffer containing a strong denaturant (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, 8 M urea, pH 8.0).[17] Stir for 1-2 hours at room temperature.
Clarification: Centrifuge the solubilized sample at high speed to remove any remaining insoluble material.
Column Binding: Load the clarified, denatured protein onto an IMAC column pre-equilibrated with the same denaturing binding buffer.
Refolding: Gradually exchange the denaturing buffer with a refolding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, pH 7.5) by applying a linear gradient of decreasing denaturant concentration over several column volumes. This allows the protein to refold while bound to the resin.
Washing: Wash the column with refolding buffer to remove any remaining denaturant.
Elution: Elute the refolded protein using an elution buffer containing imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).
Visualizations
Caption: Standard workflow for His-tagged protein purification.
Caption: Troubleshooting decision tree for His-tag purification.
Minimizing non-specific binding in L-Histidine affinity chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in L-Histidine affin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in L-Histidine affinity chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in L-Histidine affinity chromatography?
A1: Non-specific binding in L-Histidine affinity chromatography, often a form of immobilized metal affinity chromatography (IMAC), can stem from several factors:
Ionic Interactions: Unwanted electrostatic interactions can occur between proteins with charged surface residues and the chromatography resin.
Hydrophobic Interactions: Proteins with exposed hydrophobic regions can non-specifically adhere to the matrix.
Interactions with the Metal Ion: Host cell proteins with naturally occurring histidine clusters or other metal-chelating residues can bind to the immobilized metal ions (e.g., Ni²⁺, Co²⁺).[1]
Protein Aggregation: The target protein or contaminants may aggregate and co-precipitate on the column.
Disulfide Bridge Formation: Cysteine residues on different proteins can form disulfide bonds, leading to co-purification.[2]
Q2: How does pH optimization help in reducing non-specific binding?
A2: The pH of the binding and wash buffers is a critical parameter. For typical His-tag purification using Ni-NTA, a pH between 7.5 and 8.0 is recommended for optimal binding of the His-tagged protein.[3] Deviating from this optimal pH can lead to the protonation of histidine residues, which weakens their interaction with the metal ions and can be used for elution. Adjusting the buffer pH away from the isoelectric point (pI) of contaminating proteins can alter their surface charge, thereby reducing their non-specific ionic interactions with the resin.[4]
Q3: What is the role of imidazole (B134444) in the binding and wash buffers?
A3: Imidazole is a structural analog of the histidine side chain and is used as a competitive agent to reduce non-specific binding. By including a low concentration of imidazole in the binding and wash buffers, proteins that bind weakly to the resin, including many host cell contaminants, are out-competed and washed away. This results in a more stringent wash and a purer final product. The optimal concentration of imidazole is protein-dependent and typically requires empirical determination.[2][5]
Q4: Can high salt concentrations improve the purity of my His-tagged protein?
A4: Yes, increasing the salt concentration, typically with NaCl, in the lysis, binding, and wash buffers can be an effective strategy to minimize non-specific ionic interactions.[2][5][6] Salt ions in the buffer create a shielding effect that disrupts weak electrostatic interactions between contaminating proteins and the chromatography matrix. However, excessively high salt concentrations can potentially weaken the binding of the His-tagged protein, so optimization is key.
Troubleshooting Guides
Issue 1: High levels of contaminating proteins in the eluate.
This is one of the most common issues in affinity chromatography. The following steps provide a systematic approach to troubleshoot and optimize your purification protocol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high contamination.
Detailed Steps:
Optimize Imidazole Concentration:
Problem: Weakly binding, non-specific proteins are co-eluting with your target protein.
Solution: Introduce or increase the concentration of imidazole in your lysis, binding, and wash buffers. A typical starting point is 10-20 mM, but this may need to be optimized.[2] A gradient wash with increasing imidazole concentrations can help to determine the optimal concentration that removes the most contaminants without eluting the target protein.[7] For many proteins, 20 to 40 mM imidazole is a good starting point.
Increase Salt Concentration:
Problem: Non-specific binding is driven by ionic interactions.
Solution: Increase the NaCl concentration in all buffers. Concentrations up to 500 mM or even 1-2 M can be used to disrupt electrostatic interactions.[6] Be cautious, as very high salt concentrations might affect the binding of your His-tagged protein.
Incorporate Additives:
Problem: Non-specific binding is due to hydrophobic interactions or disulfide bond formation.
Solution:
Non-ionic detergents: Add Triton X-100 or Tween 20 (up to 2%) to reduce hydrophobic interactions.[2]
Glycerol: Can be added up to 20% to reduce hydrophobic interactions and stabilize proteins.[2]
Reducing agents: Include β-mercaptoethanol (up to 20 mM) or DTT in the lysis buffer to prevent the formation of disulfide-linked aggregates.[2]
Reduce the Amount of Resin:
Problem: Using an excessive amount of resin provides more surface area for non-specific binding.
Solution: Match the amount of resin to the expected yield of your His-tagged protein. This minimizes the available sites for low-affinity contaminant binding.[2]
Increase Wash Steps/Volume:
Problem: Insufficient washing is leaving contaminants on the column.
Solution: Increase the volume of the wash buffer (e.g., to 20 column volumes) and/or the number of wash steps to ensure all non-specifically bound proteins are removed before elution.[7][8]
Issue 2: Target protein is found in the flow-through or wash fractions.
This indicates that your protein of interest is not binding efficiently to the resin.
Logical Relationship Diagram:
Caption: Troubleshooting protein loss in flow-through.
Detailed Steps:
Verify Buffer pH:
Problem: The pH of the binding buffer is too low, causing protonation of the histidine residues and preventing their coordination with the metal ions.
Solution: Ensure the pH of your lysis and binding buffers is between 7.5 and 8.0.[3]
Reduce Imidazole Concentration in Binding Buffer:
Problem: The imidazole concentration in the binding buffer is too high and is competing with the His-tagged protein for binding to the resin.
Solution: Decrease or completely remove imidazole from the binding buffer.
Check for Interfering Agents:
Problem: The presence of chelating agents like EDTA or high concentrations of reducing agents like DTT can strip the metal ions from the column, preventing your protein from binding.
Solution: Ensure that your buffers do not contain incompatible concentrations of these agents.
Confirm His-Tag Accessibility:
Problem: The His-tag may be buried within the folded structure of the protein, making it inaccessible for binding.
Solution: Perform the purification under denaturing conditions using urea (B33335) or guanidinium (B1211019) chloride to unfold the protein and expose the tag.
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges for various buffer components used to minimize non-specific binding.
Protocol 1: Optimizing Imidazole Concentration in Wash Buffer
This protocol describes a method to determine the optimal imidazole concentration for washing, to maximize the removal of contaminants while retaining the target His-tagged protein.
Prepare a series of wash buffers: Prepare several batches of your standard wash buffer containing a gradient of imidazole concentrations (e.g., 10 mM, 20 mM, 40 mM, 60 mM, 80 mM, 100 mM).
Equilibrate the column: Equilibrate your L-Histidine affinity column with your standard binding buffer (which may contain a low level of imidazole, e.g., 5-10 mM).
Load the sample: Load your clarified cell lysate containing the His-tagged protein onto the column.
Stepwise washing:
Wash the column with 5-10 column volumes of the wash buffer with the lowest imidazole concentration (10 mM). Collect the flow-through in fractions.
Sequentially wash the column with increasing concentrations of imidazole, collecting fractions for each concentration step.
Elute the target protein: Elute your target protein using your standard elution buffer (containing a high concentration of imidazole, e.g., 250-500 mM).
Analyze the fractions: Analyze all collected wash and elution fractions by SDS-PAGE to determine the imidazole concentration at which contaminants are effectively removed without significant loss of your target protein. The optimal wash concentration will be just below the concentration at which your target protein begins to elute.
Protocol 2: General Protocol for His-Tagged Protein Purification with Optimized Wash
This protocol provides a general workflow for purifying a His-tagged protein, incorporating an optimized wash step.
Experimental Workflow Diagram:
Caption: General protein purification workflow.
Methodology:
Buffer Preparation:
Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.
Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole (empirically determined), pH 8.0.
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.
Cell Lysis and Clarification:
Resuspend the cell pellet in Lysis Buffer.
Lyse the cells using an appropriate method (e.g., sonication, French press).
Clarify the lysate by centrifugation (e.g., 10,000 x g for 30 minutes at 4°C).
Filter the supernatant through a 0.45 µm filter.
Chromatography:
Equilibrate the L-Histidine affinity column with 5-10 column volumes of Binding Buffer.
Load the clarified lysate onto the column at a flow rate recommended by the manufacturer.
Wash the column with 10-20 column volumes of Wash Buffer.
Elute the bound protein with 5-10 column volumes of Elution Buffer. Collect fractions.
Analysis:
Analyze the collected fractions by SDS-PAGE to assess purity.
Confirm the presence of the target protein by Western blotting using an anti-His antibody.
Pool the fractions containing the pure protein.
Buffer Exchange (Optional):
If necessary, remove the imidazole and high salt from the purified protein sample by dialysis or using a desalting column.
Technical Support Center: L-Histidine Interference in Colorimetric Protein Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from L-Histidine in common c...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from L-Histidine in common colorimetric protein assays.
Frequently Asked Questions (FAQs)
Q1: How does L-Histidine interfere with colorimetric protein assays?
A1: L-Histidine can interfere with common colorimetric protein assays through different mechanisms depending on the assay chemistry:
Bradford Assay: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily interacting with basic amino acid residues like arginine, lysine, and to a lesser extent, histidine.[1][2] The imidazole (B134444) ring of L-Histidine can interact with the dye, leading to a color change even in the absence of a protein, resulting in an overestimation of the protein concentration.
BCA (Bicinchoninic Acid) Assay: The BCA assay is based on the reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium, followed by the chelation of Cu⁺ by BCA to produce a colored complex. The imidazole ring in histidine can also reduce Cu²⁺ to Cu⁺, leading to a false-positive signal and an overestimation of the protein concentration.[3]
Lowry Assay: Similar to the BCA assay, the Lowry method involves the reduction of a copper-tartrate complex by proteins.[1] The Folin-Ciocalteu reagent is then reduced by the copper-treated protein, with tyrosine, tryptophan, cysteine, and histidine residues enhancing the color development.[4] Free L-Histidine can contribute to this reduction, causing interference.
Q2: What are the signs of L-Histidine interference in my protein assay?
A2: Signs of L-Histidine interference include:
High background absorbance: The "blank" sample (containing buffer with L-Histidine but no protein) shows a significant color change and high absorbance reading.
Inaccurate or overestimated protein concentrations: The calculated protein concentration is unexpectedly high.
Non-linear standard curve: The standard curve prepared in the presence of L-Histidine may deviate from linearity.
Q3: Which protein assay is most susceptible to L-Histidine interference?
A3: Based on their reaction mechanisms, both the BCA and Lowry assays are highly susceptible to interference from L-Histidine due to its reducing potential. The Bradford assay is also affected, although the interference is based on direct dye binding. The degree of interference can vary depending on the concentration of L-Histidine and the specific protein being assayed.
Q4: Can I use a standard curve prepared with my L-Histidine-containing buffer to correct for the interference?
A4: While preparing standards in the same buffer as the unknown samples is a good general practice, it may not fully correct for L-Histidine interference. The interaction between L-Histidine and the assay reagents might not be perfectly linear or additive with the protein-reagent reaction. Therefore, this approach should be used with caution and validated for your specific conditions.
Troubleshooting Guides
Issue 1: High Background Absorbance in Blank Samples
Cause: L-Histidine in the sample buffer is reacting with the assay reagents.
Solutions:
Confirm Interference: Prepare a blank sample containing your buffer with L-Histidine at the same concentration used for your protein samples. If this blank shows a high absorbance reading, interference is confirmed.
Sample Dilution: If your protein concentration is high enough, diluting your sample with a compatible buffer (without L-Histidine) can lower the histidine concentration to a non-interfering level. This is the simplest first step.
Removal of L-Histidine: If dilution is not feasible, you will need to remove the L-Histidine from your sample before the assay. See the detailed protocols for --INVALID-LINK-- and --INVALID-LINK--.
Issue 2: Inaccurate and Overestimated Protein Concentration
Cause: Additive signal from both the protein and L-Histidine reacting with the assay reagents.
Solutions:
Assess the Magnitude of Interference: Prepare a set of L-Histidine solutions of varying concentrations in your buffer (without protein) and measure their absorbance with your chosen assay. This will give you an indication of the signal contribution from histidine alone.
Choose a Mitigation Strategy: Based on the level of interference and your sample properties, select an appropriate method to remove the L-Histidine.
For quick removal from small sample volumes, protein precipitation is effective.
For gentle removal and preservation of protein activity, dialysis is recommended.
Consider an Alternative Assay: If removing L-Histidine is not possible, consider using a protein quantification method that is not based on colorimetric detection, such as measuring absorbance at 280 nm (note: this requires a pure protein sample and is also subject to interference from other aromatic compounds).
Quantitative Data Summary
Table 1: L-Histidine Interference in Common Protein Assays (Illustrative)
L-Histidine Concentration
Bradford Assay Interference
BCA Assay Interference
Lowry Assay Interference
< 1 mM
Low
Low to Medium
Low to Medium
1 - 10 mM
Medium
High
High
> 10 mM
High
Very High
Very High
Table 2: Compatibility of Protein Assays with L-Histidine (Illustrative)
This method is effective for removing small, soluble molecules like L-Histidine from protein samples.
Materials:
Ice-cold acetone (-20°C)
Microcentrifuge tubes
Microcentrifuge
Procedure:
Place your protein sample (e.g., 100 µL) into a microcentrifuge tube.
Add four volumes of ice-cold acetone (400 µL) to the sample.
Vortex briefly to ensure thorough mixing.
Incubate the mixture at -20°C for 60 minutes to allow for protein precipitation.
Centrifuge the tube at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
Carefully decant the supernatant, which contains the L-Histidine and other interfering substances. Be careful not to disturb the protein pellet.
Allow the pellet to air-dry for 5-10 minutes to evaporate any residual acetone. Do not over-dry the pellet, as it can make it difficult to redissolve.
Resuspend the protein pellet in a buffer that is compatible with your chosen colorimetric assay.
Protocol 2: Dialysis for Buffer Exchange
Dialysis is a gentle method for removing small molecules from a protein solution by selective diffusion across a semi-permeable membrane.
Materials:
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO)
Dialysis buffer (a buffer compatible with your protein assay, without L-Histidine)
Stir plate and stir bar
Beaker
Procedure:
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
Load your protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
Securely close the tubing or cassette.
Place the sealed dialysis unit into a beaker containing a large volume of the dialysis buffer (at least 200 times the sample volume).
Place the beaker on a stir plate and stir gently at 4°C.
Allow dialysis to proceed for 2-4 hours.
Change the dialysis buffer and continue to dialyze for another 2-4 hours or overnight for more complete removal of L-Histidine.
After dialysis, carefully remove the sample from the tubing or cassette. The protein sample is now in the new, compatible buffer and ready for quantification.
Visualizations
Caption: Mechanisms of L-Histidine interference in Bradford and BCA assays.
Caption: Troubleshooting workflow for addressing L-Histidine interference.
Strategies to prevent L-Histidine degradation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of L-Histidine in stock solutions. Below you will find frequent...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of L-Histidine in stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of L-Histidine degradation in stock solutions?
A1: L-Histidine degradation in aqueous solutions is primarily caused by three main factors:
Oxidation: The imidazole (B134444) ring of L-Histidine is susceptible to oxidation, a process that can be accelerated by the presence of trace metal ions (e.g., Fe³⁺, Cu²⁺), exposure to light, and the presence of oxidizing agents.[1][2][3] This can lead to the formation of various byproducts, including 4(5)-imidazolecarboxaldehyde.[3]
Photodegradation: Exposure to light, particularly near-UV light, can induce the degradation of L-Histidine.[1][4] This process can be exacerbated by the presence of photosensitizers that may form in the buffer itself over time.[5]
pH-Dependent Instability: The stability of L-Histidine is influenced by the pH of the solution. For instance, metal-catalyzed oxidation has been shown to be more pronounced at a pH of 6.0 and above.[3]
Q2: What are the visible signs of L-Histidine degradation in a stock solution?
A2: While degradation is often not visible to the naked eye, especially in its early stages, you may observe a slight yellowing of the solution over time, particularly if it has been exposed to light or stored at improper temperatures. The most reliable way to assess degradation is through analytical methods such as UV-Vis spectrophotometry, HPLC, or mass spectrometry.
Q3: What are the recommended storage conditions for L-Histidine stock solutions?
A3: To ensure the long-term stability of your L-Histidine stock solutions, the following storage conditions are recommended:
Temperature: For long-term storage, it is best to aliquot your stock solution and store it at -80°C (for up to 1 year) or -20°C (for up to 6 months).[6][7] For short-term use, refrigeration at 2-8°C is acceptable, but the solution should be used within a few days.
Light: Protect the solution from light at all times by using amber-colored tubes or by wrapping the container in aluminum foil.[5][8]
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is crucial to aliquot the stock solution into smaller, single-use volumes.[6]
Q4: How can I prevent metal-catalyzed oxidation of my L-Histidine stock solution?
A4: To minimize metal-catalyzed oxidation, you can take the following precautions:
Use High-Purity Water: Prepare your solutions using high-purity, metal-free water (e.g., Milli-Q or equivalent).
Use Chelating Agents: The addition of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA) at a low concentration (e.g., 100 µM) can effectively sequester trace metal ions and inhibit their catalytic activity.[3]
Q5: Are there any additives that can help stabilize L-Histidine solutions?
A5: Besides chelating agents, other amino acids have been shown to inhibit the degradation of L-Histidine. For instance, the addition of alanine (B10760859) or cysteine has been reported to significantly reduce the degradation of histidine to trans-urocanic acid.[9]
Troubleshooting Guide
Problem
Possible Cause
Recommended Solution
Unexpected peaks in HPLC/MS analysis of a formulation containing L-Histidine.
Degradation of L-Histidine into byproducts such as urocanic acid or 4(5)-imidazolecarboxaldehyde.[3][9]
1. Prepare a fresh L-Histidine stock solution using high-purity water and reagents.2. Filter-sterilize the solution immediately after preparation.3. Store the new stock solution in aliquots at -80°C and protect it from light.4. Consider adding a chelating agent like EDTA to your buffer formulation.
Decreased efficacy of a drug formulation that uses L-Histidine as a buffer.
The degradation of L-Histidine may have altered the pH of the formulation or the degradation products may be reacting with the active pharmaceutical ingredient.
1. Verify the pH of the formulation. 2. Analyze the formulation for the presence of L-Histidine degradation products using appropriate analytical techniques (e.g., HPLC, MS). 3. Review the storage and handling procedures for the formulation to ensure they comply with recommended stability guidelines.
Visible color change (yellowing) in the L-Histidine stock solution.
This is often a sign of photodegradation or oxidative stress.[5]
1. Discard the discolored solution. 2. Prepare a fresh solution and ensure it is stored in a light-protected container (e.g., amber vial). 3. Minimize the exposure of the solution to ambient light during handling.
Quantitative Data on L-Histidine Stability
The following tables summarize the stability of L-Histidine under various conditions.
Table 1: Recommended Storage Temperatures and Durations for L-Histidine Stock Solutions
UV detection at a wavelength around 205-210 nm.[11]
Sample Preparation:
Dilute a small aliquot of your L-Histidine stock solution in the mobile phase to a concentration within the linear range of your assay.
Analysis:
Inject the prepared sample onto the HPLC system.
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main L-Histidine peak over time, which would indicate degradation.
Technical Support Center: L-Histidine-Mediated Enzyme Catalysis
Welcome to the technical support center for optimizing pH in L-Histidine-mediated enzyme catalysis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides,...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for optimizing pH in L-Histidine-mediated enzyme catalysis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter in enzyme catalysis, particularly for enzymes involving L-Histidine?
The pH of a reaction environment is a crucial factor that dictates the activity of an enzyme.[1][2] It influences the ionization state of amino acid residues within the enzyme's active site, which can alter the enzyme's three-dimensional structure, its ability to bind to a substrate, and its catalytic efficiency.[1][3] L-Histidine is particularly sensitive to pH changes because its imidazole (B134444) side chain has a pKa value typically around 6.0-7.0, which is close to physiological pH.[4][5][6] This unique property allows histidine to act as both a proton donor and acceptor, making it a versatile and common residue in enzyme active sites for acid-base catalysis.[5][7][8]
Q2: What is a pH profile and why is it important for my enzyme?
A pH profile is a graph that illustrates the relationship between enzyme activity and the pH of the reaction buffer.[9] Establishing this profile is essential for characterizing your enzyme as it helps identify the optimal pH—the pH at which the enzyme exhibits maximum catalytic activity.[10][11] This information is fundamental for designing robust experiments and is critical for any potential industrial or therapeutic applications of the enzyme.[1][9]
Q3: What is the typical optimal pH for an enzyme that relies on L-Histidine for catalysis?
The optimal pH can vary significantly depending on the specific enzyme and its reaction mechanism. However, because the pKa of histidine's imidazole side chain is near neutrality, enzymes that utilize a key histidine residue for acid-base catalysis often exhibit optimal activity in the neutral to slightly alkaline range (pH 6.5-8.5).[4][9][12] The microenvironment of the active site can significantly influence the pKa of the histidine residue, shifting the optimal pH.[5] Therefore, experimental determination of the pH optimum is always recommended.[9]
Q4: How does the protonation state of L-Histidine affect its catalytic function?
The catalytic function of a histidine residue is directly tied to its protonation state. The imidazole side chain can exist in three forms: two neutral tautomers and a positively charged, protonated form.[7] Below its pKa, the imidazole ring is predominantly protonated (positively charged), allowing it to act as a proton donor (an acid). Above its pKa, it is predominantly deprotonated (neutral), enabling it to act as a proton acceptor (a base).[5][6] This ability to switch between states allows histidine to facilitate proton transfer during a reaction, a key step in many enzymatic mechanisms.[7][13]
Troubleshooting Guide
Q1: My enzyme shows very low or no activity. Could pH be the issue?
Yes, an incorrect pH is a common cause of low enzyme activity.[14]
Extreme pH: Exposing an enzyme to a pH far from its optimal range can lead to irreversible denaturation, where the protein unfolds and the active site is destroyed.[1][11]
Incorrect Buffer: Ensure your buffer is prepared correctly and the pH is verified with a calibrated pH meter.[14] Small deviations from the optimal pH can cause significant drops in activity.[4][14]
Action Plan: Perform a broad pH screen (e.g., from pH 4.0 to 10.0) using a series of appropriate, overlapping buffers to identify a pH range where the enzyme is active.
Q2: My pH profile shows two distinct activity peaks. What does this indicate?
A biphasic or dual-peak pH profile can suggest several possibilities:
Multiple Ionizing Groups: It may indicate that two different ionizable groups with different pKa values are involved in the catalytic mechanism or in substrate binding.
Change in Rate-Limiting Step: The rate-limiting step of the reaction might be changing as the pH varies.
Substrate Ionization: The ionization state of the substrate itself might be changing with pH, affecting how it binds to the active site.[2]
Action Plan: Investigate the pKa values of other active site residues and the substrate. Consider if the mechanism might involve a proton relay system or conformational changes at different pH values.
Q3: The enzyme activity is not leveling off at high substrate concentrations in my kinetics experiment. How is this related to pH?
If your enzyme does not show saturation kinetics, it could mean the Michaelis constant (Km) is much higher than the substrate concentrations you are using.[15] The pH can significantly influence Km. An suboptimal pH can alter the charge of the active site residues responsible for substrate binding, thereby weakening the enzyme-substrate affinity and increasing the Km.[2]
Action Plan: Confirm that you are running the assay at the enzyme's optimal pH. If the issue persists, you may need to test even higher substrate concentrations, ensuring the substrate remains soluble. Also, verify that none of the coupling enzymes or reagents in your assay are rate-limiting.[15]
Q4: What buffer systems are recommended for determining the optimal pH?
It is critical to use a series of buffers with overlapping pH ranges to cover the desired experimental window. Ensure the buffer components themselves do not inhibit enzyme activity.
Recommended Buffers: A common strategy is to use buffers like sodium acetate (B1210297) (pH 4.0-6.5), MES (pH 5.5-7.0), PIPES (pH 6.1-7.5), HEPES (pH 7.0-8.2), and Tris-HCl (pH 7.0-9.0).[9]
Constant Ionic Strength: It is good practice to maintain a constant ionic strength across all buffers to minimize its effect on enzyme activity.
Data Presentation
Table 1: Examples of Optimal pH for Enzymes with Key Histidine Residues in the Active Site
Coordinates with Zinc and acts as a proton shuttle
Ribonuclease A
Bovine Pancreas
RNA
~6.0-7.0
Two histidines act as general acid and base catalysts
Note: The optimal pH can vary based on the specific isoform, source organism, and experimental conditions such as temperature and buffer composition.[11]
Experimental Protocols
Protocol: Determination of Optimal pH for an Enzyme
This protocol outlines a standard method for determining the pH at which an enzyme exhibits maximum activity using a spectrophotometric assay.
1. Materials:
Purified enzyme stock solution
Substrate stock solution
Series of buffers with 0.5 pH unit increments covering the desired range (e.g., pH 4.0 - 10.0)
Microplate reader or spectrophotometer
Temperature-controlled incubator or water bath
Calibrated pH meter
Microplates or cuvettes
2. Procedure:
Buffer Preparation: Prepare a set of buffers (e.g., 100 mM concentration) at various pH values. For example: Sodium Citrate (pH 4.0-6.0), Sodium Phosphate (pH 6.0-7.5), Tris-HCl (pH 7.5-9.0), and Glycine-NaOH (pH 9.0-10.0). Verify the final pH of each buffer at the intended experimental temperature.[16][17]
Reaction Mixture Preparation: For each pH value to be tested, prepare a reaction mixture in a microplate well or cuvette. This should contain the buffer and the substrate at a fixed, non-limiting concentration. Prepare a "blank" for each pH containing only the buffer and substrate.[17]
Temperature Equilibration: Incubate the reaction mixtures (and the enzyme solution separately) at the optimal temperature for the enzyme for 5-10 minutes to ensure thermal equilibrium.
Reaction Initiation: Initiate the reaction by adding a fixed amount of the enzyme solution to each well/cuvette. Mix gently but thoroughly.[18]
Data Acquisition: Immediately place the plate or cuvette in the spectrophotometer and measure the change in absorbance over time at the appropriate wavelength. Collect data at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).[17]
Calculate Initial Velocity: For each pH value, plot absorbance versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.[19]
Determine Optimal pH: Plot the calculated initial velocities (V₀) as a function of pH. The pH value that corresponds to the highest velocity is the optimal pH for the enzyme under these conditions.
Visualizations
Caption: Experimental workflow for determining the optimal pH of an enzyme.
Caption: Logic diagram of pH effect on histidine's catalytic role.
Comparing the buffering capacity of L-Histidine to other biological buffers
For researchers, scientists, and drug development professionals, the selection of an appropriate biological buffer is a critical decision that profoundly impacts experimental outcomes, from enzyme kinetics to the stabili...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of an appropriate biological buffer is a critical decision that profoundly impacts experimental outcomes, from enzyme kinetics to the stability of biotherapeutics. Among the array of available buffering agents, the amino acid L-Histidine has garnered significant attention, particularly in the formulation of protein-based drugs like monoclonal antibodies. This guide provides an objective comparison of the buffering capacity of L-Histidine against other commonly used biological buffers—HEPES, Tris, and Phosphate (B84403)—supported by experimental data and detailed methodologies.
Comparative Analysis of Buffer Properties
The efficacy of a buffer is determined by several key physicochemical properties, including its pKa, effective pH range, and the temperature dependence of its pKa (ΔpKa/°C). L-Histidine's unique imidazole (B134444) side chain, with a pKa around 6.0, makes it an effective buffer in the physiologically relevant pH range of 5.5 to 7.4.[1][2] This section provides a quantitative comparison of L-Histidine with other widely used biological buffers.
Table 1: Key Physicochemical Properties of Common Biological Buffers
Mimics physiological conditions, low temperature dependence.
Can inhibit some enzymatic reactions, forms precipitates with Ca²⁺ and Mg²⁺.[6]
Experimental Determination of Buffering Capacity
A standard method to experimentally determine and compare the buffering capacity of different solutions is through acid-base titration. This involves monitoring the pH of the buffer solution as a strong acid or base is incrementally added.
Objective:
To quantify and compare the buffering capacity of L-Histidine, HEPES, Tris, and Phosphate buffers at a physiologically relevant pH.
Materials:
L-Histidine solution (e.g., 50 mM, pH 6.0)
HEPES solution (e.g., 50 mM, pH 7.4)
Tris solution (e.g., 50 mM, pH 7.4)
Phosphate buffer solution (e.g., 50 mM, pH 7.4)
Standardized strong acid (e.g., 0.1 M HCl)
Standardized strong base (e.g., 0.1 M NaOH)
Calibrated pH meter and electrode
Burette
Stir plate and stir bar
Beakers
Protocol:
Buffer Preparation: Prepare 100 mL of each buffer solution at the desired concentration (e.g., 50 mM) and adjust the initial pH to the center of its effective buffering range using HCl or NaOH.
Titration with Acid:
Place 50 mL of the buffer solution into a beaker with a stir bar.
Immerse the calibrated pH electrode into the solution and record the initial pH.
Fill a clean burette with the standardized 0.1 M HCl solution.
Add the HCl in small, precise increments (e.g., 0.5 mL).
After each addition, allow the solution to stabilize and record the pH.
Continue the titration until the pH has dropped by at least 2 pH units from the initial pH.
Titration with Base:
Rinse the pH electrode and beaker thoroughly.
Place a fresh 50 mL aliquot of the same buffer solution into the beaker.
Fill a clean burette with the standardized 0.1 M NaOH solution.
Perform the titration in the same manner as the acid titration, adding NaOH in small increments until the pH has increased by at least 2 pH units.
Data Analysis:
Plot the pH versus the volume (or moles) of acid or base added for each buffer. This generates a titration curve.
The buffering capacity (β) can be calculated as the moles of strong acid or base required to change the pH of one liter of the buffer solution by one pH unit. A higher β value indicates greater buffering efficiency.
The region of the titration curve with the shallowest slope represents the pH range of maximum buffering capacity.
L-Histidine in Monoclonal Antibody Formulation
L-Histidine is a preferred buffer in the formulation of monoclonal antibodies (mAbs) due to its ability to maintain pH in a range that ensures mAb stability and its capacity to protect the therapeutic protein from degradation. The following diagram illustrates a simplified workflow for monoclonal antibody production, highlighting the crucial role of L-Histidine in the final formulation step.
Caption: Simplified workflow of monoclonal antibody (mAb) production.
Conclusion
The selection of a biological buffer is a critical parameter in research and biopharmaceutical development. L-Histidine offers a unique combination of a physiologically relevant buffering range, biocompatibility, and protein-stabilizing properties, making it an excellent choice for a variety of applications, most notably in the formulation of monoclonal antibodies. While buffers like HEPES, Tris, and phosphate have their own merits and are suitable for specific applications, the multifaceted benefits of L-Histidine position it as a versatile and highly effective buffering agent for sensitive biological systems. The experimental protocol provided allows for a direct, empirical comparison of buffering capacities, enabling researchers to make an informed decision based on the specific requirements of their experimental setup.
L-Histidine vs. D-Histidine in Stimulating Metal Uptake in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Histidine, an essential amino acid, plays a crucial role in various biological processes, including the transport of metal ions across cell mem...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine, an essential amino acid, plays a crucial role in various biological processes, including the transport of metal ions across cell membranes. Its imidazole (B134444) side chain is an effective chelator of divalent cations such as zinc (Zn²⁺), copper (Cu²⁺), and manganese (Mn²⁺). This guide provides an objective comparison of the enantiomers L-Histidine and D-Histidine in their ability to stimulate cellular metal uptake, supported by experimental data. Understanding the stereospecificity of this process is vital for research in nutrition, toxicology, and the development of therapeutic agents that target metal ion homeostasis.
Executive Summary of Findings
Experimental evidence consistently demonstrates a stark contrast in the effects of L-Histidine and D-Histidine on the cellular uptake of divalent metals like zinc and manganese. L-Histidine actively stimulates the uptake of these metals, whereas D-Histidine is either inactive or inhibitory. This stereospecificity is attributed to the recognition of the metal-L-histidine complex by specific cell surface transporters, which do not recognize the corresponding D-enantiomer complex.
The primary mechanism involves the formation of a metal-bis-L-histidine complex, which is then transported into the cell.[1] In contrast, D-Histidine, while capable of chelating metal ions, forms a complex that is not a substrate for these transporters.[2] Consequently, D-histidine can reduce metal uptake by lowering the concentration of free metal ions available for other transport mechanisms.[2]
Quantitative Data Comparison
The following tables summarize quantitative data from studies comparing the effects of L-Histidine and D-Histidine on metal uptake in various cell types.
Table 1: Effect of L-Histidine vs. D-Histidine on Zinc (⁶⁵Zn) Uptake in Human Erythrocytes
Histidine Isomer
Concentration (mM)
⁶⁵Zn Uptake (µmoles/10¹³ cells)
Observation
L-Histidine
1
5
Statistically significant stimulation compared to D-Histidine[2]
Table 2: Effect of L-Histidine vs. D-Histidine on Manganese (⁵⁴Mn) Uptake in HEL Cells
Histidine Isomer
Concentration (mM)
⁵⁴Mn Uptake
Observation
L-Histidine
40
Slight increase
The ⁵⁴Mn–bis-L-histidine complex is a substrate for the transporter[2]
D-Histidine
40
Inhibition
The ⁵⁴Mn–bis-D-histidine complex is not a substrate for the transporter[2]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Radiolabeled Metal Uptake Assay in Erythrocytes or HEL Cells
This protocol is a synthesis of methods described in studies investigating histidine-stimulated metal uptake.[1][2][4]
1. Cell Preparation:
Human Erythrocytes: Obtain fresh blood from healthy donors in heparinized tubes. Wash the erythrocytes three times with a suitable buffer (e.g., phosphate-buffered saline, PBS) by centrifugation and resuspend to the desired cell density.
HEL (Human Erythroleukemia) Cells: Culture HEL cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere. Harvest cells by centrifugation and wash with buffer.
2. Incubation Medium:
Prepare an incubation buffer (e.g., HEPES-buffered saline) containing a metal ion buffer such as bovine serum albumin (BSA) to maintain a low and stable free metal ion concentration.
Add the desired concentrations of L-Histidine or D-Histidine to the incubation medium.
Add the radiolabeled metal ion (e.g., ⁶⁵ZnCl₂ or ⁵⁴MnCl₂) to a final concentration relevant to physiological or experimental conditions (e.g., 15 µM ⁶⁵Zn).
3. Uptake Assay:
Pre-warm the cell suspension and incubation media to 37°C.
Initiate the uptake by mixing the cell suspension with the incubation medium.
Incubate for a defined period (e.g., 12 or 30 minutes) at 37°C with gentle agitation.
Terminate the uptake by adding an ice-cold stop solution (e.g., PBS with EDTA) to chelate extracellular metal ions.
Separate the cells from the medium by centrifugation through a dense, inert medium (e.g., silicone oil) to minimize trapped extracellular radioactivity.
Lyse the cells and measure the intracellular radioactivity using a gamma counter.
4. Data Analysis:
Calculate the metal uptake, typically expressed as nanomoles or micromoles of metal per number of cells or per milligram of protein.
Compare the uptake in the presence of L-Histidine to that with D-Histidine and a no-histidine control.
Protocol 2: Cell Viability Assay
To assess the cytotoxicity of L-Histidine and D-Histidine at the concentrations used in the uptake experiments.
1. Cell Seeding:
Seed cells (e.g., HEL cells) in a 96-well plate at a predetermined density and allow them to adhere overnight if applicable.
2. Treatment:
Expose the cells to the same concentrations of L-Histidine and D-Histidine used in the uptake assays for the same duration. Include a vehicle control.
3. Viability Assessment (MTT Assay Example):
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate cell viability as a percentage of the untreated control.
Visualizations
Signaling Pathways and Mechanisms
The following diagrams illustrate the proposed mechanism of action for L-Histidine and D-Histidine in cellular metal uptake and a general experimental workflow.
A Researcher's Guide to L-Histidine Quantification: A Comparative Analysis of Enzymatic Assays
For researchers, scientists, and drug development professionals, the accurate quantification of L-Histidine is crucial for a wide range of applications, from metabolic studies to pharmaceutical quality control. This guid...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate quantification of L-Histidine is crucial for a wide range of applications, from metabolic studies to pharmaceutical quality control. This guide provides an objective comparison of a novel enzymatic assay for L-Histidine quantification with existing methodologies, supported by experimental data and detailed protocols.
A novel enzymatic assay utilizing a stable mutant of histidine decarboxylase (HDC) in conjunction with histamine (B1213489) dehydrogenase (HDH) offers a promising alternative to traditional methods. This guide will delve into the principles, performance, and protocols of this new assay, alongside a comparative analysis of other enzymatic and chromatographic techniques.
Performance Comparison of L-Histidine Quantification Methods
The following table summarizes the key performance characteristics of the novel enzymatic assay compared to other common methods for L-Histidine quantification.
Method
Principle
Limit of Detection (LOD) / Limit of Quantification (LOQ)
Linearity Range
Precision
Accuracy/Recovery
Specificity
Novel Enzymatic Assay (mutant HDC/HDH)
Two-step enzymatic reaction: L-Histidine is first decarboxylated to histamine by a stable mutant HDC. The resulting histamine is then oxidized by HDH, leading to a measurable signal.
High, with recovery rates often between 90% and 110%[5]
Very high, capable of resolving L-Histidine from other amino acids and related compounds.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.
Enzymatic Pathway of the Novel HDC/HDH Assay
Caption: Enzymatic cascade of the novel L-Histidine assay.
Experimental Workflow for the Novel Enzymatic Assay
Caption: Step-by-step workflow of the novel enzymatic assay.
Comparison of L-Histidine Quantification Methodologies
Caption: Comparative attributes of L-Histidine quantification methods.
Experimental Protocols
Novel Enzymatic Assay for L-Histidine Quantification (HDC/HDH Method)
This protocol is based on the principles described by Yamaguchi et al. (2019)[1].
1. Reagents:
L-Histidine Standard Solution: Prepare a stock solution of L-Histidine in deionized water and create a series of standards through serial dilution.
Sample: Biological samples (e.g., plasma, serum, cell culture media) should be deproteinized using methods such as ultrafiltration or precipitation with trichloroacetic acid.
Reaction Buffer: A suitable buffer for both enzyme activities (e.g., potassium phosphate (B84403) buffer, pH 7.0-8.0).
Stable Mutant Histidine Decarboxylase (HDC): Purified recombinant enzyme from Photobacterium phosphoreum with enhanced stability.
Derivatization (optional): If using fluorescence detection, derivatize the samples and standards with a suitable reagent like OPA.
Chromatographic Separation:
Inject the prepared sample or standard onto the HPLC column.
Elute L-Histidine using an isocratic or gradient mobile phase.
Detection:
Detect L-Histidine using a UV detector (e.g., at 210 nm) or a fluorescence detector (after derivatization).
Quantification:
Identify the L-Histidine peak based on its retention time compared to the standard.
Quantify the concentration by comparing the peak area or height to a standard curve.
Conclusion
The novel enzymatic assay utilizing a stable mutant of histidine decarboxylase and histamine dehydrogenase presents a highly promising method for L-Histidine quantification. Its high precision and accuracy, comparable to the gold standard LC/MS, coupled with the potential for high throughput, make it an attractive option for researchers. While commercial enzymatic kits offer convenience and ease of use, the novel assay's use of a stabilized enzyme may offer advantages in terms of reagent stability and lot-to-lot consistency. Histidine ammonia-lyase based assays provide a direct and specific alternative, though they may require more in-house optimization. HPLC remains the benchmark for specificity and accuracy but is generally more labor-intensive and less suited for high-throughput screening. The choice of method will ultimately depend on the specific requirements of the study, including the desired level of throughput, sensitivity, and the available instrumentation.
A Comparative Analysis of L-Histidine Biosynthetic Pathways Across Species
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the L-Histidine (His) biosynthetic pathway across different domains of life: Bacteria, Archaea,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the L-Histidine (His) biosynthetic pathway across different domains of life: Bacteria, Archaea, Fungi, and Plants. The remarkable conservation of this pathway, coupled with significant variations in its genetic organization and regulation, offers valuable insights for researchers in fields ranging from microbiology and plant science to drug development. The absence of this pathway in mammals makes its enzymes potential targets for novel antimicrobial and herbicidal agents.
Pathway Overview
The L-Histidine biosynthetic pathway is a complex, ten-step process that converts phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP) into L-histidine. While the core biochemical reactions are conserved across species, the genetic arrangement and the fusion of enzymatic domains within single polypeptide chains exhibit remarkable diversity.[1]
Comparative Data on Pathway Enzymes
Table 1: Kinetic Parameters of L-Histidine Biosynthetic Enzymes in Escherichia coli
Enzyme (Gene)
EC Number
Substrate(s)
Km
Vmax
kcat
ATP-phosphoribosyltransferase (HisG)
2.4.2.17
ATP
0.1-0.6 mM
-
-
PRPP
0.05-0.13 mM
-
-
Imidazoleglycerol-phosphate synthase (HisF/HisH)
4.1.1.-
PRFAR
-
-
-
Glutamine
-
-
-
Histidinol-phosphate aminotransferase (HisC)
2.6.1.9
L-histidinol phosphate
-
-
-
α-ketoglutarate
-
-
-
Histidinol dehydrogenase (HisD)
1.1.1.23
L-histidinol
45 µM
17.3 U/mg
-
NAD+
0.9 mM
-
Table 2: Kinetic Parameters of L-Histidine Biosynthetic Enzymes in Saccharomyces cerevisiae
Enzyme (Gene)
EC Number
Substrate(s)
Km
Vmax
kcat
ATP-phosphoribosyltransferase (HIS1)
2.4.2.17
ATP
-
-
-
PRPP
-
-
-
Imidazoleglycerol-phosphate dehydratase (HIS3)
4.2.1.19
Imidazoleglycerol phosphate
-
-
-
Histidinol dehydrogenase (HIS4)
1.1.1.23
L-histidinol
-
-
-
NAD+
-
-
-
Table 3: Kinetic Parameters of L-Histidine Biosynthetic Enzymes in Arabidopsis thaliana
Enzyme (Gene)
EC Number
Substrate(s)
Km
Vmax
kcat
ATP-phosphoribosyltransferase (HISN1A)
2.4.2.17
ATP
0.6 mM
-
-
PRPP
0.13 mM
-
-
Histidinol-phosphate aminotransferase (HISN6)
2.6.1.9
L-histidinol phosphate
-
-
-
α-ketoglutarate
-
-
-
Histidinol dehydrogenase (HISN8)
1.1.1.23
L-histidinol
-
-
-
NAD+
-
-
-
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of L-Histidine biosynthesis.
Protocol 1: Assay for ATP-Phosphoribosyltransferase (HisG/HIS1/HISN1A) Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of the first enzyme in the histidine biosynthetic pathway.
Principle:
The activity of ATP-phosphoribosyltransferase is determined by monitoring the increase in absorbance at 290 nm, which corresponds to the formation of the product, N'-(5'-phosphoribosyl)-ATP (PRATP).
Reagents:
Tris-HCl buffer (50 mM, pH 8.5)
MgCl2 (10 mM)
ATP (1 mM)
PRPP (0.5 mM)
Purified HisG enzyme
Spectrophotometer capable of reading at 290 nm
Procedure:
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and ATP in a quartz cuvette.
Equilibrate the mixture to the desired temperature (e.g., 37°C).
Initiate the reaction by adding a known amount of purified HisG enzyme.
Immediately start monitoring the change in absorbance at 290 nm over time.
The initial rate of the reaction is calculated from the linear portion of the absorbance curve, using the molar extinction coefficient of PRATP (ε290 = 3600 M-1cm-1).
Data Analysis:
Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Protocol 2: Quantification of L-Histidine Pathway Intermediates by HPLC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of L-histidine and its biosynthetic intermediates from biological samples.
Principle:
High-performance liquid chromatography (HPLC) is used to separate the intermediates, which are then detected and quantified by tandem mass spectrometry (MS/MS).
Sample Preparation:
Quench metabolic activity in cell cultures or tissues by rapid cooling (e.g., immersion in liquid nitrogen).
Extract metabolites using a cold solvent mixture (e.g., methanol:water, 80:20 v/v).
Centrifuge the extract to remove cell debris.
Dry the supernatant under vacuum and resuspend in a suitable solvent for HPLC injection.
HPLC-MS/MS Analysis:
HPLC Separation:
Column: A reversed-phase C18 column is commonly used.
Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B), is employed to separate the polar intermediates.
Mass Spectrometry Detection:
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. This involves selecting a specific precursor ion for each intermediate and monitoring a specific fragment ion after collision-induced dissociation.
Quantification: Absolute quantification is achieved by using a standard curve generated with known concentrations of each intermediate. Isotope-labeled internal standards are recommended for improved accuracy.
Visualizing the Pathways: A Comparative Look
The following diagrams, generated using the DOT language, illustrate the organization of the L-Histidine biosynthetic pathway in Bacteria, Fungi, and Plants, highlighting key differences in gene clustering and fusion.
Bacterial L-Histidine Biosynthesis (e.g., E. coli)
In many bacteria, including E. coli, the genes encoding the histidine biosynthetic enzymes are organized into a single operon, the his operon. This allows for coordinated regulation of all the genes in the pathway.[1]
A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for L-Histidine Measurement
For researchers, scientists, and drug development professionals, the accurate and precise quantification of L-Histidine, an essential amino acid, is critical in various stages of research and development. High-Performanc...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate and precise quantification of L-Histidine, an essential amino acid, is critical in various stages of research and development. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), are two of the most powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.
Principles of a Cross-Validation Study
Cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results when comparing two different techniques. It involves analyzing the same set of samples using both methods and statistically comparing the outcomes. A successful cross-validation demonstrates that the methods are interchangeable and produce comparable data within predefined acceptance criteria.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. The following table summarizes key quantitative parameters for the analysis of L-Histidine by HPLC with UV detection and LC-MS/MS. The data presented is a synthesis from multiple validation studies.
Good, but may require derivatization to resolve from interfering compounds.
High, based on mass-to-charge ratio, reducing interferences.
Sample Throughput
Lower, with run times typically around 25 minutes per sample.[2]
Higher, with run times as short as 13-18 minutes per sample.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the quantification of L-Histidine using HPLC and LC-MS/MS.
HPLC Method with UV Detection (Underivatized)
This method is suitable for the direct quantification of L-Histidine in dietary supplements.[1][2]
1. Sample Preparation:
Accurately weigh and dissolve the sample containing L-Histidine in a suitable diluent (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).
Vortex the solution to ensure complete dissolution.
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: A gradient elution using a phosphate buffer and acetonitrile (B52724) is often employed. For example, starting with 100% 10 mM phosphate buffer (pH 7.4) for 10 minutes, followed by a linear gradient to 50% acetonitrile over 15 minutes.[2]
Flow Rate: 1.0 mL/min.
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Detection: UV detection at 210 nm.
Injection Volume: 10 µL.
3. Calibration:
Prepare a series of standard solutions of L-Histidine in the mobile phase over the desired concentration range (e.g., 20-150 µg/mL).[1][2]
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
LC-MS/MS Method
This method offers high sensitivity and selectivity for the quantification of L-Histidine in biological matrices like plasma.[8]
1. Sample Preparation:
To 5 µL of plasma, add a protein precipitation agent (e.g., acetonitrile containing an internal standard).
Vortex the mixture to precipitate proteins.
Centrifuge the sample to pellet the precipitated proteins.
Transfer the supernatant for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
Column: A suitable column for polar compounds, such as a HILIC or a specialized amino acid column (e.g., Intrada Amino Acid column, 50 x 3 mm, 3 µm).[8]
Mobile Phase: A gradient elution with an aqueous phase (e.g., 100 mM ammonium (B1175870)formate (B1220265) in water) and an organic phase (e.g., acetonitrile with 0.3% formic acid).[8]
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM) is typically used. Specific precursor-to-product ion transitions for L-Histidine and its internal standard are monitored.
3. Calibration:
Prepare calibration standards in a surrogate matrix (e.g., stripped plasma) or by standard addition to the sample matrix to compensate for matrix effects.
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Visualizing the Workflow and Method Principles
To better illustrate the processes involved, the following diagrams were created using the DOT language.
Caption: A flowchart illustrating the general workflow for the cross-validation of two analytical methods.
Caption: A diagram outlining the fundamental principles of HPLC and Mass Spectrometry for L-Histidine analysis.
Conclusion
Both HPLC and LC-MS/MS are robust and reliable techniques for the quantification of L-Histidine. The choice between the two methods should be guided by the specific requirements of the analysis.
HPLC with UV/Fluorescence detection is a cost-effective and accurate method suitable for routine quality control analysis of relatively clean samples, such as pharmaceutical formulations or dietary supplements. While it may require derivatization to enhance sensitivity and selectivity, underivatized methods are also available.
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for complex biological matrices where low detection limits are required and potential interferences are a concern. The ability to use stable isotope-labeled internal standards provides a high degree of accuracy and precision.
A thorough cross-validation is essential when transitioning between these methods or when comparing data from different laboratories to ensure data integrity and consistency. The protocols and data presented in this guide provide a foundation for researchers to make informed decisions and to develop and validate analytical methods for the accurate measurement of L-Histidine.
L-Histidine as a scavenger of reactive oxygen species compared to other amino acids
For Researchers, Scientists, and Drug Development Professionals L-histidine, a proteogenic amino acid, exhibits significant antioxidant properties, positioning it as a noteworthy candidate in the mitigation of oxidative...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
L-histidine, a proteogenic amino acid, exhibits significant antioxidant properties, positioning it as a noteworthy candidate in the mitigation of oxidative stress. This guide provides a comparative analysis of L-histidine's efficacy as a reactive oxygen species (ROS) scavenger relative to other amino acids, supported by experimental data and detailed methodologies.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of amino acids can be evaluated through various assays, each with its specific mechanisms and target ROS. The data presented below summarizes the comparative antioxidant performance of L-histidine.
Redox Titration Assays
Redox titration methods provide a broad measure of the total antioxidant capacity of amino acids. In a comprehensive study utilizing micro-potassium permanganate (B83412) titration and iodometric titration, 20 amino acids were categorized based on their antioxidative capacity. L-histidine was identified as one of seven amino acids with strong antioxidant activity.
Amino Acid
AUC-Mn (Potassium Permanganate Method)
AUC-I (Iodometric Method)
Total Antioxidant Activity (AUC-Mn * AUC-I)
Antioxidant Category
Tryptophan
10.93
1.13
12.35
Strong
Methionine
8.87
1.10
9.76
Strong
Cysteine
7.97
1.12
8.93
Strong
Tyrosine
7.37
1.09
8.03
Strong
Arginine
6.87
1.08
7.42
Strong
Lysine
6.20
1.07
6.63
Strong
L-Histidine
5.93
1.06
6.29
Strong
Phenylalanine
3.53
1.02
3.60
Weak/None
Threonine
2.93
1.01
2.96
Weak/None
Serine
2.83
1.01
2.86
Weak/None
Valine
2.63
1.01
2.66
Weak/None
Leucine
2.53
1.01
2.56
Weak/None
Isoleucine
2.47
1.01
2.50
Weak/None
Proline
2.43
1.01
2.45
Weak/None
Glutamine
2.37
1.01
2.40
Weak/None
Asparagine
2.33
1.01
2.35
Weak/None
Glutamic Acid
2.23
1.01
2.25
Weak/None
Aspartic Acid
2.17
1.01
2.19
Weak/None
Alanine
2.13
1.01
2.15
Weak/None
Glycine
2.07
1.01
2.09
Weak/None
Data adapted from a 2017 study on the antioxidative categorization of twenty amino acids.
Reaction with Singlet Oxygen
L-histidine is a particularly effective scavenger of singlet oxygen (¹O₂), a highly reactive form of oxygen. The rate constants for the chemical reaction of various amino acids with singlet oxygen are presented below.
Amino Acid
Chemical Reaction Rate Constant (x 10⁷ M⁻¹s⁻¹)
L-Histidine
17
Tryptophan
9
Methionine
3
Alanine
0.2
Rate constants were measured in D₂O at pD 8.
Mechanisms of ROS Scavenging by L-Histidine
L-histidine employs a multi-faceted approach to neutralize ROS, primarily through direct scavenging and metal ion chelation.
Direct Scavenging of ROS
The imidazole (B134444) ring of L-histidine is crucial to its antioxidant activity, enabling it to directly scavenge ROS, most notably singlet oxygen and hydroxyl radicals (•OH). This direct interaction neutralizes the damaging potential of these reactive species.
Metal Ion Chelation and Inhibition of the Fenton Reaction
A key indirect antioxidant mechanism of L-histidine is its ability to chelate transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). By binding these metal ions, L-histidine inhibits their participation in the Fenton reaction, a major source of highly damaging hydroxyl radicals in biological systems.
Caption: Inhibition of the Fenton Reaction by L-Histidine.
Experimental Protocols
Standardized assays are essential for the reproducible assessment of antioxidant capacity. Below are detailed methodologies for key experiments.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).
Preparation of ABTS•⁺ Stock Solution:
Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
Preparation of Working Solution:
Dilute the ABTS•⁺ stock solution with phosphate-buffered saline (PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
Assay Procedure:
Add 20 µL of the amino acid sample (at various concentrations) to 180 µL of the ABTS•⁺ working solution.
Incubate the mixture at room temperature for 7 minutes.
Measure the absorbance at 734 nm.
Calculation:
The percentage of scavenging is calculated using the formula:
% Scavenging = [ (A_control - A_sample) / A_control ] * 100
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
Prepare a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator.
Prepare a series of Trolox standards for the calibration curve.
Assay Procedure (96-well plate format):
To each well, add 25 µL of the amino acid sample or Trolox standard.
Add 150 µL of the fluorescein working solution to each well.
Incubate the plate at 37°C for 30 minutes.
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
Measurement:
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Readings are typically taken every minute for up to 2 hours.
Calculation:
The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
Results are expressed as Trolox Equivalents (TE).
Experimental Workflow and Signaling Pathways
The systematic evaluation of the antioxidant properties of amino acids involves a multi-step process, from sample preparation to data analysis.
Caption: General workflow for comparing amino acid antioxidant activity.
Validation
L-Histidine Analogs as Modulators of Enzyme Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals L-Histidine, a proteogenic amino acid, plays a critical role in various biological processes, including catalysis, metal ion binding, and proton transport....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
L-Histidine, a proteogenic amino acid, plays a critical role in various biological processes, including catalysis, metal ion binding, and proton transport. Its unique imidazole (B134444) side chain, with a pKa near physiological pH, allows it to act as both a proton donor and acceptor, making it a key residue in the active sites of many enzymes. Consequently, structural analogs of L-Histidine have emerged as valuable tools for investigating enzyme mechanisms and as potential therapeutic agents. This guide provides a comparative analysis of the effects of various L-Histidine analogs on enzyme activity, supported by experimental data and detailed protocols.
Comparative Analysis of Enzyme Inhibition
The following table summarizes the inhibitory effects of selected L-Histidine analogs on two key enzymes: N-myristoyltransferase (NMT) and Histidine Decarboxylase (HDC).
Enzyme Target
L-Histidine Analog
Effect on Enzyme Activity
Type of Inhibition
Key Kinetic Parameters
Human N-myristoyltransferase (hNMT)
L-Histidinol
Inhibition
Noncompetitive
Half-maximal inhibition: 18 mM. Decreases Vmax, no change in Km.[1][2]
Spectrophotometric Assay for Histidine Decarboxylase (HDC) Inhibition
This protocol describes a continuous spectrophotometric assay to determine the inhibitory effect of L-Histidine analogs, such as D-histidinamide, on HDC activity. The principle of this assay is to measure the production of histamine, which is then oxidized by histamine dehydrogenase, leading to the reduction of a chromogenic tetrazolium salt that can be monitored spectrophotometrically.[4]
Materials and Reagents:
Recombinant Human L-Histidine Decarboxylase (HDC)
L-Histidine monochloride (Substrate)
D-Histidinamide (or other L-Histidine analog inhibitor)
Histamine Dehydrogenase (Coupling Enzyme)
2,3,5-Triphenyltetrazolium chloride (TTC) or similar tetrazolium salt (Chromogenic Agent)
Prepare stock solutions of all reagents as specified by the manufacturer. Dissolve the inhibitor (e.g., D-histidinamide) in DMSO.
Assay Setup:
In a 96-well microplate, add the following to each well:
Potassium Phosphate Buffer
PLP
Histamine Dehydrogenase
TTC solution
Varying concentrations of the L-Histidine analog inhibitor (ensure the final DMSO concentration is consistent and does not exceed 1% v/v).
A range of L-Histidine substrate concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 mM).
Enzyme Reaction Initiation:
Initiate the reaction by adding a fixed concentration of the HDC enzyme to each well.
Data Acquisition:
Immediately place the microplate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).
Measure the increase in absorbance at a suitable wavelength (e.g., 485 nm for the formazan (B1609692) product of TTC) over time (e.g., every 30 seconds for 10-20 minutes).
Data Analysis:
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each concentration of substrate and inhibitor.
To determine the type of inhibition, plot the data using Lineweaver-Burk or Dixon plots.
Calculate the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
If competitive inhibition is observed, the inhibition constant (Ki) can be determined from the kinetic data.
Visualizations
L-Histidine Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of L-Histidine, including its conversion to histamine by histidine decarboxylase and its degradation.
Caption: Metabolic fate of L-Histidine.
Experimental Workflow for Enzyme Inhibition Assay
This diagram outlines the general workflow for conducting an enzyme inhibition assay to evaluate the effects of L-Histidine analogs.
Caption: General workflow for enzyme inhibition assays.
A Comparative Guide to L-Histidine Detection Methods for Researchers
For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of L-Histidine, a variety of detection methods are available. This guide provides a side-by-side comparison o...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of L-Histidine, a variety of detection methods are available. This guide provides a side-by-side comparison of common techniques, including electrochemical, colorimetric, fluorescence, and high-performance liquid chromatography (HPLC) methods, as well as commercially available assay kits. The performance of each method is supported by experimental data to aid in selecting the most suitable approach for specific research needs.
L-Histidine is an essential amino acid involved in numerous physiological processes, making its accurate detection critical in various fields of research and drug development. The selection of an appropriate detection method depends on factors such as required sensitivity, sample matrix, available equipment, and desired throughput. This guide offers a comprehensive overview of the principles, performance characteristics, and experimental protocols for several key L-Histidine detection methodologies.
Performance Comparison
The following table summarizes the quantitative performance of different L-Histidine detection methods based on published experimental data.
Method
Principle
Linear Range
Limit of Detection (LOD)
Key Advantages
Key Disadvantages
Electrochemical
L-Histidine-dependent self-cleavage of DNAzymes on an electrode surface.[1]
Simple, convenient, and suitable for various biological samples.[8]
Moderate sensitivity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the underlying principles and workflows of the described L-Histidine detection methods.
Electrochemical detection of L-Histidine.
Colorimetric detection of L-Histidine.
Fluorescence detection of L-Histidine.
Experimental Protocols
Electrochemical Detection using DNAzymes
Principle: This method utilizes a specific L-Histidine-dependent DNAzyme immobilized on a gold electrode. In the presence of L-Histidine, the DNAzyme undergoes self-cleavage, which brings a ferrocene tag closer to the electrode surface, resulting in a measurable electrochemical signal.[1]
Modify the electrode by self-assembly of a monolayer of 1,6-hexanedithiol.
Anchor gold nanoparticles to the modified electrode surface.
Immobilize the thiolated, ferrocene-tagged DNAzyme complex onto the gold nanoparticle-modified electrode.
Detection:
Immerse the prepared electrode in a buffer solution.
Add the sample containing L-Histidine.
Measure the electrochemical signal (e.g., using differential pulse voltammetry) after a short incubation period.
The change in the electrochemical signal is proportional to the L-Histidine concentration.
Colorimetric Detection using TMB and Copper Ions
Principle: This method is based on the ability of L-Histidine to chelate copper ions (Cu²⁺), thereby inhibiting the Cu²⁺-catalyzed oxidation of TMB by hydrogen peroxide (H₂O₂). The resulting color change (or lack thereof) is inversely proportional to the L-Histidine concentration.[2][3][4]
Methodology:
Reagent Preparation:
Prepare a solution of TMB in an appropriate solvent.
Prepare solutions of copper sulfate (B86663) (CuSO₄) and hydrogen peroxide (H₂O₂).
Prepare a buffer solution (e.g., phosphate-buffered saline, pH 5.7).
Assay Procedure:
In a reaction vessel, mix the sample containing L-Histidine with the CuSO₄ solution and incubate.
Add the TMB and H₂O₂ solutions to the mixture.
Incubate for a specified time (e.g., 20 minutes) at a controlled temperature (e.g., 45°C).
Measure the absorbance of the solution at 652 nm using a spectrophotometer. The absorbance will decrease with increasing L-Histidine concentration.
Fluorescence Detection using Silver Nanoclusters
Principle: This "turn-on" fluorescence sensor utilizes the quenching of silver nanocluster (AgNC) fluorescence by Cu²⁺ ions. L-Histidine has a strong affinity for Cu²⁺ and will sequester it from the AgNCs, restoring their fluorescence. The increase in fluorescence intensity is proportional to the L-Histidine concentration.[5]
Mix the sample containing L-Histidine with the CuSO₄ solution in the buffer and incubate to allow for complex formation.
Add the DNA-AgNC solution to the mixture and incubate for a short period.
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. The fluorescence intensity will increase with increasing L-Histidine concentration.
HPLC Method
Principle: High-Performance Liquid Chromatography separates L-Histidine from other components in a sample based on its chemical properties. Post-column derivatization with a fluorescent reagent allows for sensitive detection.[6]
Methodology:
Sample Preparation:
Deproteinate the sample if necessary.
Filter the sample through a 0.22 µm filter.
Chromatographic Conditions:
Column: Cation exchange column.
Mobile Phase: An appropriate buffer system.
Flow Rate: Optimized for the specific column and separation.
Detection: Fluorimetric detection after post-column derivatization with a reagent such as o-phthalaldehyde.
Analysis:
Inject the prepared sample into the HPLC system.
Identify and quantify the L-Histidine peak based on its retention time and peak area compared to a standard curve.
Commercial Assay Kits
Principle: Commercially available kits provide a convenient and standardized method for L-Histidine detection, typically based on enzymatic reactions that produce a fluorescent or colorimetric signal.
Methodology (General):
Sample Preparation: Follow the kit's instructions for sample preparation, which may include deproteinization or dilution.
Standard Curve Preparation: Prepare a series of L-Histidine standards as described in the kit protocol.
Assay Procedure:
Add samples and standards to the wells of a microplate.
Add the provided enzyme mix and/or probe solution.
Incubate the plate for the specified time and temperature.
Measure the fluorescence or absorbance using a plate reader.
Data Analysis: Calculate the L-Histidine concentration in the samples based on the standard curve.
The Critical Role of L-Histidine in Enzyme Function: A Comparative Analysis Using Mutagenesis and Functional Assays
A deep dive into the functional significance of specific L-Histidine residues in enzymes, this guide compares the impact of their mutation on the activity of four distinct proteins: the glycylglycine (B550881) endopeptid...
Author: BenchChem Technical Support Team. Date: December 2025
A deep dive into the functional significance of specific L-Histidine residues in enzymes, this guide compares the impact of their mutation on the activity of four distinct proteins: the glycylglycine (B550881) endopeptidase ALE-1, human angiogenin, protein phosphatase 1, and iso-1-cytochrome c. Through a detailed examination of experimental data obtained from site-directed mutagenesis and subsequent functional assays, we illuminate the indispensable catalytic and structural roles these residues play.
This guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the methodologies used to ascertain the function of specific amino acid residues. By presenting clear, quantitative data and detailed experimental protocols, we aim to facilitate a deeper understanding of enzyme mechanisms and provide a practical framework for similar investigations.
Comparative Analysis of L-Histidine Residue Mutagenesis
The following table summarizes the quantitative impact of mutating specific L-Histidine residues on the function of the selected proteins. The data clearly demonstrates that single amino acid substitutions can lead to dramatic losses in enzymatic activity, highlighting the critical nature of these residues.
Protein
Wild-Type Residue
Mutant Residue
Effect on Activity/Function
Reference
ALE-1 Endopeptidase
His-150
Alanine
Almost complete loss of endopeptidase and staphylolytic activity.
To ensure the reproducibility and clarity of the findings presented, this section provides detailed methodologies for the key experiments cited in this guide.
Site-Directed Mutagenesis via Overlap Extension PCR
This protocol outlines the generation of specific mutations in the gene encoding the target protein.
Materials:
Plasmid DNA containing the gene of interest
Pfu DNA polymerase or other high-fidelity polymerase
dNTPs
Two sets of primers:
Outer primers (Forward and Reverse) flanking the entire gene sequence.
Internal mutagenic primers (Forward and Reverse) containing the desired mutation and overlapping by 20-25 base pairs.
PCR purification kit
Restriction enzymes and T4 DNA ligase (for cloning)
Competent E. coli cells
Procedure:
First Round of PCR: Perform two separate PCR reactions.
Reaction A: Use the forward outer primer and the reverse internal mutagenic primer with the plasmid DNA as a template.
Reaction B: Use the reverse outer primer and the forward internal mutagenic primer with the plasmid DNA as a template.
Purification: Purify the PCR products from both reactions using a PCR purification kit to remove primers and dNTPs.
Second Round of PCR (Overlap Extension): Combine the purified products from Reaction A and Reaction B in a new PCR tube. These two fragments will serve as templates and primers for each other due to their overlapping ends. Add the outer forward and reverse primers and perform PCR to amplify the full-length gene containing the desired mutation.
Purification and Cloning: Purify the final PCR product. Digest the purified product and the expression vector with the appropriate restriction enzymes. Ligate the mutated gene into the vector using T4 DNA ligase.
Transformation: Transform the ligated plasmid into competent E. coli cells and select for positive clones.
Sequence Verification: Sequence the plasmid DNA from positive clones to confirm the presence of the desired mutation and the absence of any other unintended mutations.
Cell Preparation: Grow S. aureus to mid-log phase. Harvest the cells by centrifugation and wash them with phosphate buffer. Resuspend the cells in the same buffer to a specific optical density (OD) at 600 nm (e.g., OD600 = 1.0).
Assay Setup: In a 96-well plate or cuvettes, add a defined volume of the S. aureus cell suspension.
Enzyme Addition: Add a standardized concentration of the wild-type or mutant enzyme to the cell suspension. Include a control with buffer only.
Measurement: Immediately place the plate or cuvettes in a spectrophotometer and measure the decrease in OD600 over time at a constant temperature (e.g., 37°C).
Data Analysis: The rate of decrease in turbidity is proportional to the staphylolytic activity of the enzyme.
Endopeptidase Activity Assay
This assay quantifies the cleavage of peptidoglycan by measuring the release of new amino groups.
Materials:
Wild-type and mutant enzyme preparations
Purified peptidoglycan from Staphylococcus aureus
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.5)
Enzyme Reaction: Incubate a defined amount of purified peptidoglycan with the wild-type or mutant enzyme in phosphate buffer at 37°C for a specific time (e.g., 60 minutes).
Termination: Stop the reaction by boiling or adding a chemical inhibitor.
Dinitrophenylation: To quantify the newly formed N-terminal amino groups, add sodium borate buffer and DNFB to the reaction mixture. Incubate at 60°C.
Hydrolysis: Add HCl and heat to 100°C to hydrolyze the dinitrophenylated peptides.
Quantification: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 395 nm). The absorbance is proportional to the amount of new amino groups released, which reflects the endopeptidase activity.
Visualizing the Process and the Molecular Target
To better illustrate the experimental process and the molecular context of the histidine mutations, the following diagrams were generated using Graphviz.
Evaluating the Impact of L-Histidine Supplementation on Different Cell Lines: A Comparative Guide
L-Histidine, an essential amino acid, plays a pivotal role in a multitude of physiological processes, including protein synthesis, immune response, and neurotransmission.[1][2] Its functions extend to acting as a precurs...
Author: BenchChem Technical Support Team. Date: December 2025
L-Histidine, an essential amino acid, plays a pivotal role in a multitude of physiological processes, including protein synthesis, immune response, and neurotransmission.[1][2] Its functions extend to acting as a precursor for histamine (B1213489) and the antioxidant dipeptide carnosine.[1][3] Recent research has focused on the therapeutic potential of L-Histidine supplementation, revealing its diverse and often cell-type-specific effects. This guide provides a comparative analysis of L-Histidine's impact on various cell lines, supported by experimental data and detailed protocols to aid researchers in their study design and interpretation.
Comparative Data on L-Histidine's Effects
The biological impact of L-Histidine varies significantly depending on the cell line, concentration, and experimental context. The following tables summarize key quantitative findings across neuronal, epithelial, immune, and cancer cell lines.
Table 1: Neuroprotective and Regenerative Effects
Cell Line
Treatment
Duration
Key Findings
Reference
SH-SY5Y (Human Neuroblastoma)
1 mM L-Histidine
48 h
Increased cell proliferation by 25.3% in D-galactose-induced aging model.
Understanding the mechanisms behind L-Histidine's effects requires standardized experimental procedures and a clear view of the molecular pathways involved.
General Experimental Workflow
The diagram below illustrates a typical workflow for assessing the impact of L-Histidine on a given cell line.
Proper Disposal of L-Histidine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides essential information and step-by-step procedures for the proper disposal of L-Histid...
Author: BenchChem Technical Support Team. Date: December 2025
Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides essential information and step-by-step procedures for the proper disposal of L-Histidine, tailored for researchers, scientists, and drug development professionals. While L-Histidine is generally considered non-hazardous, adherence to proper disposal protocols is necessary to maintain a safe laboratory environment and ensure regulatory compliance.[1][2]
Core Principles of L-Histidine Disposal
The disposal of L-Histidine should always be conducted in accordance with applicable national, state, and local regulations.[2][3][4] The following principles form the basis for its safe handling and disposal:
Avoid Drain Disposal: L-Histidine should not be discharged into sewers or drains.[2][5][6]
Proper Containment: Waste L-Histidine should be stored in clearly labeled, sealed containers to prevent accidental spills or exposure.[1][7]
Waste Segregation: Do not mix L-Histidine waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.[2]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling L-Histidine for disposal.
Step-by-Step Disposal Procedures
The following procedures outline the recommended steps for disposing of solid L-Histidine and managing spills.
1. Disposal of Unused or Expired Solid L-Histidine:
Container Preparation: Place the unused or expired L-Histidine in its original container or a suitable, well-labeled, and sealable waste container.[2][8]
Labeling: Clearly label the container as "Hazardous Waste" or as required by your institution, specifying the contents as "L-Histidine."
Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials.
Collection: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor.
2. Management of L-Histidine Spills:
In the event of a spill, the following steps should be taken:
Restrict Access: Secure the area to prevent further contamination or exposure.
Ventilation: If the spill occurs in an enclosed space, ensure adequate ventilation.
Containment: For a solid spill, carefully sweep or wipe up the material.[1][7] Avoid generating dust. For a liquid spill, use an inert absorbent material to contain it.[9]
Collection: Place the collected material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a sealed bag or container.[1]
Decontamination: Clean the spill area with water and dispose of the cleaning materials as hazardous waste.[7]
Disposal: Label the container with the spilled material's identity and dispose of it through your institution's hazardous waste program.
Quantitative Data Summary
Currently, there is no specific quantitative data available in the provided search results regarding disposal procedures for L-Histidine. Disposal guidelines are qualitative and procedural.
Experimental Protocols
Detailed experimental protocols for the disposal of L-Histidine are not typically cited as it is a standard procedural task. The primary "protocol" is to follow the step-by-step guidance provided above and adhere to your institution's specific waste management policies.
L-Histidine Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of L-Histidine.
Caption: Workflow for the proper disposal of L-Histidine waste in a laboratory setting.
Safeguarding Your Research: A Comprehensive Guide to Handling L-Histidine
Essential Safety and Handling Protocols for Laboratory Professionals L-Histidine, a vital amino acid in biological research, is generally not classified as a hazardous substance.[1][2][3][4][5][6] However, adherence to r...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Handling Protocols for Laboratory Professionals
L-Histidine, a vital amino acid in biological research, is generally not classified as a hazardous substance.[1][2][3][4][5][6] However, adherence to rigorous safety protocols is paramount to ensure a safe laboratory environment and prevent potential contamination. This guide provides detailed procedures for the handling and disposal of L-Histidine, tailored for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
While L-Histidine is considered non-hazardous, the use of appropriate personal protective equipment is a fundamental aspect of good laboratory practice. The following table summarizes the recommended PPE for handling L-Histidine in solid (powder) and solution forms.
Equipment
Specification
Purpose
Source
Eye Protection
Safety glasses with side-shields or chemical safety goggles
Generally not required under normal conditions with adequate ventilation. A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is unavoidable.
This step-by-step guide outlines the complete workflow for the safe handling of L-Histidine, from receipt of the chemical to the final disposal of waste.
Preparation and Area Setup
Designated Area: Conduct all handling of L-Histidine powder in a designated, well-ventilated area, such as a chemical fume hood, to minimize the potential for dust inhalation.[8]
Surface Preparation: Cover the work surface with absorbent, disposable bench paper to contain any potential spills.[8]
Assemble Equipment: Before beginning work, ensure all necessary equipment, such as spatulas, weighing paper or boats, and appropriately labeled containers, is readily accessible.[8]
Emergency Preparedness: Confirm that an eyewash station and safety shower are easily accessible.[6][8]
Handling and Experimental Procedures
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
Weighing and Transferring:
Perform all weighing and transferring of L-Histidine powder inside a chemical fume hood to control dust.[8]
Use a spatula for transferring the powder to avoid spills.[8]
Keep the primary container of L-Histidine closed when not in use.[8]
During Experimentation:
Handle the substance with care to prevent the generation of dust or aerosols.[4][7]
If working with solutions, be mindful of the potential for splashes.
Adhere to general laboratory hygiene: do not eat, drink, or smoke in the laboratory.[1][9]
Post-Experiment and Decontamination
Work Area Decontamination: After completing the experimental work, thoroughly decontaminate the work surface by wiping it down with an appropriate cleaning agent.
Waste Segregation:
Solid Waste: Collect all disposable materials that have come into contact with L-Histidine, such as weighing paper, contaminated bench paper, and gloves, in a designated and clearly labeled waste container.
Aqueous Waste: While L-Histidine is not considered environmentally hazardous, it is good practice to collect aqueous solutions for proper disposal rather than pouring them down the drain, especially in large quantities. Consult your institution's specific guidelines.
Disposal Plan
The disposal of L-Histidine and associated waste must comply with local, regional, and national regulations.
Chemical Waste: L-Histidine is not typically classified as hazardous waste.[2][3] However, it should be disposed of through your institution's chemical waste program. Offer surplus and non-recyclable solutions to a licensed disposal company.[7]
Contaminated Materials: Dispose of all contaminated solid waste (gloves, bench paper, etc.) in a sealed bag or container.[5] Handle contaminated packaging in the same manner as the substance itself.[1]
Procedural Workflow
The following diagram illustrates the logical flow of the handling and disposal process for L-Histidine.
Caption: Workflow for Safe Handling and Disposal of L-Histidine.